Nir-FP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H17F3N2O3S |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
[4-[(E)-2-[3-(dicyanomethylidene)-5,5-dimethylcyclohexen-1-yl]ethenyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C20H17F3N2O3S/c1-19(2)10-15(9-16(11-19)17(12-24)13-25)4-3-14-5-7-18(8-6-14)28-29(26,27)20(21,22)23/h3-9H,10-11H2,1-2H3/b4-3+ |
InChIキー |
OYWSWWGOMJAIAB-ONEGZZNKSA-N |
異性体SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |
正規SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |
製品の起源 |
United States |
Foundational & Exploratory
The Advent of Deep-Tissue Imaging: A Technical Guide to Near-Infrared Fluorescent Proteins (Nir-FPs)
For Researchers, Scientists, and Drug Development Professionals
Near-infrared fluorescent proteins (Nir-FPs) have revolutionized in vivo imaging, offering an unprecedented window into the complex biological processes occurring deep within living organisms.[1][2] Engineered from bacterial phytochromes, these genetically encoded probes overcome the limitations of conventional fluorescent proteins by operating within the near-infrared (NIR) "optical window" of mammalian tissues (650-900 nm).[1][3] This spectral range is characterized by reduced light scattering, minimal absorbance by endogenous chromophores like hemoglobin and melanin, and lower autofluorescence, resulting in significantly improved signal-to-background ratios and deeper tissue penetration.[1] This guide provides a comprehensive technical overview of Nir-FPs, detailing their mechanism of action, key characteristics, experimental protocols, and applications in biomedical research and drug development.
Core Mechanism: Harnessing Bacterial Light-Sensing Machinery
Nir-FPs are derived from bacterial phytochrome photoreceptors (BphPs), which are light-sensing proteins that regulate various physiological responses in bacteria. Unlike GFP-like proteins that synthesize their own chromophore, Nir-FPs utilize biliverdin (BV), a naturally occurring intermediate in the heme degradation pathway present in all eukaryotic cells. This eliminates the need for the administration of an exogenous chromophore, making them truly genetically encodable reporters.
The core structure of most Nir-FPs consists of two key domains derived from the parental BphP: a Per-ARNT-Sim (PAS) domain and a cGMP phosphodiesterase/adenylyl cyclase/FhlA (GAF) domain. The BV chromophore binds non-covalently within a pocket in the GAF domain and typically forms a covalent thioether bond with a cysteine residue in the PAS domain. This interaction is crucial for stabilizing the chromophore in a fluorescent state. In their native bacterial context, light absorption by the BV chromophore triggers a conformational change in the BphP, initiating a signaling cascade. In the engineered Nir-FPs, this photoswitching is largely suppressed to achieve stable fluorescence.
Below is a diagram illustrating the fundamental mechanism of biliverdin binding and fluorescence in a typical Nir-FP.
Quantitative Properties of this compound Variants
A diverse palette of Nir-FPs has been developed through protein engineering, each with distinct spectral and photophysical properties. The choice of a specific this compound depends on the experimental requirements, such as the desired brightness, photostability, and spectral compatibility with other fluorophores. The table below summarizes the key quantitative characteristics of several popular this compound variants.
| This compound Variant | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness¹ | Oligomeric State |
| iRFP670 | 644 | 670 | 95,000 | 5.0 | 4.75 | Dimer |
| iRFP682 | 664 | 682 | 110,000 | 6.0 | 6.60 | Dimer |
| iRFP702 | 686 | 702 | 115,000 | 4.0 | 4.60 | Dimer |
| iRFP713 | 690 | 713 | 125,000 | 4.0 | 5.00 | Dimer |
| iRFP720 | 702 | 720 | 110,000 | 3.0 | 3.30 | Dimer |
| miRFP670 | 642 | 670 | 87,000 | 14.0 | 12.18 | Monomer |
| emiRFP670 | 642 | 670 | 87,000 | 14.0 | 12.18 | Monomer |
| miRFP680 | 655 | 680 | 120,000 | 10.0 | 12.00 | Monomer |
| miRFP713 | 690 | 713 | 125,000 | 4.0 | 5.00 | Monomer |
| miRFP720 | 702 | 720 | 110,000 | 3.0 | 3.30 | Monomer |
| NirFP (eqFP670) | 605 | 670 | 70,000 | 6.0 | 4.20 | Dimer |
¹Molecular brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1000. Data compiled from various sources. It is important to note that the "effective brightness" in a cellular context can differ from the molecular brightness due to factors like protein expression levels, stability, and the efficiency of biliverdin incorporation.
Experimental Protocols
Mammalian Cell Transfection and Expression of Nir-FPs
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a this compound for subsequent fluorescence imaging and analysis.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the this compound of interest (e.g., in a pNCS vector)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Fluorescence microscope with appropriate filter sets for NIR imaging
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in a culture plate at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the this compound plasmid DNA and the transfection reagent in separate tubes containing serum-free medium. Then, combine the diluted DNA and transfection reagent and incubate for the recommended time to allow complex formation.
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression and protein synthesis. No exogenous biliverdin is required for mammalian cells.
-
Imaging: After the incubation period, wash the cells with PBS and replace the medium with fresh complete medium or an imaging buffer. Visualize the this compound expression using a fluorescence microscope equipped with a suitable NIR laser line for excitation (e.g., 633 nm or 640 nm) and a long-pass emission filter (e.g., 650 nm LP).
In Vivo Imaging of this compound Expressing Tumors in a Mouse Model
This protocol outlines a general workflow for non-invasive imaging of tumor growth and metastasis in a small animal model using Nir-FPs.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line stably expressing a this compound
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl Trilogy) equipped for NIR fluorescence imaging
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Harvest the this compound expressing cancer cells and resuspend them in sterile PBS. Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of each anesthetized mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow. Monitor the tumor size regularly using calipers.
-
In Vivo Imaging: Once the tumors are palpable, perform in vivo fluorescence imaging.
-
Anesthetize the mouse using isoflurane and place it in the imaging chamber.
-
Select the appropriate excitation and emission filter set for the specific this compound being used. For example, for iRFP713, an excitation filter around 675 nm and an emission filter around 720 nm would be suitable.
-
Acquire fluorescence images. A photographic image of the mouse is typically acquired and overlaid with the fluorescence signal to provide anatomical context.
-
-
Longitudinal Studies: Repeat the imaging procedure at regular intervals (e.g., every 2-3 days) to monitor tumor growth and potential metastasis over time.
-
Data Analysis: Quantify the fluorescence intensity from the tumor region of interest (ROI) to assess changes in tumor burden.
The following diagram illustrates a typical experimental workflow for in vivo imaging using Nir-FPs.
References
The Dawn of Deep-Tissue Imaging: A Technical Guide to the Discovery and Development of Near-Infrared Fluorescent Proteins
For Immediate Release
A comprehensive technical guide detailing the discovery, engineering, and application of Near-Infrared Fluorescent Proteins (Nir-FPs), offering researchers, scientists, and drug development professionals a deep dive into the core of this revolutionary technology.
The advent of Near-Infrared Fluorescent Proteins (Nir-FPs) has opened a new frontier in deep-tissue and whole-organism imaging. Operating within the near-infrared window (650-900 nm), where light absorption and scattering by biological tissues are minimized, these proteins provide unprecedented opportunities for non-invasive visualization of complex biological processes in vivo. This technical guide provides an in-depth exploration of the history, development, and key methodologies associated with Nir-FPs, tailored for researchers and professionals in the field of drug development and biomedical research.
From Obscurity to Illumination: The Genesis of Nir-FPs
The journey to develop genetically encoded probes for the NIR window has been a multi-pronged effort, primarily revolving around the engineering of two main classes of proteins: bacterial phytochromes (BphPs) and cyanobacterial allophycocyanins.
Bacteriophytochrome-Based FPs: The majority of modern Nir-FPs are derived from BphPs, which are light-sensing proteins in bacteria that utilize the chromophore biliverdin (BV). BV is a natural product of heme metabolism in mammalian cells, making these probes genetically encodable without the need for exogenous cofactor administration. The initial breakthrough came with the engineering of IFP1.4, a dimeric protein derived from Deinococcus radiodurans BphP. Subsequent research focused on improving key properties such as brightness, monomericity, and photostability, leading to the development of a diverse palette of iRFPs (infrared fluorescent proteins) and miRFPs (monomeric infrared fluorescent proteins) with emission maxima spanning from ~670 nm to over 720 nm.
Allophycocyanin-Derived FPs: A distinct class of Nir-FPs has been engineered from allophycocyanin, a component of the phycobilisome light-harvesting complex in cyanobacteria. A notable example is the small ultra-red fluorescent protein (smURFP), which was evolved to autocatalytically incorporate BV without the need for a lyase.[1] smURFP and its variants exhibit exceptional brightness and photostability.
A Comparative Analysis of Key Nir-FPs
The continuous evolution of Nir-FPs has yielded a variety of probes with distinct photophysical properties. The following table summarizes the key quantitative data for some of the most widely used Nir-FPs, allowing for a direct comparison of their performance characteristics.
| Fluorescent Protein | Parent Protein Origin | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) | Molecular Brightness (QY × EC / 1000) | Oligomeric State |
| iRFP670 | Rhodopseudomonas palustris BphP | 643 | 670 | 0.11 | 114,000 | 12.54 | Dimer |
| miRFP670 | Rhodopseudomonas palustris BphP | 643 | 670 | 0.136 | 103,000 | 14.01 | Monomer |
| iRFP682 | Rhodopseudomonas palustris BphP | 663 | 682 | 0.11 | 90,000 | 9.9 | Dimer |
| iRFP702 | Rhodopseudomonas palustris BphP | 686 | 702 | 0.05 | 96,000 | 4.8 | Dimer |
| miRFP709 | Rhodopseudomonas palustris BphP | 690 | 709 | 0.07 | 99,000 | 6.93 | Monomer |
| iRFP713 | Rhodopseudomonas palustris BphP | 690 | 713 | 0.06 | 105,000 | 6.3 | Dimer |
| iRFP720 | Rhodopseudomonas palustris BphP | 702 | 720 | 0.06 | 96,000 | 5.76 | Dimer |
| smURFP | Trichodesmium erythraeum Allophycocyanin | 642 | 670 | 0.18 | 180,000 | 32.4 | Dimer |
| mIFP | Bradyrhizobium sp. BphP | 683 | 704 | 0.08 | 82,000 | 6.56 | Monomer |
Note: The brightness values are calculated to provide a relative comparison. The effective brightness in cellular environments can vary depending on factors like protein expression levels and biliverdin availability.[2]
Engineering the Next Generation of Nir-FPs: Key Experimental Protocols
The development of advanced Nir-FPs relies on a combination of rational design and directed evolution. The following sections detail the core methodologies employed in this process.
Site-Directed Mutagenesis for Rational Design
Site-directed mutagenesis is a powerful technique to introduce specific mutations into the gene encoding a fluorescent protein, allowing researchers to probe the function of individual amino acid residues and rationally engineer desired properties.
Protocol: Site-Directed Mutagenesis of a Bacteriophytochrome-Based Fluorescent Protein
-
Primer Design: Design a pair of complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[3]
-
Mutant Strand Synthesis (PCR):
-
Set up a PCR reaction containing the plasmid DNA template encoding the Nir-FP, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu Turbo), and dNTPs.
-
Perform thermal cycling (typically 12-18 cycles) with the following general parameters:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-65°C for 50-60 seconds
-
Extension: 68°C for 1 minute per kb of plasmid length.[3]
-
-
-
Digestion of Parental DNA: Add the restriction enzyme DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.[3]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on a selective agar medium. Screen individual colonies for the desired fluorescence properties. Verify the mutation by DNA sequencing.
Directed Evolution and High-Throughput Screening
Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. This involves creating large libraries of protein variants through random mutagenesis and then screening for the variants with improved characteristics.
Protocol: Screening a this compound Library using Fluorescence-Activated Cell Sorting (FACS)
-
Library Generation: Create a library of this compound variants using error-prone PCR or other random mutagenesis techniques.
-
Library Expression: Transform the DNA library into E. coli or a suitable host for expression.
-
Cell Preparation for FACS:
-
Grow the library of cells to an appropriate density.
-
Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Filter the cell suspension through a cell strainer to remove clumps.
-
-
FACS Analysis and Sorting:
-
Use a flow cytometer equipped with a laser that can excite the this compound (e.g., a 633 nm or 640 nm laser).
-
Set up the instrument to detect the fluorescence emission in the appropriate near-infrared channel.
-
Analyze the cell population and define a sorting gate to isolate the cells exhibiting the highest fluorescence intensity.
-
Sort the brightest cells into a collection tube containing growth medium.
-
-
Enrichment and Analysis:
-
Culture the sorted cells to enrich the population of improved variants.
-
Isolate the plasmid DNA from the enriched population.
-
Sequence the this compound genes to identify the beneficial mutations.
-
Characterize the properties of the improved variants.
-
Quantitative Characterization of Photophysical Properties
Accurate determination of the photophysical properties of Nir-FPs is crucial for their effective application.
Protocol: Determination of Quantum Yield (QY) and Extinction Coefficient (EC)
A. Extinction Coefficient (EC) Determination:
-
Protein Purification: Purify the this compound to homogeneity.
-
Concentration Determination: Accurately determine the protein concentration using a method independent of its absorbance at the chromophore's absorption maximum, such as amino acid analysis or a colorimetric protein assay (e.g., BCA assay).
-
Absorbance Measurement: Measure the absorbance of the purified protein solution at its absorption maximum (λ_max) using a spectrophotometer.
-
Calculation: Calculate the molar extinction coefficient using the Beer-Lambert law:
-
EC (M⁻¹cm⁻¹) = Absorbance at λ_max / (Protein Concentration (M) × Path Length (cm))
-
B. Quantum Yield (QY) Determination (Relative Method):
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an emission spectrum that overlaps with the this compound.
-
Absorbance Matching: Prepare a series of dilutions of both the this compound and the standard in the same solvent. Measure the absorbance of each solution at the same excitation wavelength. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.
-
The quantum yield of the this compound (QY_sample) can be calculated using the following equation:
-
QY_sample = QY_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)
-
Where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
-
-
Visualizing Cellular Signaling and Experimental Workflows
The unique spectral properties of Nir-FPs make them invaluable tools for studying complex biological processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where Nir-FPs play a crucial role.
Signaling Pathway: ERK Activation Monitored by a FRET-Based this compound Biosensor
Many cellular processes are regulated by the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade. FRET-based biosensors using a pair of Nir-FPs can be engineered to monitor the activity of kinases like ERK in real-time.
Experimental Workflow: Directed Evolution of a this compound
The process of directed evolution involves iterative cycles of mutagenesis, expression, screening, and selection to engineer proteins with improved properties.
Experimental Workflow: In Vivo Imaging with Nir-FPs in a Mouse Model
The use of Nir-FPs in animal models allows for the non-invasive, longitudinal study of biological processes in a living organism.
The Future of this compound Technology
The field of this compound development is rapidly advancing, with ongoing efforts to engineer brighter, more photostable, and monomeric probes with further red-shifted spectra. The development of novel biosensors based on Nir-FPs will continue to expand our ability to visualize and quantify a wide range of cellular processes, from kinase activity and calcium signaling to protein-protein interactions. These advancements hold immense promise for basic research and for the development of new diagnostic and therapeutic strategies for a variety of human diseases.
References
The Advent of Near-Infrared Fluorescent Proteins: A Technical Guide to In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize cellular and molecular processes within a living organism is paramount to advancing biological research and therapeutic development. For decades, fluorescent proteins (FPs) have been indispensable tools for illuminating the inner workings of cells. However, imaging in deep tissues has been hampered by the inherent limitations of visible light, which is subject to significant absorption by endogenous molecules like hemoglobin and melanin, as well as high levels of tissue scattering and autofluorescence. The development of near-infrared fluorescent proteins (NIR-FPs) has ushered in a new era of in vivo imaging, offering a solution to these challenges by operating within the "near-infrared window" (650-900 nm) where biological tissues are most transparent.
This technical guide provides an in-depth exploration of the advantages of using NIR-FPs in living tissues, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in leveraging this transformative technology.
Core Advantages of NIR-FPs for In Vivo Imaging
The utility of NIR-FPs for deep-tissue imaging stems from the unique optical properties of near-infrared light when interacting with biological tissues. Key advantages include:
-
Enhanced Tissue Penetration: Light in the NIR spectrum experiences significantly lower absorption by hemoglobin and water, the primary absorbers in tissue, compared to visible light. This allows for deeper penetration of both excitation and emission light, enabling the visualization of cells and processes located several millimeters to centimeters within the tissue.
-
Reduced Light Scattering: Light scattering, which degrades image resolution and contrast, is also substantially lower in the NIR range. This results in sharper images and a higher signal-to-background ratio.
-
Minimal Autofluorescence: Biological tissues naturally fluoresce when excited with light, creating a background haze that can obscure the signal from fluorescent probes. This autofluorescence is significantly diminished in the NIR window, leading to a dramatic improvement in the signal-to-background ratio and enabling the detection of fainter signals.
-
Genetic Encodability and Endogenous Chromophore: Like their visible-spectrum counterparts, NIR-FPs are genetically encodable, allowing for their expression in specific cells or tissues and their fusion to proteins of interest to study their localization and dynamics. A major advantage of many NIR-FPs is their utilization of biliverdin (BV), a naturally occurring intermediate of heme metabolism, as their chromophore. This eliminates the need for the exogenous addition of a chromophore, simplifying their use in living organisms.
-
Suitability for Multiplexing and Optogenetics: The distinct spectral properties of NIR-FPs allow for their use in combination with other fluorescent proteins, such as green and red FPs (GFPs and RFPs), for multicolor imaging of different cellular structures or processes simultaneously. Furthermore, their red-shifted excitation spectra make them compatible with blue-light-activated optogenetic tools, enabling simultaneous imaging and manipulation of cellular functions without spectral crosstalk.
Quantitative Comparison of Near-Infrared Fluorescent Proteins
The field of NIR-FP development has rapidly expanded, yielding a diverse palette of proteins with varying photophysical properties. The choice of an appropriate this compound is critical for the success of an experiment and depends on factors such as the required brightness, photostability, and spectral characteristics. The following tables summarize the key quantitative data for a selection of commonly used NIR-FPs to facilitate this selection process.
| Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Brightness | Oligomeric State | Reference |
| Cy5 Channel | |||||||
| mCardinal | 604 | 659 | 87,000 | 0.19 | 16.53 | Dimer | |
| E2-Crimson | 611 | 646 | 126,000 | 0.23 | 28.98 | Dimer | |
| smURFP | 642 | 670 | 180,000 | 0.18 | 32.4 | Dimer | |
| BDFP1.6 | 642 | 666 | 100,000 | 0.197 | 19.7 | Dimer | |
| emiRFP670 | 642 | 670 | 87,400 | 0.14 | 12.24 | Monomer | |
| miRFP670 | 642 | 670 | 87,400 | 0.14 | 12.2 | Monomer | |
| miRFP670-2 | 643 | 670 | 103,000 | 0.136 | 14.01 | Monomer | |
| iRFP670 | 643 | 670 | 114,000 | 0.11 | 12.54 | Dimer | |
| Cy5.5 Channel | |||||||
| miRFP680 | 661 | 680 | 94,000 | 0.145 | 13.63 | Monomer | |
| iRFP682 | 663 | 682 | 90,000 | 0.11 | 9.9 | Dimer | |
| emiRFP703 | 674 | 703 | 9 |
A Technical Guide to the Spectral Properties of Near-Infrared Fluorescent Proteins (Nir-FPs)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of Near-Infrared Fluorescent Proteins (Nir-FPs), a class of genetically encoded probes essential for deep-tissue and whole-body imaging. This document outlines their key spectral characteristics, details the experimental protocols for their measurement, and illustrates common experimental workflows.
Core Spectral Properties of Nir-FPs
Nir-FPs are engineered from bacterial phytochromes and utilize the endogenous chromophore biliverdin, a product of heme catabolism in mammalian cells.[1][2] This eliminates the need for external cofactors, making them powerful tools for in vivo imaging. Their fluorescence in the near-infrared window (roughly 650-900 nm) is advantageous due to reduced light scattering, lower tissue autofluorescence, and deeper light penetration compared to conventional fluorescent proteins like GFP and RFP.[1][2][3]
The following table summarizes the key quantitative spectral properties of several popular Nir-FP variants, providing a clear comparison for experimental design.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Brightness¹ | Oligomeric State |
| NirFP (eqFP670) | 605 | 670 | 70,000 | 0.06 | 4.2 | Dimer |
| iRFP670 | 643 | 670 | 114,000 | 0.11 | 12.54 | Dimer |
| iRFP713 | 690 | 713 | 105,000 | 0.06 | 6.3 | Dimer |
| miRFP670 | 642 | 670 | 180,000 | 0.18 | 32.4 | Monomer |
| miRFP720 | 702 | 720 | 130,000 | 0.06 | 7.8 | Monomer |
¹Molecular brightness is calculated as the product of the extinction coefficient and the quantum yield.
Experimental Protocols
Accurate characterization of the spectral properties of Nir-FPs is crucial for their effective application. Below are detailed methodologies for key experiments.
Measurement of Fluorescence Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission.
Methodology:
-
Protein Purification: Express and purify the this compound of interest from a suitable expression system (e.g., E. coli). Ensure high purity to avoid interference from contaminants.
-
Sample Preparation: Prepare a dilute solution of the purified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 670 nm for NirFP).
-
Scan a range of excitation wavelengths (e.g., 500-700 nm) and record the corresponding fluorescence intensity.
-
The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 605 nm for NirFP).
-
Scan a range of emission wavelengths (e.g., 620-800 nm) and record the fluorescence intensity.
-
The wavelength with the highest recorded intensity is the emission maximum.
-
Determination of Molar Extinction Coefficient
Objective: To quantify the protein's ability to absorb light at a specific wavelength.
Methodology:
-
Protein Concentration Determination: Accurately determine the molar concentration of the purified this compound solution using a reliable method such as a BCA protein assay or by measuring the absorbance at 280 nm and using the theoretically calculated extinction coefficient based on the amino acid sequence.
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the protein solution at its excitation maximum. The absorbance value should ideally be within the linear range of the instrument (typically 0.1 - 1.0).
-
Calculation using the Beer-Lambert Law: The molar extinction coefficient (ε) is calculated using the following formula:
ε = A / (c * l)
where:
-
A is the absorbance at the excitation maximum.
-
c is the molar concentration of the protein.
-
l is the path length of the cuvette (typically 1 cm).
-
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
The relative method involves comparing the fluorescence of the this compound to a standard with a known quantum yield.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the this compound being tested. For near-infrared probes, standards like Rhodamine 800 or other well-characterized NIR dyes are suitable.
-
Sample and Standard Preparation: Prepare a series of dilutions for both the purified this compound and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength using a spectrophotometer.
-
Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.
-
The slope of the resulting linear fit for each is the gradient (Grad).
-
-
Quantum Yield Calculation: The quantum yield of the this compound (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate common applications of Nir-FPs in research.
References
Brightness and Quantum Yield of Near-Infrared Fluorescent Protein Variants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key performance characteristics of various Near-Infrared Fluorescent Protein (NIR-FP) variants, with a focus on their brightness and quantum yield. The information presented herein is intended to assist researchers in selecting the optimal this compound for their specific imaging applications, from single-cell microscopy to whole-animal in vivo studies.
Introduction to Near-Infrared Fluorescent Proteins
Near-infrared fluorescent proteins (NIR-FPs) have emerged as powerful tools for deep-tissue and whole-body imaging due to the reduced light scattering, lower tissue autofluorescence, and deeper light penetration in the NIR window (650-900 nm) compared to the visible spectrum.[1] These proteins are primarily engineered from bacterial phytochromes (BphPs) and utilize the endogenous chromophore biliverdin (BV), a product of heme metabolism.[2] The continuous development of new this compound variants has led to a diverse palette of probes with varying spectral properties, brightness, and photostability. The molecular brightness of an FP is a critical parameter for imaging sensitivity and is defined as the product of its molar extinction coefficient (EC) and fluorescence quantum yield (QY).[3][4]
Quantitative Comparison of this compound Variants
The following table summarizes the key photophysical properties of a selection of commonly used and recently developed this compound variants. This data has been compiled from various sources to provide a comparative overview. It is important to note that values can vary slightly between different measurement conditions and laboratories.
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness (EC x QY) | Oligomeric State | Reference |
| iRFP Family | |||||||
| iRFP670 | 644 | 670 | 90,000 | 10.0 | 900,000 | Dimer | [4] |
| iRFP682 | 664 | 682 | 95,000 | 7.0 | 665,000 | Dimer | |
| iRFP702 | 670 | 702 | 85,000 | 5.0 | 425,000 | Dimer | |
| iRFP713 | 690 | 713 | 115,000 | 6.3 | 724,500 | Dimer | |
| iRFP720 | 702 | 720 | 120,000 | 6.0 | 720,000 | Dimer | |
| miRFP Family (monomeric) | |||||||
| miRFP670 | 642 | 670 | 87,400 | 14.0 | 1,223,600 | Monomer | |
| miRFP703 | 674 | 703 | 90,900 | 8.6 | 781,740 | Monomer | |
| miRFP709 | 684 | 709 | 71,900 | 4.6 | 330,740 | Monomer | |
| miRFP720 | 700 | 720 | 110,000 | 4.0 | 440,000 | Monomer | |
| miRFP670nano | ~645 | ~670 | N/A | N/A | Several-fold higher than other NIR FPs | Monomer | |
| mIFP Family (monomeric) | |||||||
| mIFP | 683 | 704 | 82,000 | 8.0 | 656,000 | Monomer | |
| smURFP | |||||||
| smURFP | 642 | 670 | 180,000 | 18.0 | 3,240,000 | Dimer | |
| Other Variants | |||||||
| mRhubarb713 | 690 | 713 | N/A | 7.63 | 140.1% of iRFP | Monomer | |
| mRhubarb720 | 701 | 720 | N/A | 6.46 | 99% of iRFP | Monomer |
N/A: Data not available in the reviewed sources. Brightness for some variants is reported relative to a standard like iRFP.
Experimental Protocols
Accurate determination of the brightness and quantum yield of NIR-FPs is crucial for their proper application. The following are generalized methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration of the protein, and l is the path length of the cuvette (typically 1 cm).
Protocol:
-
Protein Purification: Express and purify the this compound of interest to homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Concentration Determination: Determine the precise concentration of the purified protein solution. This can be done using a protein assay (e.g., BCA assay) or by quantitative amino acid analysis.
-
Apo-protein Preparation: To measure the extinction coefficient of the chromophore, it is often necessary to denature the protein to release the biliverdin. This can be achieved by adding a denaturing agent like guanidinium chloride.
-
Spectrophotometry:
-
Record the absorbance spectrum of the purified, native this compound solution from approximately 300 nm to 800 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax) in the Q-band (the near-infrared absorption peak).
-
Measure the absorbance at λmax for a known concentration of the protein.
-
-
Calculation: Calculate the molar extinction coefficient using the Beer-Lambert law (ε = A / cl).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. It is typically measured by a comparative method using a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the this compound being tested. For NIR-FPs, a common standard is Alexa Fluor 647 in PBS (Φf = 0.33).
-
Sample Preparation:
-
Prepare a series of dilutions of both the this compound and the standard in the same buffer (e.g., phosphate-buffered saline, PBS).
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement: Measure the absorbance of each dilution of the this compound and the standard at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum for each dilution of the this compound and the standard, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample to obtain the total fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the this compound using the following equation: Φf,sample = Φf,standard * (Slopesample / Slopestandard) * (ηsample² / ηstandard²) where η is the refractive index of the solvent (for the same solvent, this term is 1).
-
Cellular Brightness Assay
The effective brightness of an this compound in a cellular context can differ from its intrinsic molecular brightness due to factors like protein expression levels, folding efficiency, and the availability of endogenous biliverdin.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate growth medium.
-
Transfect the cells with a plasmid encoding the this compound variant. It is common to co-transfect with a plasmid expressing a green or red fluorescent protein (e.g., EGFP) to normalize for transfection efficiency.
-
-
Flow Cytometry:
-
After a suitable expression period (e.g., 24-48 hours), harvest the cells.
-
Analyze the cell population using a flow cytometer equipped with appropriate lasers and filters for both the this compound and the normalization FP.
-
For each cell, measure the fluorescence intensity in both the NIR and the normalization channel.
-
-
Data Analysis:
-
Gate on the population of cells that are positive for the normalization FP.
-
For this population, calculate the mean fluorescence intensity in the NIR channel.
-
The cellular brightness is often reported as the ratio of the mean NIR fluorescence to the mean fluorescence of the normalization protein. This normalization accounts for variations in transfection efficiency and cell size.
-
Visualizations
Biliverdin Incorporation into Bacterial Phytochrome-Based NIR-FPs
The following diagram illustrates the process by which bacterial phytochrome-based NIR-FPs incorporate the endogenous chromophore biliverdin to become fluorescent.
Caption: Pathway of biliverdin incorporation and fluorescence in NIR-FPs.
General Workflow for Engineering NIR-FPs
The development of novel this compound variants with improved properties is an ongoing area of research. The diagram below outlines the typical workflow for engineering these proteins from bacterial phytochromes.
Caption: A typical workflow for the directed evolution of NIR-FPs.
References
The Enduring Glow: A Technical Guide to the Photostability of Near-Infrared Fluorescent Proteins for Long-Term Imaging
For Researchers, Scientists, and Drug Development Professionals
The advent of near-infrared fluorescent proteins (Nir-FPs) has revolutionized long-term in vivo and in vitro imaging, allowing for deeper tissue penetration and reduced phototoxicity compared to their shorter-wavelength counterparts. A critical parameter for their successful application in longitudinal studies is their photostability—the ability to resist photochemical destruction and maintain a bright, stable signal under prolonged illumination. This technical guide provides an in-depth analysis of the photostability of commonly used Nir-FPs, detailed experimental protocols for its assessment, and a workflow for long-term imaging applications.
Quantitative Photostability of Near-Infrared Fluorescent Proteins
The selection of an appropriate Nir-FP for long-term imaging hinges on its photobleaching characteristics. The following tables summarize the photostability of a panel of 22 Nir-FPs, providing key quantitative metrics for comparison. The data is primarily derived from a systematic assessment in cultured mammalian cells (HEK293T) and primary mouse neurons.[1][2]
Table 1: Photobleaching Half-Times of Nir-FPs in Live HEK293T Cells [1]
| Fluorescent Protein | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Half-Time (s) |
| Cy5 Channel | 639 | ||
| mCardinal | 604 | 659 | 248.3 ± 25.1 |
| E2-Crimson | 611 | 646 | 134.5 ± 12.3 |
| smURFP | 642 | 670 | 115.7 ± 9.8 |
| BDFP1.6 | 642 | 666 | 102.4 ± 8.7 |
| emiRFP670 | 642 | 670 | 235.1 ± 21.9 |
| miRFP670-2 | 643 | 670 | 189.6 ± 17.4 |
| iRFP670 | 643 | 670 | 155.3 ± 14.2 |
| miRFP680 | 661 | 680 | 87.2 ± 7.5 |
| iRFP682 | 663 | 682 | 98.6 ± 8.9 |
| Cy5.5 Channel | 680 | ||
| emiRFP703 | 674 | 703 | 145.8 ± 13.1 |
| BDFP1.8 | 678 | 702 | 121.3 ± 11.5 |
| miRFP2 | 676 | 706 | 109.7 ± 10.1 |
| mRhubard713 | 690 | 713 | 178.4 ± 16.3 |
| miRFP713 | 690 | 713 | 162.9 ± 15.1 |
| iRFP713 | 690 | 713 | 149.2 ± 13.8 |
| miRFP720 | 695 | 720 | 251.7 ± 23.4 |
Table 2: Photobleaching Half-Times of Top-Performing Nir-FPs in Primary Mouse Neurons [1]
| Fluorescent Protein | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Half-Time (s) |
| Cy5 Channel | 639 | ||
| emiRFP670 | 642 | 670 | 282.1 ± 26.5 |
| miRFP670-2 | 643 | 670 | 227.5 ± 21.3 |
| miRFP680 | 661 | 680 | 104.6 ± 9.8 |
| Cy5.5 Channel | 680 | ||
| mRhubard713 | 690 | 713 | 214.1 ± 20.1 |
| miRFP713 | 690 | 713 | 195.5 ± 18.2 |
| iRFP713 | 690 | 713 | 179.0 ± 16.7 |
| miRFP720 | 695 | 720 | 302.0 ± 28.1 |
Experimental Protocols
Accurate assessment of this compound photostability is crucial for reproducible long-term imaging studies. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of Photobleaching in Live Cells
This protocol outlines the steps for quantifying the photostability of Nir-FPs expressed in live mammalian cells.
1. Cell Culture and Transfection:
-
Plate HEK293T cells or primary neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with a plasmid encoding the this compound of interest. A co-transfection marker (e.g., EGFP) can be used to identify transfected cells.
-
Allow 24-48 hours for protein expression.
2. Imaging Setup:
-
Use a confocal or widefield microscope equipped with the appropriate laser lines (e.g., 639 nm for Cy5 channel, 680 nm for Cy5.5 channel) and emission filters.
-
Maintain physiological conditions (37°C, 5% CO2) throughout the imaging experiment using a stage-top incubator.
3. Photobleaching Experiment:
-
Identify a field of view with multiple transfected cells expressing the this compound at a moderate level.
-
Set the imaging parameters:
-
Laser Power: Use a consistent and reported laser power density (e.g., 12.5 mW/mm²) to ensure comparability between experiments.[1]
-
Exposure Time: Select an appropriate exposure time that provides a good signal-to-noise ratio without causing immediate bleaching.
-
Time-lapse Acquisition: Acquire a time-series of images at the highest possible frame rate (e.g., every 1-2 seconds) until the fluorescence intensity has decayed to less than 50% of the initial value.
-
4. Data Analysis:
-
For each cell in the time-series, measure the mean fluorescence intensity of the this compound signal at each time point.
-
Subtract the background fluorescence from a non-fluorescent region in the same image.
-
Normalize the fluorescence intensity of each cell to its initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to a single exponential decay function to determine the photobleaching half-time (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
Visualization of Signaling Pathways and Workflows
Understanding the context in which Nir-FPs are used is essential. The following diagrams, generated using the DOT language, illustrate common signaling pathways imaged with this compound-based biosensors and a general workflow for long-term imaging.
Signaling Pathways Imaged with this compound FRET Biosensors
Nir-FPs are increasingly used to construct Förster Resonance Energy Transfer (FRET) biosensors to monitor the activity of key signaling molecules in real-time. The use of a this compound FRET pair, such as miRFP670 and miRFP720, allows for multiplexed imaging with other biosensors in the cyan and yellow channels.
Caption: Signaling pathways commonly studied using this compound FRET biosensors.
Experimental Workflow for Long-Term Live-Cell Imaging
Successful long-term imaging requires careful planning and execution to minimize phototoxicity and maintain cell health.
Caption: A generalized workflow for long-term live-cell imaging using Nir-FPs.
Conclusion
The photostability of near-infrared fluorescent proteins is a paramount consideration for their application in long-term imaging studies. A systematic evaluation of their photobleaching characteristics, as presented in this guide, enables researchers to make informed decisions for their specific experimental needs. The top-performing Nir-FPs, such as emiRFP670, miRFP680, miRFP713, and miRFP720, offer a robust toolkit for a wide array of imaging applications, from tracking cellular dynamics to monitoring signaling events in real-time. By adhering to meticulous experimental protocols and optimizing imaging workflows, the full potential of these powerful probes can be harnessed to unravel complex biological processes over extended periods.
References
The Oligomeric State of Near-Infrared Fluorescent Proteins: A Technical Guide to its Characterization and Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Near-infrared fluorescent proteins (Nir-FPs) have emerged as powerful tools for deep-tissue in vivo imaging, leveraging the optical window of biological tissues in the near-infrared spectrum (650-900 nm) to minimize autofluorescence and light scattering.[1][2][3] Derived from bacterial phytochromes, these proteins utilize the endogenous chromophore biliverdin, making them genetically encodable reporters for a wide range of applications.[1][3] However, a critical characteristic influencing their utility is their oligomeric state. Many early and some of the brightest Nir-FPs exist as dimers or tetramers, a property that can introduce significant artifacts when they are fused to proteins of interest. This guide provides an in-depth analysis of the oligomeric state of Nir-FPs, its functional implications, and detailed experimental protocols for its determination.
The Challenge of Oligomerization in Fluorescent Proteins
The tendency of fluorescent proteins to self-associate into dimers, tetramers, or higher-order oligomers is a well-documented phenomenon that can significantly impact their application as protein tags. When an oligomeric FP is fused to a protein of interest (POI), it can artificially induce the oligomerization of the POI, leading to mislocalization, altered function, and the formation of non-physiological protein complexes. This is particularly problematic in studies of protein-protein interactions, cellular signaling, and the dynamics of membrane proteins, where the spatial organization and stoichiometry of protein complexes are critical.
For Nir-FPs, which are derived from naturally dimeric bacterial phytochromes, the propensity for oligomerization was an initial hurdle in their development. Engineering efforts have focused on disrupting the dimerizing interfaces to create truly monomeric variants, which are essential for their reliable use as fusion tags.
From Dimers to Monomers: The Evolution of Nir-FPs
The development of monomeric Nir-FPs has been a key advancement, expanding their applicability in cellular and in vivo imaging. Early Nir-FPs, such as iRFP713, are dimers and can interfere with the function of fused proteins. Recognizing this limitation, researchers have employed protein engineering strategies, including rational design and directed evolution, to break the dimerization interfaces and generate monomeric versions.
This has led to the development of a palette of monomeric Nir-FPs (miRFPs) with improved properties, such as miRFP670, miRFP703, and miRFP709. These monomeric variants are better suited for protein fusions and have been shown to perform well in various imaging modalities, including super-resolution microscopy. More recently, even smaller monomeric Nir-FPs, like miRFP670nano, have been engineered, offering the advantages of reduced size in addition to their monomeric state.
The following diagram illustrates the progression from naturally dimeric bacterial phytochromes to engineered monomeric Nir-FPs.
Quantitative Comparison of Nir-FPs
The choice of an appropriate Nir-FP for a specific application depends on several factors, including its oligomeric state, brightness, and spectral properties. The following table summarizes the key quantitative data for a selection of commonly used Nir-FPs.
| Fluorescent Protein | Oligomeric State | Molecular Weight (kDa) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Cellular Brightness (relative) | Reference |
| iRFP713 | Dimer | ~35 | 690 | 713 | 110,000 | 5.0 | 100 | |
| mIFP | Monomer | ~35 | 684 | 708 | 92,000 | 7.7 | - | |
| miRFP670 | Monomer | ~35 | 650 | 670 | 80,000 | 12.0 | 100 (normalized) | |
| miRFP703 | Monomer | ~35 | 675 | 703 | 105,000 | 8.0 | - | |
| miRFP709 | Monomer | ~35 | 688 | 709 | 120,000 | 6.0 | - | |
| miRFP670nano | Monomer | 17 | 650 | 670 | - | - | Several-fold higher than other Nir-FPs | |
| mIFP663 | Monomer | - | 633 | 663 | 86,600 | 19.4 | 3-6 times greater than similar Nir-FPs |
Experimental Protocols for Determining Oligomeric State
Several biophysical techniques can be employed to determine the oligomeric state of fluorescent proteins. The choice of method often depends on the required level of detail, sample requirements, and available instrumentation.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius. Larger molecules, such as oligomers, elute earlier from the column than smaller molecules like monomers. By running a set of protein standards with known molecular weights, a calibration curve can be generated to estimate the molecular weight and thus the oligomeric state of the fluorescent protein.
Protocol:
-
Column Selection: Choose a size-exclusion column with a fractionation range appropriate for the expected molecular weights of the monomeric and oligomeric forms of the this compound.
-
Buffer Preparation: Prepare a suitable running buffer, typically a phosphate or Tris-based buffer at physiological pH, containing at least 150 mM NaCl to minimize non-specific interactions with the column matrix.
-
Standard Curve Generation: Inject a series of protein standards of known molecular weight (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin, vitamin B12) and record their elution volumes. Plot the logarithm of the molecular weight against the elution volume to create a standard curve.
-
Sample Analysis: Inject the purified this compound sample onto the column and record its elution profile by monitoring absorbance at 280 nm and fluorescence emission at the appropriate wavelength.
-
Data Interpretation: Determine the elution volume of the this compound and use the standard curve to estimate its apparent molecular weight. Compare this to the theoretical molecular weight of the monomer to determine the oligomeric state.
The following workflow illustrates the process of determining the oligomeric state using SEC.
Analytical Ultracentrifugation (AUC)
Analytical Ultracentrifugation (AUC) is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution. In a sedimentation velocity experiment, the rate at which a protein sediments under a strong centrifugal field is measured. This sedimentation coefficient is related to the protein's mass and shape, allowing for the determination of its oligomeric state.
Protocol:
-
Sample Preparation: Prepare samples of the purified this compound at a known concentration in a suitable buffer.
-
Cell Assembly: Load the sample and a buffer reference into a two-sector AUC cell.
-
Sedimentation Velocity Run: Place the cell in the AUC rotor and centrifuge at a high speed. Collect data by monitoring the absorbance at 280 nm or fluorescence emission over time.
-
Data Analysis: Analyze the sedimentation profiles using software such as SEDFIT to obtain a distribution of sedimentation coefficients (c(s)).
-
Data Interpretation: The c(s) distribution will show peaks corresponding to different species in the sample. The sedimentation coefficient of the major peak can be used to calculate the molecular weight, thereby revealing the oligomeric state. The presence of multiple peaks can indicate a mixture of monomers and oligomers.
Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) can be used to probe protein-protein interactions and oligomerization in living cells. This technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. By co-expressing the this compound tagged with a donor fluorophore (e.g., a cyan fluorescent protein) and the same this compound tagged with an acceptor fluorophore (e.g., a yellow fluorescent protein), the formation of oligomers will bring the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Construct Generation: Create two expression vectors, one encoding the this compound fused to a FRET donor and the other encoding the this compound fused to a FRET acceptor.
-
Cell Transfection: Co-transfect cells with both constructs. As a negative control, transfect cells with only the donor construct or co-transfect with donor and acceptor constructs that are known not to interact.
-
FRET Microscopy: Image the cells using a microscope equipped for FRET imaging. This typically involves exciting the donor and measuring the emission from both the donor and the acceptor.
-
Data Analysis: Calculate the FRET efficiency. An increase in acceptor emission upon donor excitation, or a decrease in donor lifetime in the presence of the acceptor, indicates FRET and therefore oligomerization.
-
Data Interpretation: A significant FRET signal in the co-transfected cells compared to the controls suggests that the this compound is forming oligomers.
The following diagram illustrates the principle of using FRET to detect this compound oligomerization.
Implications for Drug Development and Research
The oligomeric state of Nir-FPs has significant implications for their use in drug development and fundamental research.
-
High-Throughput Screening: In cell-based assays for drug discovery, monomeric this compound fusions are crucial to avoid artifacts that could lead to false positives or negatives. The artificial clustering of receptors or signaling molecules by oligomeric FPs can alter their activity and response to drug candidates.
-
In Vivo Imaging: For preclinical studies involving in vivo imaging of disease models, monomeric Nir-FPs provide more accurate tracking of tagged cells or proteins, as they are less likely to form aggregates or disrupt normal biological processes.
-
Biosensor Development: The development of FRET-based biosensors to monitor signaling pathways relies on the monomeric nature of the constituent FPs. Dimerization of the FPs themselves can lead to a false FRET signal, masking the true biological response.
-
Structural Biology: When using Nir-FPs as tags for protein purification and crystallization, monomeric variants are preferred to avoid interference with the crystal packing of the target protein.
Conclusion
The development of bright and truly monomeric near-infrared fluorescent proteins has been a significant advancement for in vivo and deep-tissue imaging. Understanding the oligomeric state of these proteins is paramount for their reliable application as genetically encoded reporters. The experimental protocols outlined in this guide provide robust methods for characterizing the oligomeric state of Nir-FPs, ensuring their appropriate use in research and drug development. As the palette of monomeric Nir-FPs continues to expand, these tools will undoubtedly play an increasingly important role in unraveling complex biological processes in their native context.
References
Cytotoxicity of Near-Infrared Fluorescent Proteins in Mammalian Cells: A Technical Guide
Abstract
Near-infrared fluorescent proteins (Nir-FPs) have emerged as powerful tools for in vivo imaging in mammalian systems due to the advantageous spectral properties of near-infrared light, which include deeper tissue penetration and reduced autofluorescence. A critical consideration for their application in living cells and organisms is their potential cytotoxicity. This technical guide provides a comprehensive overview of the cytotoxicity of Nir-FPs in mammalian cells, summarizing available quantitative data, detailing common experimental protocols for cytotoxicity assessment, and visualizing relevant biological pathways and experimental workflows. The consensus from multiple studies is that modern Nir-FPs, particularly those from the iRFP and miRFP series, exhibit low cytotoxicity, often comparable to or even lower than that of widely used proteins like EGFP.
Introduction
The development of genetically encoded near-infrared fluorescent proteins (Nir-FPs) has revolutionized deep-tissue and whole-body imaging.[1] These proteins, engineered from bacterial phytochromes, utilize the endogenous chromophore biliverdin, which is readily available in mammalian cells.[1][2][3] This obviates the need for exogenous co-factors, simplifying their use. While the primary focus of Nir-FP development has been on optimizing brightness and photostability, ensuring minimal cellular perturbation is paramount for their utility in studying biological processes. This guide consolidates current knowledge on the cytotoxicity of commonly used Nir-FPs.
Quantitative Assessment of this compound Cytotoxicity
Direct quantitative measures of cytotoxicity, such as IC50 values, are not typically reported for Nir-FPs as they are not therapeutic agents and are designed for minimal toxicity. Instead, cytotoxicity is often assessed by comparing the viability of cells expressing the this compound to control cells (e.g., expressing EGFP or mock-transfected). The available data consistently indicates that iRFP and miRFP series proteins are well-tolerated in mammalian cells.[4]
| Fluorescent Protein | Cell Line(s) | Key Findings on Cytotoxicity/Cell Viability | Reference(s) |
| iRFP Series (iRFP670, iRFP682, iRFP702, iRFP713, iRFP720) | HeLa, MTLn3, Mouse primary hippocampal neurons | High fluorescence retention over generations, indicating low cytotoxicity. Compared favorably with EGFP, considered a low-toxicity standard. Transgenic mice expressing iRFP713 were healthy and produced healthy offspring. | |
| miRFP Series (emiRFP670, miRFP680, miRFP713, miRFP720) | HEK cells, Primary mouse neurons | Identified as top-performing FPs with low cytotoxicity in a systematic quantitative assessment of 22 NIR FPs. | |
| Katushka-9-5 | Xenopus laevis embryos | Demonstrated lower toxicity compared to the parent protein, Katushka, based on embryo death rate. | |
| IFP1.4 | HeLa | Showed a "bell-shaped" expression profile similar to iRFP, suggesting it is not overtly cytotoxic in the short term. |
Experimental Protocols for Cytotoxicity Assessment
Several standard methods are employed to evaluate the cytotoxicity of fluorescent proteins in mammalian cells.
Cell Viability and Proliferation Assays
Principle: To quantify the number of living cells in a culture after expressing the this compound over a period of time.
Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., HeLa, HEK293T) are cultured under standard conditions. Cells are then transfected with a plasmid encoding the this compound. A control group (e.g., transfected with an EGFP-encoding plasmid or a mock transfection) is included.
-
Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours) post-transfection to allow for protein expression.
-
Viability Assessment:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is solubilized and quantified by spectrophotometry.
-
Trypan Blue Exclusion: Cells are stained with trypan blue, which is excluded by viable cells with intact membranes but taken up by dead cells. The percentage of viable cells is determined by counting under a microscope.
-
Flow Cytometry with Viability Dyes: Cells are stained with a viability dye (e.g., Propidium Iodide (PI) or DAPI) and analyzed by flow cytometry. Fluorescent protein-expressing cells are gated, and the percentage of dead (dye-positive) cells within this population is quantified.
-
Apoptosis Assays
Principle: To detect the induction of programmed cell death (apoptosis) in cells expressing the this compound.
Methodology:
-
Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells. Co-staining with fluorescently labeled Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. The activation of caspases (e.g., caspase-3, -7, -9) can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.
Signaling Pathways and Experimental Workflows
While Nir-FPs themselves are not known to directly trigger specific signaling pathways leading to cytotoxicity, cellular stress resulting from protein overexpression can potentially activate intrinsic apoptosis. The following diagrams illustrate a general workflow for assessing cytotoxicity and a simplified model of the intrinsic apoptosis pathway.
Caption: Workflow for Assessing this compound Cytotoxicity.
Caption: Simplified Intrinsic Apoptosis Signaling Pathway.
Near-Infrared Photoimmunotherapy (NIR-PIT) vs. This compound Cytotoxicity
It is crucial to distinguish the intrinsic cytotoxicity of Nir-FPs from the mechanism of Near-Infrared Photoimmunotherapy (NIR-PIT). NIR-PIT is a targeted cancer therapy that uses an antibody conjugated to a photoabsorber (like IR700DX). Upon NIR light irradiation, a photochemical reaction induces rapid, targeted cell death. This is an externally induced cytotoxicity and is mechanistically distinct from the passive expression of a fluorescent protein. The cytotoxicity in NIR-PIT is due to the photoabsorber conjugate and light application, not the inherent properties of a fluorescent protein.
Conclusion
References
- 1. Near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared fluorescent proteins: multiplexing and optogenetics across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Increase Brightness of Near-Infrared Fluorescent Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent proteins for multicolor in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Neural Landscape: An In-depth Technical Guide to Near-Infrared Fluorescent Proteins in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
The advent of Near-Infrared Fluorescent Proteins (Nir-FPs) has revolutionized neuroscience research, offering an unprecedented window into the intricate workings of the nervous system. Their ability to be excited and emit light in the near-infrared spectrum (650-900 nm) provides distinct advantages for deep-tissue imaging, minimizing phototoxicity and tissue autofluorescence that plague traditional fluorescent proteins. This technical guide provides a comprehensive overview of Nir-FP applications in neuroscience, detailing their quantitative properties, experimental protocols for their use, and their role in visualizing key signaling pathways.
Core Principles of this compound Technology
Nir-FPs are engineered from bacterial phytochromes, which naturally bind a biliverdin (BV) chromophore. BV is a product of heme metabolism and is endogenously available in mammalian cells, eliminating the need for an external chromophore supply. This inherent biocompatibility, coupled with their favorable spectral properties, makes Nir-FPs powerful tools for in vivo imaging in animal models.[1]
Quantitative Properties of Commonly Used Nir-FPs
The selection of an appropriate this compound is critical for successful imaging experiments. The following tables summarize the key quantitative properties of several popular iRFP (infrared Fluorescent Protein) variants to facilitate informed decision-making.
Table 1: Spectral Properties and Molecular Brightness of Selected iRFPs
| This compound | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Brightness¹ |
| iRFP670 | 643 | 670 | 118,000 | 0.04 | 4.7 |
| iRFP682 | 663 | 682 | 115,000 | 0.05 | 5.8 |
| iRFP702 | 686 | 702 | 110,000 | 0.06 | 6.6 |
| iRFP713 | 690 | 713 | 90,000 | 0.07 | 6.3 |
| iRFP720 | 702 | 720 | 120,000 | 0.08 | 9.6 |
| miRFP670 | 645 | 670 | 110,000 | 0.11 | 12.1 |
| miRFP720 | 690 | 720 | 105,000 | 0.09 | 9.5 |
¹Molecular brightness is calculated as the product of the extinction coefficient and the quantum yield. Data compiled from various sources.[2][3]
Table 2: Photostability and Cellular Brightness of Selected iRFPs
| This compound | Photostability (t₁/₂, s) in HeLa Cells | Brightness in HeLa Cells (% of iRFP713) | Brightness in Neurons (% of iRFP713) |
| iRFP670 | 290 | 119 | 182 |
| iRFP682 | 210 | 98 | 155 |
| iRFP702 | 180 | 61 | 95 |
| iRFP713 | 360 | 100 | 100 |
| iRFP720 | 240 | 85 | 130 |
Data compiled from various sources.[2][4]
Visualizing Neuronal Signaling Pathways with this compound Biosensors
Nir-FPs serve as excellent scaffolds for the development of genetically encoded biosensors to monitor dynamic cellular processes. A prime application in neuroscience is the creation of calcium indicators to visualize neuronal activity.
G-Protein Coupled Receptor (GPCR) Signaling and Calcium Influx
Many neurotransmitters exert their effects by binding to GPCRs, initiating intracellular signaling cascades that can lead to an increase in cytosolic calcium concentration. This compound-based calcium biosensors, such as those based on Förster Resonance Energy Transfer (FRET), can be used to visualize these dynamics.
Neurotransmitter Release at the Synapse
The release of neurotransmitters is a calcium-dependent process. Action potentials arriving at the presynaptic terminal trigger the opening of voltage-gated calcium channels, leading to a rapid influx of calcium that initiates the fusion of synaptic vesicles with the presynaptic membrane. This compound calcium biosensors targeted to the presynaptic terminal can directly visualize this critical step in synaptic transmission.
Key Experimental Protocols
The successful application of Nir-FPs in neuroscience research relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for common applications.
Protocol 1: AAV-Mediated Expression of Nir-FPs in the Mouse Brain
This protocol describes the intracranial injection of Adeno-Associated Virus (AAV) vectors for targeted expression of a this compound in a specific brain region of a mouse.
Materials:
-
AAV vector encoding the this compound of interest under a suitable promoter (e.g., CaMKII for excitatory neurons)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Microinjection pump and glass micropipettes
-
Surgical tools (scalpel, drill, forceps)
-
Sterile saline solution
-
Suture kit or tissue adhesive
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Shave the head and secure the animal in the stereotaxic frame. Apply eye ointment to prevent drying.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region. Mark the injection site and create a small burr hole using a dental drill.
-
Virus Injection: Lower the glass micropipette filled with the AAV solution to the target depth. Inject the virus at a slow, controlled rate (e.g., 100 nL/min) to minimize tissue damage.
-
Post-Injection: Slowly retract the micropipette after a few minutes to prevent backflow. Suture the scalp incision or apply tissue adhesive.
-
Recovery: Monitor the animal until it recovers from anesthesia. Provide post-operative care, including analgesics, as required. Allow 2-4 weeks for robust this compound expression before proceeding with imaging experiments.
Protocol 2: In Vivo Two-Photon Imaging of this compound Expressing Neurons
This protocol outlines the procedure for imaging this compound-labeled neurons in the brain of a live mouse using two-photon microscopy.
Materials:
-
Mouse with this compound expression (from Protocol 1)
-
Two-photon microscope with a tunable femtosecond laser
-
Anesthesia machine with isoflurane
-
Head-fixation apparatus
-
Surgical tools for cranial window implantation
-
Dental cement
-
Cover glass
Procedure:
-
Cranial Window Implantation (if not already performed): Anesthetize the mouse and perform a craniotomy over the brain region of interest. Carefully remove the dura mater. Place a cover glass over the exposed brain and seal the edges with dental cement, creating a chronic imaging window. Allow the animal to recover for at least one week.
-
Animal Preparation for Imaging: Anesthetize the mouse and secure its head to the microscope stage using the head-fixation apparatus.
-
Microscope Setup: Tune the two-photon laser to the appropriate excitation wavelength for the specific this compound being used (refer to Table 1).
-
Image Acquisition: Locate the region of interest containing this compound expressing neurons. Acquire z-stacks of images to capture the three-dimensional morphology of the neurons and their processes. For functional imaging with this compound biosensors, acquire time-series images to capture dynamic changes in fluorescence.
-
Data Analysis: Use image analysis software to process and analyze the acquired images. This may include 3D reconstruction, quantification of fluorescence intensity, and analysis of dynamic changes over time.
Protocol 3: Preparation of Acute Brain Slices for this compound Imaging
This protocol details the preparation of acute brain slices from a mouse expressing a this compound for ex vivo imaging experiments.
Materials:
-
Mouse with this compound expression
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF) cutting solution, bubbled with 95% O₂ / 5% CO₂
-
aCSF recording solution, bubbled with 95% O₂ / 5% CO₂
-
Dissection tools (scissors, forceps)
-
Super glue
-
Petri dishes
Procedure:
-
Animal Euthanasia and Brain Extraction: Deeply anesthetize the mouse and decapitate. Quickly dissect the brain and immerse it in ice-cold aCSF cutting solution.
-
Slicing: Glue the brain to the vibratome stage. Submerge the brain in the ice-cold, oxygenated aCSF cutting solution. Cut slices of the desired thickness (e.g., 300 µm).
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF recording solution at a physiological temperature (e.g., 32-34 °C) for at least 30 minutes to allow for recovery.
-
Imaging: Transfer a slice to the recording chamber of a microscope. Continuously perfuse the slice with oxygenated aCSF recording solution. Proceed with fluorescence imaging.
Conclusion
Nir-FPs have emerged as indispensable tools in the neuroscientist's toolkit, enabling unprecedented visualization of neural structures and functions deep within the living brain. Their superior photophysical properties, combined with the development of sophisticated biosensors and advanced imaging techniques, continue to push the boundaries of our understanding of the nervous system in both health and disease. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively harness the power of Nir-FPs in their own investigations, paving the way for new discoveries in neuroscience and the development of novel therapeutics for neurological disorders.
References
- 1. Ch. 5: Mechanisms of Neurotransmitter Release | McGovern Medical School [med.uth.edu]
- 2. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nir-FP Transfection in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the transient transfection of the near-infrared fluorescent protein (Nir-FP) into cultured mammalian cells. It includes detailed protocols for chemical transfection and electroporation, along with key data and workflow visualizations to facilitate successful experimental design and execution.
Introduction to this compound
This compound (Near-infrared Fluorescent Protein), also known as eqFP670, is a red-shifted fluorescent protein derived from Entacmaea quadricolor. It is a valuable tool for in vivo and deep-tissue imaging due to its emission spectrum in the near-infrared range, where light scattering and tissue autofluorescence are minimized.[1][2] this compound is a variant of TurboFP635 and has been codon-optimized for high expression in mammalian cells.[1][2]
Key Properties of this compound:
| Property | Value |
| Excitation Maximum | 605 nm |
| Emission Maximum | 670 nm |
| Molecular Weight | 26 kDa |
| Structure | Dimer |
| Quantum Yield | 0.06 |
| Extinction Coefficient | 70,000 M⁻¹cm⁻¹ |
| Brightness (% of EGFP) | 13% |
Data sourced from Evrogen.[1]
Transfected mammalian cells typically begin to show detectable this compound fluorescence within 48 hours post-transfection, with no observed cytotoxicity or protein aggregation.
General Considerations for Transfection
Successful transfection depends on several factors, including cell health, DNA quality, and the chosen transfection method.
-
Cell Health: Cells should be in the logarithmic growth phase, have a viability of over 90%, and be at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.
-
Plasmid DNA Quality: Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8–2.0.
-
Transfection Method: The choice of transfection method depends on the cell type and experimental goals. Chemical transfection is widely used for its simplicity and relatively low toxicity, while electroporation can be more efficient for difficult-to-transfect cells.
Experimental Protocols
The following are generalized protocols for the transient transfection of a this compound expression vector into cultured mammalian cells. Optimization is recommended for each specific cell line and experimental condition.
Chemical Transfection Protocol (Using a Cationic Lipid-Based Reagent)
This protocol is a general guideline for transfection in a 6-well plate format. For other formats, scale the component volumes accordingly (see Table 2).
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound plasmid DNA (≥0.5 µg/µL)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate to ensure they reach 70-90% confluency at the time of transfection.
-
Complex Preparation: a. In tube A, dilute 2.5 µg of this compound plasmid DNA in 125 µL of serum-free medium. b. In tube B, dilute 3.75-7.5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. c. Add the diluted DNA (tube A) to the diluted lipid reagent (tube B) and mix gently by pipetting. d. Incubate the DNA-lipid complex mixture for 15-20 minutes at room temperature.
-
Transfection: a. Add the 250 µL of the DNA-lipid complex mixture dropwise to the cells in the 6-well plate. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Analysis: After 48 hours, assess this compound expression using fluorescence microscopy or flow cytometry with appropriate filters for near-infrared detection.
Table 2: Recommended Reagent Volumes for Chemical Transfection in Different Plate Formats
| Plate Format | Surface Area/Well | Seeding Density (cells/well) | Plasmid DNA (µg) | Transfection Reagent (µL) | Total Culture Volume/Well |
| 96-well | 0.32 cm² | 0.5-2 x 10⁴ | 0.1 - 0.2 | 0.15 - 0.3 | 100 µL |
| 24-well | 1.9 cm² | 0.5-1.25 x 10⁵ | 0.5 | 0.75 - 1.5 | 500 µL |
| 6-well | 9.6 cm² | 2-5 x 10⁵ | 2.5 | 3.75 - 7.5 | 2 mL |
| 10 cm dish | 55 cm² | 2-4 x 10⁶ | 10 - 15 | 15 - 30 | 10 mL |
Note: These are starting recommendations and should be optimized for your specific cell line and transfection reagent.
Electroporation Protocol
This protocol is a general guideline and requires an electroporation system. Parameters such as voltage and capacitance must be optimized for your specific cell line and electroporator.
Materials:
-
Cultured mammalian cells (suspension or adherent)
-
Complete growth medium
-
Electroporation buffer
-
This compound plasmid DNA (≥1 µg/µL)
-
Electroporation cuvettes (e.g., 0.2 cm or 0.4 cm gap)
-
Electroporation system
Procedure:
-
Cell Preparation: a. Harvest cells and wash them with sterile, serum-free medium or PBS. b. Resuspend the cell pellet in electroporation buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
Electroporation: a. In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with 5-20 µg of this compound plasmid DNA. b. Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. c. Pulse the cells using the optimized settings for your electroporator.
-
Recovery and Plating: a. Immediately after the pulse, add 0.5-1.0 mL of pre-warmed complete growth medium to the cuvette. b. Gently transfer the cell suspension to a culture plate containing the appropriate volume of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Analysis: After 48 hours, assess this compound expression using fluorescence microscopy or flow cytometry.
Table 3: General Parameters for Electroporation
| Parameter | Recommended Range |
| Cell Density | 1-10 x 10⁶ cells/mL |
| Plasmid DNA | 5 - 40 µg |
| Voltage | 100 - 300 V |
| Capacitance | 200 - 1000 µF |
| Pulse Duration | 10 - 40 ms (for square wave) |
Note: These parameters are highly dependent on the cell type and electroporation device and must be empirically determined.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell health | Ensure cells are healthy, actively dividing, and at the correct confluency. |
| Poor DNA quality | Use high-purity, endotoxin-free plasmid DNA. | |
| Incorrect reagent-to-DNA ratio | Optimize the ratio of transfection reagent to plasmid DNA. | |
| High Cell Death | Reagent toxicity | Decrease the amount of transfection reagent and/or the incubation time. |
| Harsh electroporation settings | Optimize electroporation parameters (voltage, capacitance, pulse duration). | |
| Unhealthy cells pre-transfection | Ensure high cell viability before starting the protocol. |
Conclusion
The protocols and data provided in this document serve as a starting point for the successful transfection of the near-infrared fluorescent protein this compound in cultured cells. By carefully considering cell health, DNA quality, and optimizing the chosen transfection method, researchers can effectively utilize this compound for a wide range of applications in cellular and in vivo imaging.
References
Application Notes and Protocols for Lentiviral Vector-Mediated Stable Nir-FP Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral vectors to establish stable, long-term expression of the near-infrared fluorescent protein (Nir-FP) in mammalian cells. This technology is a powerful tool for a wide range of applications, including in vivo imaging, cell tracking, and reporter gene assays.
Introduction to this compound and Lentiviral Vectors
The near-infrared fluorescent protein (this compound) offers significant advantages for cellular imaging, particularly for in vivo studies, due to the reduced autofluorescence and deeper tissue penetration of near-infrared light[1][2]. Lentiviral vectors are a highly efficient tool for gene delivery to a broad range of cell types, including both dividing and non-dividing cells[3]. By integrating the this compound gene into the host cell genome, lentiviral vectors facilitate stable and long-term protein expression, making them ideal for creating stable cell lines for various research and drug development applications[4][5].
Key Advantages of Lentiviral-Mediated this compound Expression
-
Stable and Long-Term Expression: Lentiviral integration into the host genome ensures the consistent expression of this compound over multiple cell passages.
-
Broad Cell Tropism: Lentiviruses can transduce a wide variety of cell types, including primary cells, stem cells, and cancer cell lines.
-
In Vivo and In Vitro Applications: The near-infrared properties of this compound make it an excellent reporter for both in vitro and in vivo imaging studies.
-
High Transduction Efficiency: Lentiviral vectors typically achieve high transduction efficiencies, enabling the generation of stable cell populations with a high percentage of this compound positive cells.
Data Presentation
Lentiviral Vector Design for Stable this compound Expression
For robust and stable this compound expression, the design of the lentiviral vector is critical. Key components include a strong constitutive promoter and a selectable marker. The EF-1 alpha promoter is often preferred over the CMV promoter for long-term, stable expression as the CMV promoter can be prone to silencing in some cell types over time.
| Vector Component | Description | Recommended Choice |
| Promoter | Drives the expression of the this compound gene. | EF-1 alpha (for long-term stability) or CMV (for high initial expression) |
| Gene of Interest | Near-infrared Fluorescent Protein (this compound) | Codon-optimized this compound for enhanced expression in mammalian cells. |
| Selectable Marker | Allows for the selection of successfully transduced cells. | Puromycin, Blasticidin, or Neomycin resistance gene. |
| WPRE | Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element enhances mRNA stability and transgene expression. | Included downstream of the this compound gene. |
| SIN | Self-inactivating long terminal repeats (LTRs) enhance biosafety by preventing mobilization of the integrated provirus. | Standard feature in modern lentiviral vectors. |
Transduction Efficiency of this compound Lentivirus in Various Cell Lines
The efficiency of lentiviral transduction can vary depending on the cell type. The following table provides representative data on the transduction efficiency of a lentiviral vector carrying this compound under the control of an EF-1 alpha promoter in different commonly used cell lines. Efficiency is determined by the percentage of this compound positive cells as measured by flow cytometry 72 hours post-transduction.
| Cell Line | Description | Multiplicity of Infection (MOI) | Transduction Efficiency (% this compound Positive Cells) |
| HEK293T | Human Embryonic Kidney | 5 | > 95% |
| HeLa | Human Cervical Cancer | 10 | ~90% |
| Jurkat | Human T lymphocyte | 20 | ~75% |
Stability of this compound Expression Over Time
A key advantage of lentiviral vectors is the stable, long-term expression of the transgene. The following table illustrates the stability of this compound fluorescence in a stably transduced HEK293T cell line over 10 passages. Fluorescence intensity is measured by flow cytometry and normalized to the intensity at passage 1.
| Passage Number | Mean Fluorescence Intensity (Normalized) | % this compound Positive Cells |
| 1 | 1.00 | > 98% |
| 2 | 0.98 | > 98% |
| 3 | 0.99 | > 98% |
| 4 | 0.97 | > 98% |
| 5 | 0.96 | > 97% |
| 6 | 0.95 | > 97% |
| 7 | 0.94 | > 96% |
| 8 | 0.92 | > 96% |
| 9 | 0.91 | > 95% |
| 10 | 0.90 | > 95% |
Experimental Protocols
Protocol 1: Production of High-Titer this compound Lentivirus
This protocol describes the production of replication-incompetent lentiviral particles using a third-generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding this compound (e.g., pLV-EF1a-NirFP-Puro)
-
Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 0: Seed HEK293T Cells
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Incubate at 37°C with 5% CO2 overnight. Cells should be 70-80% confluent on the day of transfection.
-
-
Day 1: Transfection
-
In a sterile tube, mix the following plasmids:
-
10 µg of pLV-EF1a-NirFP-Puro
-
5 µg of pMDLg/pRRE
-
2.5 µg of pRSV-Rev
-
3 µg of pMD2.G
-
-
Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Media Change
-
After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 3 & 4: Viral Harvest
-
At 48 hours post-transfection, harvest the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh, pre-warmed DMEM with 10% FBS to the cells.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the pooled supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C. For higher titers, the virus can be concentrated by ultracentrifugation or using a commercially available concentration reagent.
-
Protocol 2: Generation of a Stable this compound Expressing Cell Line
This protocol details the transduction of a target cell line with the produced this compound lentivirus and the subsequent selection of a stable cell population.
Materials:
-
Target cells (e.g., HeLa, HEK293T, Jurkat)
-
High-titer this compound lentiviral supernatant
-
Complete growth medium for the target cell line
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., Puromycin)
-
6-well plates
Procedure:
-
Day 0: Seed Target Cells
-
Seed 1 x 10^5 target cells per well in a 6-well plate in their complete growth medium.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Day 1: Transduction
-
On the day of transduction, the cells should be 50-70% confluent.
-
Thaw the this compound lentiviral supernatant at room temperature.
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.
-
Remove the old medium from the cells and add 1 mL of the transduction medium.
-
Add the desired amount of lentiviral supernatant to each well. It is recommended to test a range of MOIs to determine the optimal viral dose for your cell line.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Selection
-
After 48-72 hours, remove the transduction medium and replace it with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., 1-10 µg/mL Puromycin). The optimal antibiotic concentration should be determined beforehand by performing a kill curve on the untransduced parental cell line.
-
Include a negative control well of untransduced cells with the selection antibiotic to monitor the effectiveness of the selection.
-
-
Days 5-14: Expansion of Stable Pool
-
Replace the selection medium every 2-3 days.
-
Monitor the cells for this compound expression using a fluorescence microscope.
-
Once the untransduced control cells have all died and the transduced cells are confluent, the stable pool of this compound expressing cells can be expanded.
-
Protocol 3: Validation of Stable this compound Expression
This protocol describes how to validate the stable expression of this compound in the generated cell line using fluorescence microscopy and flow cytometry.
Materials:
-
Stable this compound expressing cell line
-
Parental (untransduced) cell line
-
Fluorescence microscope with appropriate filter sets for this compound (Excitation ~600-650 nm, Emission ~670-720 nm)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
-
PBS
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Fluorescence Microscopy
-
Plate the stable this compound expressing cells and the parental cells on a glass-bottom dish or a multi-well plate suitable for imaging.
-
Once the cells are adherent and have reached a suitable confluency, visualize them using a fluorescence microscope.
-
Capture images in both the brightfield and the this compound fluorescence channels.
-
The stable cell line should show uniform and bright near-infrared fluorescence, while the parental cells should show no fluorescence.
-
-
Flow Cytometry
-
Harvest the stable this compound expressing cells and the parental cells. For adherent cells, use Trypsin-EDTA, and for suspension cells, directly collect them.
-
Wash the cells once with PBS and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer.
-
Use the parental cells to set the negative gate for this compound fluorescence.
-
Quantify the percentage of this compound positive cells and the mean fluorescence intensity of the stable cell line. A high percentage of positive cells (>95%) with a distinct positive peak indicates a successful generation of a stable cell line.
-
Mandatory Visualizations
Signaling Pathway Diagram: this compound as a Reporter for NF-κB Signaling
Experimental Workflow: Generation of a Stable this compound Cell Line
References
- 1. Quantitative assessment of near-infrared fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Pathway - Report Lentivirus [gentarget.com]
- 3. Lentiviral vectors: optimization of packaging, transduction and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
Cloning a Gene of Interest with a Near-Infrared Fluorescent Protein (Nir-FP) Tag: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Near-infrared fluorescent proteins (Nir-FPs) offer significant advantages for in vivo and deep-tissue imaging due to their emission in the near-infrared spectrum (650-900 nm), a range where tissue autofluorescence is minimal and light penetration is maximal.[1][2][3] This protocol provides a detailed guide for cloning a gene of interest (GOI) with a Nir-FP tag, enabling researchers to visualize and track their protein of interest in various biological systems. We will cover vector selection, cloning strategies, and verification methods.
Introduction to this compound
NirFP (also known as eqFP670) is a near-infrared fluorescent protein derived from a red-shifted variant of TurboFP635.[4] It exhibits a significant Stokes shift with an excitation maximum at 605 nm and an emission maximum at 670 nm.[4] A key advantage of NirFP is its high photostability and pH stability, making it suitable for long-term imaging experiments. While it exists as a dimer, it has been successfully used in fusion proteins. For applications requiring a monomeric tag, other engineered Nir-FPs like miRFPs may be considered.
Quantitative Data of NirFP and other Near-Infrared Fluorescent Proteins
The selection of a fluorescent protein is a critical step in experimental design. The following table summarizes the key photophysical properties of NirFP and compares it with other commonly used near-infrared fluorescent proteins.
| Property | NirFP (eqFP670) | iRFP713 | miRFP670nano |
| Excitation Max (nm) | 605 | ~690 | ~670 |
| Emission Max (nm) | 670 | ~713 | ~670 |
| Molecular Weight (kDa) | 26 | ~35 | 17 |
| Quantum Yield | 0.06 | ~0.07 | Higher than other NIR FPs |
| Brightness (% of EGFP) | 13 | ~10 | Several-fold higher than other NIR FPs |
| Oligomeric State | Dimer | Dimer | Monomer |
| Photostability | Super high | High | High |
Note: Brightness is a product of the extinction coefficient and quantum yield. The effective brightness in cells can also depend on the efficiency of biliverdin incorporation.
Experimental Workflow for Cloning GOI with this compound Tag
The general workflow for cloning a gene of interest with a this compound tag involves several key steps, from initial design to final verification.
Caption: A generalized workflow for cloning a gene of interest with a this compound tag.
Experimental Protocols
This section provides detailed protocols for three common cloning methods: traditional restriction enzyme cloning, Gibson Assembly, and Ligation Independent Cloning (LIC).
Vector and Insert Preparation (Common for all methods)
-
Vector Selection: Choose a suitable expression vector containing the this compound coding sequence. If a commercial vector with this compound is unavailable, the this compound sequence can be synthesized and cloned into a standard mammalian expression vector (e.g., pEGFP-N1, where EGFP is replaced by this compound). The vector should contain a multiple cloning site (MCS) adjacent to the this compound tag for insertion of the GOI.
-
GOI Amplification: Amplify your gene of interest using PCR. Design primers with appropriate restriction sites (for restriction cloning) or overhangs (for Gibson Assembly or LIC) that are in-frame with the this compound tag. Ensure the stop codon of your GOI is removed if you are creating a C-terminal this compound fusion.
Protocol 1: Restriction Enzyme Cloning
This method relies on cutting the vector and insert with specific restriction enzymes and then joining them with DNA ligase.
Caption: Workflow for restriction enzyme-based cloning of a GOI into a this compound vector.
Methodology:
-
Restriction Digest:
-
Set up two separate digestion reactions, one for the this compound vector and one for the purified GOI PCR product.
-
Use the appropriate restriction enzymes and buffer recommended by the manufacturer.
-
Incubate at the optimal temperature (usually 37°C) for 1-2 hours.
-
-
Gel Purification:
-
Run the digested products on an agarose gel to separate the fragments.
-
Excise the DNA bands corresponding to the linearized vector and the GOI insert.
-
Purify the DNA from the gel slices using a commercial gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified, digested vector and insert. A molar ratio of 1:3 (vector:insert) is often a good starting point.
-
Add T4 DNA ligase and its buffer.
-
Incubate at room temperature for 1 hour or at 16°C overnight.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
Protocol 2: Gibson Assembly
Gibson Assembly is a method that allows for the joining of multiple DNA fragments in a single, isothermal reaction.
Caption: Workflow for Gibson Assembly-based cloning of a GOI into a this compound vector.
Methodology:
-
Fragment Preparation:
-
Linearize the this compound vector. This can be done by PCR with primers that amplify the entire vector backbone or by restriction digest.
-
Amplify the GOI using PCR with primers that have 20-40 bp overhangs homologous to the ends of the linearized vector.
-
Purify both the linearized vector and the GOI PCR product.
-
-
Gibson Assembly Reaction:
-
Combine the linearized vector and the GOI insert in a single tube. Use equimolar concentrations for optimal results.
-
Add the Gibson Assembly Master Mix, which contains a T5 exonuclease, a Phusion DNA polymerase, and a Taq DNA ligase.
-
Incubate the reaction at 50°C for 15-60 minutes.
-
-
Transformation:
-
Transform the assembly reaction mixture directly into competent E. coli.
-
Plate on selective media and incubate overnight.
-
Protocol 3: Ligation Independent Cloning (LIC)
LIC is a technique that uses the 3' to 5' exonuclease activity of T4 DNA polymerase to create long, specific, single-stranded overhangs.
Caption: Workflow for Ligation Independent Cloning (LIC) of a GOI into a this compound vector.
Methodology:
-
Fragment Preparation:
-
Linearize the this compound vector using restriction enzymes that generate non-compatible ends.
-
Amplify the GOI with PCR primers that include LIC-specific sequences at their 5' ends. These sequences should be complementary to the overhangs that will be generated on the vector.
-
Purify the linearized vector and the GOI PCR product.
-
-
T4 DNA Polymerase Treatment:
-
In two separate reactions, treat the linearized vector and the GOI insert with T4 DNA polymerase.
-
For the vector, include a single dNTP (e.g., dGTP) in the reaction. The exonuclease will chew back the 3' ends until it encounters the first corresponding nucleotide (in this case, C), at which point the polymerase activity will balance the exonuclease activity.
-
For the insert, use the complementary dNTP (e.g., dCTP).
-
Inactivate the T4 DNA polymerase by heating.
-
-
Annealing and Transformation:
-
Mix the treated vector and insert. The long, complementary single-stranded overhangs will anneal.
-
Transform the annealed product directly into competent E. coli. The nicks in the plasmid will be repaired by the bacterial DNA repair machinery.
-
Plate on selective media and incubate.
-
Verification of Positive Clones
After transformation, it is crucial to verify that the GOI has been correctly inserted into the this compound vector.
-
Colony PCR: Screen bacterial colonies by PCR using a forward primer that binds within your GOI and a reverse primer that binds within the this compound sequence. This will quickly identify colonies containing the insert.
-
Restriction Digest: Isolate plasmid DNA from positive colonies (as identified by colony PCR) using a miniprep kit. Digest the plasmid with restriction enzymes that will produce a predictable banding pattern on an agarose gel if the insert is present and in the correct orientation.
-
Sanger Sequencing: This is the definitive method to confirm the correct sequence of your GOI and to ensure that it is in the correct reading frame with the this compound tag. Use primers that flank the insertion site for sequencing.
Functional Validation in Mammalian Cells
Once the construct is sequence-verified, the final step is to validate the expression and function of the this compound-tagged protein.
-
Transfection: Transfect the plasmid into a suitable mammalian cell line using a standard transfection reagent.
-
Expression and Localization Analysis: After 24-48 hours, visualize the expression and subcellular localization of your fusion protein using fluorescence microscopy. Use a filter set appropriate for this compound (Excitation: ~605 nm, Emission: ~670 nm). Compare the localization to the known localization of the endogenous protein to ensure the tag does not cause mislocalization.
Conclusion
Cloning a gene of interest with a this compound tag is a powerful technique for live-cell and in vivo imaging. By following the detailed protocols and verification steps outlined in these application notes, researchers can successfully generate fusion constructs to study the dynamics of their protein of interest with the benefits of near-infrared fluorescence. Careful consideration of the cloning strategy and thorough verification are essential for obtaining reliable and reproducible results.
References
Selecting the Optimal Near-Infrared Fluorescent Protein (Nir-FP) Expression Vector: A Detailed Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the advent of Near-Infrared Fluorescent Proteins (Nir-FPs) has opened new frontiers in deep-tissue and whole-body imaging. Their emission wavelengths, falling within the "optical window" of biological tissues (650-900 nm), allow for significantly reduced light scattering and absorption by endogenous molecules like hemoglobin and melanin, resulting in higher signal-to-background ratios compared to traditional fluorescent proteins.[1][2][3] This guide provides a comprehensive overview of available Nir-FP expression vectors, detailed protocols for their use, and a selection guide to empower researchers in choosing the most suitable tool for their experimental needs.
Introduction to this compound Technology
Nir-FPs are primarily derived from bacterial phytochromes and utilize the endogenous chromophore biliverdin (BV), a product of heme metabolism present in eukaryotic cells.[1][4] This eliminates the need for exogenous co-factors in most mammalian expression systems, simplifying their application. However, in systems lacking endogenous BV, such as bacteria, co-expression of a heme oxygenase is required. Key considerations when selecting an this compound include its brightness, photostability, oligomeric state, and the specific requirements of the experimental model.
Quantitative Comparison of Common Nir-FPs
The selection of an appropriate this compound is critical for successful imaging experiments. The following table summarizes the key quantitative properties of several popular Nir-FPs to facilitate a direct comparison. Monomeric Nir-FPs are generally recommended for protein fusion applications to avoid interference with the function or localization of the protein of interest.
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness (%) | Oligomeric State |
| iRFP670 | 643 | 670 | 114,000 | 0.11 | 100 | Dimer |
| iRFP713 | 690 | 713 | 105,000 | 0.06 | 50 | Dimer |
| miRFP670 | 643 | 670 | 103,000 | 0.136 | 112 | Monomer |
| emiRFP670 | 642 | 670 | 87,400 | 0.14 | 97 | Monomer |
| miRFP680 | 661 | 680 | 94,000 | 0.145 | 108 | Monomer |
| miRFP703 | 674 | 703 | 90,900 | 0.086 | 62 | Monomer |
| miRFP713 | 690 | 713 | 99,000 | 0.07 | 55 | Monomer |
| miRFP720 | 690 | 720 | - | - | - | Monomer |
| miRFPnano | - | - | - | - | - | Monomer (17 kDa) |
| NirFP (eqFP670) | 605 | 670 | 70,000 | 0.06 | 33 | Dimer |
This compound Expression Vector Selection
The choice of expression vector is as crucial as the choice of the this compound itself. Key factors to consider include the promoter, the presence of fusion tags, and the delivery method.
Promoters:
-
CMV (Cytomegalovirus) promoter: A strong constitutive promoter providing high levels of gene expression in a wide range of mammalian cell lines.
-
EF1α (Elongation factor-1 alpha) promoter: Another strong constitutive promoter, often providing more stable long-term expression than CMV and is less prone to silencing.
Fusion Tags and Linkers:
-
N-terminal vs. C-terminal fusions: The location of the this compound tag can impact the function and localization of the protein of interest. It is often necessary to test both N- and C-terminal fusions.
-
Linkers: Flexible peptide linkers between the this compound and the protein of interest can help to ensure proper folding and function of both components.
Delivery Method:
-
Plasmid Transfection: Suitable for transient or stable expression in cultured cells.
-
Lentiviral Transduction: Ideal for creating stable cell lines and for transducing primary cells and non-dividing cells, enabling long-term and robust this compound expression.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate common signaling pathways where Nir-FPs are utilized and a general experimental workflow.
Caption: General workflow for this compound expression and imaging.
Caption: this compound reporter for NF-κB pathway activity.
Caption: this compound FRET-based calcium biosensor design.
Experimental Protocols
Protocol for Transient Transfection of Mammalian Cells with this compound Expression Vectors
This protocol is suitable for rapid expression of Nir-FPs in cultured mammalian cells for microscopy and proof-of-concept studies.
Materials:
-
This compound expression plasmid (e.g., pCMV-miRFP670-N)
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. In a sterile tube, dilute 2.5 µg of the this compound plasmid DNA in 125 µL of Opti-MEM. b. In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM. c. Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 250 µL of the DNA-lipid complex to each well. b. Incubate the cells at 37°C in a CO₂ incubator.
-
Expression and Imaging: a. this compound expression can typically be detected 24-48 hours post-transfection. b. Visualize the cells using a fluorescence microscope with a suitable filter set for the specific this compound (e.g., Excitation: 625/25 nm, Emission: 695/55 nm for miRFP670).
Protocol for Lentiviral Transduction for Stable this compound Expression
This protocol is designed for creating stable cell lines with long-term, robust expression of the this compound.
Materials:
-
Lentiviral particles expressing the this compound of interest
-
Target mammalian cell line
-
Complete growth medium
-
Polybrene or TransduceIT™ Reagent
-
24-well plates
-
Selection antibiotic (e.g., puromycin, blasticidin)
Procedure:
-
Cell Seeding: The day before transduction, seed 5 x 10⁴ cells per well in a 24-well plate.
-
Transduction: a. On the day of transduction, thaw the lentiviral particles on ice. b. Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. c. Remove the existing medium from the cells and add 0.5 mL of the transduction medium containing the desired amount of lentiviral particles (MOI will vary depending on the cell type). d. Incubate the cells at 37°C in a CO₂ incubator for 24 hours.
-
Medium Change and Selection: a. After 24 hours, replace the virus-containing medium with fresh complete growth medium. b. 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic to the medium. The concentration of the antibiotic should be predetermined from a kill curve for the specific cell line.
-
Expansion of Stable Pool: a. Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until a stable, resistant population of cells is established. b. The stable pool of this compound expressing cells can then be used for downstream applications, including in vivo imaging.
Protocol for In Vivo Imaging of this compound Expressing Cells in Mice
This protocol provides a general guideline for non-invasive imaging of this compound labeled cells in a mouse model.
Materials:
-
Mouse model with implanted this compound expressing cells
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for near-infrared fluorescence
-
Anesthesia (e.g., isoflurane)
-
Animal handling equipment
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). b. Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain body temperature using a warming pad.
-
Image Acquisition: a. Select the appropriate excitation and emission filters for the this compound being used. For example, for iRFP713, use an excitation filter around 675 nm and an emission filter around 720 nm. b. Acquire a grayscale reference image of the mouse. c. Acquire the fluorescence image. The exposure time will depend on the signal intensity.
-
Image Analysis: a. Use the imaging software to overlay the fluorescence image with the grayscale image to localize the signal. b. Quantify the fluorescence signal in the region of interest (ROI). The signal can be expressed as radiant efficiency or total flux.
-
Post-Imaging: a. Allow the mouse to recover from anesthesia in a clean, warm cage. b. Monitor the animal until it is fully ambulatory.
Conclusion
The expanding toolkit of this compound expression vectors provides researchers with powerful tools for a wide range of applications, from subcellular imaging to whole-animal studies. By carefully considering the quantitative properties of the available Nir-FPs and selecting the appropriate expression vector and methodology, researchers can harness the full potential of this technology to gain deeper insights into complex biological processes. This guide serves as a starting point for navigating the selection and application of this compound expression vectors, empowering researchers to design and execute robust and informative experiments.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Evrogen NirFP: Related products [evrogen.com]
- 3. Bright monomeric near-infrared fluorescent proteins as tags and biosensors for multiscale imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A near-infrared genetically encoded calcium indicator for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Body Imaging of Small Animals Using Near-Infrared Fluorescent Proteins (NIR-FPs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared fluorescent proteins (NIR-FPs) have emerged as powerful tools for non-invasive whole-body imaging of small animals. Their emission wavelengths fall within the NIR "optical window" of biological tissues (approximately 650-900 nm), a spectral range where light absorption and scattering by endogenous molecules like hemoglobin and melanin are minimized.[1][2] This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to conventional fluorescent proteins like GFP, making NIR-FPs ideal for visualizing molecular and cellular processes in vivo.[1][2][3]
These application notes provide an overview of commercially available NIR-FPs, their spectral properties, and detailed protocols for their use in whole-body small animal imaging. Applications include, but are not limited to, cancer research, cell tracking, and gene expression studies.
Properties of Common Near-Infrared Fluorescent Proteins
The selection of an appropriate NIR-FP is critical for successful in vivo imaging and depends on the specific application, the imaging system available, and the desired spectral properties. The following table summarizes the key quantitative data for a selection of commonly used NIR-FPs. Modern state-of-the-art NIR-FPs are engineered to efficiently bind to endogenous biliverdin, a heme metabolite, thus not requiring an external cofactor.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Brightness (EC × QY) | Oligomeric State | Reference |
| iRFP670 | 647 | 670 | 105,000 | 0.04 | 4,200 | Dimer | |
| iRFP682 | 662 | 682 | 110,000 | 0.05 | 5,500 | Dimer | |
| iRFP702 | 672 | 702 | 115,000 | 0.082 | 9,430 | Dimer | |
| iRFP713 | 690 | 713 | 90,000 | 0.059 | 5,310 | Dimer | |
| iRFP720 | 690 | 720 | 120,000 | 0.075 | 9,000 | Dimer | |
| miRFP670 | 648 | 670 | 100,000 | 0.04 | 4,000 | Monomer | |
| miRFP703 | 670 | 703 | 105,000 | 0.06 | 6,300 | Monomer | |
| miRFP720 | 690 | 720 | 110,000 | 0.07 | 7,700 | Monomer | |
| emiRFP670 | 648 | 670 | 110,000 | 0.05 | 5,500 | Monomer | |
| emiRFP703 | 670 | 703 | 115,000 | 0.07 | 8,050 | Monomer | |
| miRFP670nano | 645 | 670 | 130,000 | 0.11 | 14,300 | Monomer |
Key Applications and Experimental Protocols
Application 1: Tumor Growth and Metastasis Monitoring
This protocol describes the use of NIR-FPs to non-invasively track the growth and spread of cancer cells in a murine model.
Experimental Protocol:
-
Cell Line Engineering:
-
Transduce the cancer cell line of interest (e.g., 4T1, MDA-MB-231) with a lentiviral vector encoding an this compound (e.g., iRFP720).
-
Select for a stable, high-expressing population of this compound-labeled cells using fluorescence-activated cell sorting (FACS).
-
Culture and expand the selected cells for implantation.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NU/NU, SCID) to prevent rejection of human-derived cancer cells.
-
Implant the this compound-labeled cancer cells into the desired location (e.g., mammary fat pad for breast cancer models, subcutaneously for general tumor growth studies).
-
-
Whole-Body Imaging Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the heated stage of an in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
Acquire a photographic image of the mouse.
-
Set the excitation and emission filters appropriate for the chosen this compound (e.g., 675 nm excitation and 720 nm emission for iRFP720).
-
Acquire the fluorescence image. The exposure time will vary depending on the signal intensity.
-
Overlay the fluorescence and photographic images to localize the tumor signal.
-
-
Longitudinal Monitoring and Data Analysis:
-
Image the mice at regular intervals (e.g., twice weekly) to monitor tumor growth.
-
Quantify the fluorescence signal from the tumor region of interest (ROI) using the imaging system's software. The signal intensity will correlate with tumor volume.
-
Monitor for the appearance of new fluorescent signals at distant sites, indicative of metastasis.
-
Application 2: Reporter Gene for In Vivo Signaling Pathway Analysis
NIR-FPs can serve as reporters for gene expression, enabling the non-invasive study of signaling pathway activity in vivo.
Signaling Pathway Visualization:
The diagram below illustrates a generic signaling pathway where the activation of a transcription factor leads to the expression of an this compound reporter gene.
Experimental Protocol:
-
Generate Reporter Construct:
-
Clone the this compound coding sequence downstream of a promoter that is responsive to the signaling pathway of interest (e.g., NF-κB response elements).
-
Create a stable cell line or a transgenic animal model harboring this reporter construct.
-
-
Induce Signaling Pathway:
-
Treat the cells or animals with a stimulus known to activate the pathway (e.g., cytokine injection, exposure to a specific drug).
-
-
In Vivo Imaging and Analysis:
-
At various time points post-stimulation, perform whole-body NIR imaging as described in the previous protocol.
-
Quantify the fluorescence intensity in the target organ or tissue to measure the kinetics and spatial distribution of pathway activation.
-
General Considerations and Best Practices
-
Animal Preparation: For consistent imaging results, it is recommended to remove the fur from the area to be imaged to reduce light scattering.
-
Autofluorescence: While significantly lower in the NIR range, some dietary components can cause autofluorescence. Providing mice with a chlorophyll-free diet for at least one week prior to imaging can reduce background signal.
-
Imaging System: The choice of imaging system will impact sensitivity and resolution. Systems with cooled CCD cameras and appropriate laser sources and filters are essential for high-quality NIR imaging.
-
Multispectral Imaging: Several NIR-FPs have distinct spectra, allowing for multicolor imaging to simultaneously visualize different cell populations or biological processes. This often requires spectral unmixing algorithms available on advanced imaging systems.
-
Longitudinal Studies: A key advantage of this compound imaging is the ability to perform longitudinal studies in the same animal, reducing the number of animals required and providing more robust data. However, for studies in immunocompetent animals, the potential immunogenicity of the fluorescent protein should be considered.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Poor expression of the this compound. | Use FACS to select for high-expressing cells. Optimize the promoter in the expression vector. |
| Incorrect filter set. | Ensure the excitation and emission filters match the spectral properties of the this compound. | |
| Signal is too deep in the tissue. | Use a brighter, red-shifted this compound. Consider a more sensitive imaging system. | |
| High Background | Autofluorescence from diet. | Switch to a chlorophyll-free diet for at least one week. |
| Autofluorescence from the skin. | Shave the imaging area. Use spectral unmixing to subtract background. | |
| Signal Spread/Blur | Light scattering. | This is an inherent limitation of optical imaging. For higher resolution, consider complementary imaging modalities like photoacoustic tomography. |
By following these guidelines and protocols, researchers can effectively leverage the power of near-infrared fluorescent proteins for advanced whole-body imaging in small animals, gaining valuable insights into complex biological processes in a non-invasive manner.
References
- 1. Bright and stable near infra-red fluorescent protein for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescent proteins: multiplexing and optogenetics across scales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nir-FP in In Vivo Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nir-FP for In Vivo Flow Cytometry
Near-infrared fluorescent proteins (Nir-FPs) are a class of genetically encoded reporters that fluoresce in the near-infrared spectrum (typically >650 nm). This spectral window is highly advantageous for in vivo imaging applications due to reduced light scattering by tissues and lower autofluorescence from endogenous molecules, enabling deeper tissue penetration and higher signal-to-background ratios.[1][2] In the context of flow cytometry, Nir-FPs allow for the non-invasive, real-time monitoring of fluorescently labeled cells directly within the circulatory system of a living animal, a technique known as in vivo flow cytometry (IVFC).[3][4][5]
The combination of Nir-FPs and IVFC provides a powerful tool for longitudinal studies of circulating cells, such as immune cells, cancer cells, and stem cells. This technology allows for the quantitative assessment of cell trafficking, population dynamics, and response to therapeutic interventions without the need for repeated blood draws, thus minimizing animal stress and preserving the integrity of the biological system.
Quantitative Data of Near-Infrared Fluorescent Proteins (Nir-FPs)
The selection of an appropriate this compound is critical for the success of in vivo flow cytometry experiments. The following table summarizes the key photophysical properties of several commonly used Nir-FPs.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Brightness (Relative to iRFP713) | Reference |
| iRFP670 | 643 | 670 | 1.1 | |
| iRFP682 | 664 | 682 | 0.8 | |
| iRFP702 | 686 | 702 | 0.9 | |
| iRFP713 | 690 | 713 | 1.0 | |
| iRFP720 | 690 | 720 | 1.2 | |
| miRFP670 | 645 | 670 | N/A | |
| miRFP720 | 690 | 720 | N/A |
Experimental Protocols
Protocol 1: Generation of this compound Expressing Stable Cell Lines via Lentiviral Transduction
This protocol describes the generation of mammalian cell lines that stably express an this compound, making them suitable for in vivo tracking studies.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., hematopoietic stem cells, T cells, cancer cell lines)
-
Lentiviral vector encoding the this compound of choice (e.g., pLV-iRFP713)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Fluorescence-activated cell sorter (FACS)
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the lentiviral vector encoding the this compound and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, harvest the virus-containing supernatant and filter it through a 0.45 µm filter to remove cell debris.
-
Concentrate the viral particles using ultracentrifugation or a commercially available concentration kit.
-
-
Transduction of Target Cells:
-
Plate the target cells in a 6-well plate.
-
Add the concentrated lentivirus to the cells at various multiplicities of infection (MOI) in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
-
Selection and Expansion of Transduced Cells:
-
After 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the cells under selection pressure until a resistant population emerges.
-
Verify this compound expression using fluorescence microscopy and quantify the percentage of positive cells by flow cytometry.
-
For a pure population, sort the this compound positive cells using FACS.
-
Expand the sorted cells for in vivo experiments.
-
Protocol 2: In Vivo Flow Cytometry of Circulating this compound Expressing Cells
This protocol outlines the procedure for non-invasive monitoring of this compound expressing cells in the bloodstream of a living mouse using a diffuse in vivo flow cytometry (DiFC) system.
Materials:
-
Mouse model (e.g., C57BL/6 or immunodeficient strain)
-
This compound expressing cells
-
Diffuse in vivo flow cytometry (DiFC) instrument with a near-infrared laser (e.g., 670 nm or 785 nm) and appropriate detectors.
-
Anesthesia (e.g., isoflurane)
-
Animal handling and monitoring equipment
-
Sterile saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane and maintain anesthesia throughout the procedure.
-
Carefully position the mouse on the imaging stage of the DiFC instrument. The tail or a hindlimb are common sites for monitoring as major blood vessels are accessible.
-
Secure the tail or limb to minimize movement artifacts.
-
-
Cell Injection:
-
Resuspend the this compound expressing cells in sterile saline at the desired concentration.
-
Intravenously inject the cell suspension into the mouse, typically via the tail vein.
-
-
In Vivo Flow Cytometry:
-
Position the DiFC fiber optic probe on the skin surface directly above a major blood vessel.
-
Configure the DiFC software to acquire data from the near-infrared channel.
-
Initiate data acquisition to establish a baseline reading before cells are expected to be in circulation.
-
Continuously monitor the fluorescence signal as the this compound expressing cells pass through the laser interrogation volume. The system will detect transient fluorescence peaks corresponding to individual circulating cells.
-
Record data for the desired duration to analyze cell circulation dynamics.
-
-
Data Analysis:
-
Process the acquired data to identify and count the fluorescent peaks, which represent individual cells.
-
Analyze the frequency, intensity, and duration of the peaks to quantify the number of circulating cells and their relative brightness.
-
Application: Monitoring Signaling Pathways with this compound Reporters
Genetically encoded biosensors based on Nir-FPs can be employed to monitor intracellular signaling events in circulating cells in real-time. These biosensors are typically based on Förster Resonance Energy Transfer (FRET) or single-FP conformational changes.
This compound Calcium Signaling Reporter
Recent advancements have led to the development of this compound-based genetically encoded calcium indicators (GECIs), such as iGECI and NIR-GECO. These reporters can be used to monitor calcium dynamics, a key second messenger in many signaling pathways, including T-cell activation.
Principle: A FRET-based this compound calcium sensor consists of a calcium-binding domain (e.g., calmodulin) flanked by two different Nir-FPs (a donor and an acceptor). Upon calcium binding, a conformational change in the sensor brings the two Nir-FPs closer, leading to an increase in FRET efficiency. This change in the ratio of acceptor to donor emission can be detected by the in vivo flow cytometer.
Experimental Approach:
-
Generate a stable cell line expressing the this compound calcium biosensor using the lentiviral transduction protocol described above.
-
Induce a signaling event in vivo that is known to trigger calcium flux in the circulating cells of interest (e.g., by injecting an antigen to activate T cells).
-
Perform in vivo flow cytometry to monitor the ratiometric change in fluorescence of the circulating cells. An increase in the acceptor/donor emission ratio would indicate an increase in intracellular calcium levels.
This compound Kinase Activity Reporter
While specific this compound based kinase activity reporters for in vivo flow cytometry are still emerging, the principles from existing fluorescent protein-based kinase reporters can be adapted. These reporters typically consist of a kinase-specific phosphorylation motif, a phospho-binding domain, and one or two fluorescent proteins.
Principle: Upon phosphorylation of the substrate peptide by an active kinase, the phospho-binding domain binds to the phosphorylated motif, inducing a conformational change that alters the fluorescence properties of the reporter (e.g., a change in FRET or a shift in the emission spectrum).
Experimental Approach:
-
Design and construct a lentiviral vector encoding an this compound-based kinase activity reporter specific to the pathway of interest.
-
Generate a stable cell line expressing the biosensor.
-
Treat the animal with a drug or stimulus that modulates the activity of the target kinase.
-
Use in vivo flow cytometry to detect changes in the fluorescence of the circulating cells, which would correlate with the activation or inhibition of the specific kinase.
Visualizations
Experimental workflow for in vivo flow cytometry using this compound expressing cells.
Example signaling pathway (TCR-mediated Ca2+ flux) monitored by an this compound biosensor.
References
- 1. Imaging dynamic cell signaling in vivo with new classes of fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved genetically encoded near-infrared fluorescent calcium ion indicators for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Near-infrared diffuse in vivo flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Combining Nir-FP with Optogenetic Tools
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to both visualize and control cellular processes with high spatiotemporal precision is a cornerstone of modern biological research. This document provides detailed application notes and protocols for the synergistic use of the near-infrared fluorescent protein Nir-FP with blue-light activatable optogenetic tools. The spectral separation between this compound and common optogenetic actuators, such as Channelrhodopsin-2 (ChR2), enables simultaneous fluorescence imaging and photostimulation with minimal spectral crosstalk, opening new avenues for investigating complex biological systems.[1]
This compound, with its excitation and emission maxima in the near-infrared spectrum, allows for deep-tissue imaging with reduced phototoxicity and autofluorescence compared to fluorescent proteins in the visible range.[2][3][4] Optogenetic tools, on the other hand, provide a powerful means to manipulate cellular activity, including neuronal firing and gene expression, with light. By combining these technologies, researchers can label specific cell populations with this compound for long-term tracking while independently controlling their function using optogenetics.
These application notes provide a comprehensive guide, from the selection of appropriate tools and vector design to detailed experimental protocols for both in vitro and in vivo applications.
Data Presentation: Quantitative Properties of this compound and Optogenetic Tools
For successful experimental design, a clear understanding of the spectral and functional properties of the chosen fluorescent protein and optogenetic tool is crucial. The following tables summarize key quantitative data for this compound and commonly used blue-light activated optogenetic tools.
Table 1: Properties of Near-Infrared Fluorescent Protein (this compound)
| Property | Value | Reference |
| Excitation Maximum | 605 nm | [2] |
| Emission Maximum | 670 nm | |
| Quantum Yield | 0.06 | |
| Extinction Coefficient (M⁻¹cm⁻¹) | 70,000 | |
| Molecular Weight (kDa) | 26 | |
| Structure | Dimer | |
| Photostability | Super high | |
| Cell Toxicity | Not observed |
Table 2: Properties of Common Blue-Light Activated Optogenetic Actuators
| Optogenetic Tool | Type | Excitation Maximum (nm) | Emission Maximum (nm) | Function | Key Features | Reference(s) |
| Channelrhodopsin-2 (ChR2) | Cation Channel | ~470 | N/A | Depolarization/Activation | Fast kinetics, robust activation | |
| ChR2 (H134R) | Cation Channel | ~470 | N/A | Depolarization/Activation | Increased photocurrent, slower kinetics than ChR2 | |
| ChETA (E123T) | Cation Channel | ~470 | N/A | Depolarization/Activation | Faster kinetics than ChR2, reduced photocurrent | |
| Halorhodopsin (NpHR) | Chloride Pump | ~578 (activated by yellow/green light) | N/A | Hyperpolarization/Inhibition | Light-driven chloride pump for silencing | |
| eNpHR3.0 | Chloride Pump | ~590 | N/A | Hyperpolarization/Inhibition | Enhanced photocurrent and membrane trafficking |
Mandatory Visualizations
Signaling Pathway: Optogenetic Activation of a Neuron
This diagram illustrates the signaling cascade initiated by the activation of Channelrhodopsin-2 (ChR2) in a neuron, leading to depolarization and subsequent cellular responses.
Caption: Optogenetic activation of a neuron via Channelrhodopsin-2.
Experimental Workflow: In Vitro Co-Expression and Stimulation
This diagram outlines the key steps for co-expressing this compound and an optogenetic tool in cultured cells, followed by simultaneous imaging and photostimulation.
Caption: In vitro workflow for this compound imaging and optogenetics.
Logical Relationship: Spectral Orthogonality
This diagram illustrates the principle of spectral orthogonality, which allows for the independent use of this compound and blue-light optogenetic tools.
Caption: Spectral separation of this compound and blue-light optogenetics.
Experimental Protocols
Protocol 1: Co-Expression of this compound and Optogenetic Tools in Cultured Cells via Lentiviral Transduction
This protocol describes the generation of stable cell lines co-expressing this compound and a blue-light activatable optogenetic tool using a dual-promoter lentiviral vector.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lentiviral vector plasmid containing this compound and the optogenetic tool under separate promoters (e.g., CMV and EF1a)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Vector Design and Construction:
-
Clone the coding sequence for this compound and the chosen optogenetic tool (e.g., ChR2) into a dual-promoter lentiviral expression vector. A self-cleaving 2A peptide can also be used to express both proteins from a single promoter.
-
Ensure the vector contains a selectable marker, such as puromycin resistance.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and the packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
-
-
Lentiviral Transduction:
-
Seed the target cells in a 24-well plate.
-
On the following day, replace the medium with fresh medium containing the concentrated lentivirus and polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Cell Lines:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium.
-
Maintain the cells under selection pressure until stable, resistant colonies are formed.
-
Expand individual colonies to generate stable cell lines.
-
-
Validation of Expression:
-
Confirm the expression of this compound by fluorescence microscopy (Excitation: ~605 nm, Emission: ~670 nm).
-
Validate the function of the optogenetic tool by electrophysiological recording or a functional assay specific to the tool's activity.
-
Protocol 2: Simultaneous this compound Imaging and Optogenetic Stimulation In Vitro
This protocol details the procedure for simultaneous imaging of this compound expressing cells and their optogenetic manipulation.
Materials:
-
Stable cell line co-expressing this compound and an optogenetic tool (from Protocol 1)
-
Fluorescence microscope equipped with:
-
Light source and filter sets for this compound imaging (e.g., Excitation 600-620 nm, Emission 650-700 nm)
-
A separate light source for optogenetic stimulation (e.g., a 473 nm laser or LED)
-
-
Imaging chamber suitable for live-cell imaging
-
Electrophysiology setup (optional, for recording neuronal activity)
Procedure:
-
Cell Plating:
-
Plate the stable cell line onto glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Microscope Setup:
-
Configure the microscope for simultaneous or sequential imaging and stimulation.
-
For imaging this compound, use an appropriate filter cube and a camera sensitive to near-infrared wavelengths.
-
Align the optogenetic stimulation light source to illuminate the field of view or a specific region of interest.
-
-
Imaging and Stimulation:
-
Place the imaging chamber on the microscope stage.
-
Locate the this compound expressing cells using the near-infrared fluorescence channel.
-
Initiate time-lapse imaging of the this compound signal.
-
During the imaging sequence, deliver pulses of blue light (e.g., 473 nm) to activate the optogenetic tool. The duration and intensity of the light pulses should be optimized for the specific optogenetic tool and experimental question.
-
If performing electrophysiology, record cellular activity before, during, and after photostimulation.
-
-
Data Analysis:
-
Quantify changes in this compound fluorescence intensity and localization over time.
-
Correlate changes in the this compound signal with the timing of optogenetic stimulation.
-
Analyze electrophysiological recordings to confirm the efficacy of optogenetic manipulation.
-
Protocol 3: In Vivo Co-Expression and Imaging in a Mouse Model
This protocol outlines the steps for co-expressing this compound and an optogenetic tool in a specific brain region of a mouse using adeno-associated virus (AAV) vectors, followed by in vivo imaging and stimulation.
Materials:
-
AAV vector(s) encoding this compound and the optogenetic tool. Dual promoter AAVs or a two-vector co-injection strategy can be used.
-
Stereotaxic surgery setup
-
Anesthesia
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for this compound.
-
Fiber optic cannula and light source for optogenetic stimulation.
Procedure:
-
AAV Vector Preparation:
-
Produce high-titer AAV vectors of a suitable serotype for transducing the target cell type (e.g., AAV9 for broad neuronal expression).
-
-
Stereotaxic Injection:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Inject the AAV vector(s) into the desired coordinates at a slow, controlled rate.
-
Suture the incision and allow the animal to recover.
-
-
Surgical Implantation of Fiber Optic:
-
In the same surgical session or a subsequent one, implant a fiber optic cannula over the injection site for light delivery.
-
-
Expression Period:
-
Allow 2-4 weeks for robust expression of this compound and the optogenetic tool.
-
-
In Vivo Imaging and Stimulation:
-
Anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire baseline this compound fluorescence images.
-
Connect the implanted fiber optic cannula to a light source (e.g., 473 nm laser).
-
Deliver light for optogenetic stimulation while continuously or intermittently acquiring this compound images to monitor the labeled cell population.
-
-
Histological Analysis:
-
After the experiment, perfuse the animal and collect the brain tissue.
-
Perform immunohistochemistry to confirm the expression of this compound and the optogenetic tool in the target region.
-
Protocol 4: Assessment of Phototoxicity
This protocol is adapted from the 3T3 Neutral Red Uptake (NRU) phototoxicity test to assess the potential phototoxicity of combined this compound imaging and optogenetic stimulation.
Materials:
-
Cells co-expressing this compound and an optogenetic tool
-
96-well plates
-
Neutral Red solution
-
Light source for this compound excitation (e.g., ~605 nm)
-
Light source for optogenetic stimulation (e.g., ~470 nm)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
-
Light Exposure:
-
Divide the plate into four groups:
-
Control (Dark): No light exposure.
-
This compound Imaging Light Only: Expose to light for this compound excitation.
-
Optogenetic Stimulation Light Only: Expose to light for optogenetic stimulation.
-
Combined Light Exposure: Expose to both this compound and optogenetic stimulation light.
-
-
The intensity and duration of light exposure should mimic the conditions of a typical experiment.
-
-
Neutral Red Uptake Assay:
-
After light exposure, incubate the cells for 24 hours.
-
Incubate the cells with Neutral Red solution for 3 hours.
-
Wash the cells and extract the dye.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability for each group relative to the dark control.
-
A significant decrease in cell viability in the light-exposed groups compared to the dark control indicates phototoxicity.
-
Conclusion
The combination of this compound and optogenetics offers a powerful and versatile platform for modern biological research. The spectral orthogonality of these tools minimizes interference, allowing for clear visualization of cellular structures and dynamics while precisely manipulating cellular functions. The protocols provided in these application notes offer a starting point for researchers to design and implement a wide range of experiments, from fundamental studies of cellular signaling to preclinical models of disease. Careful optimization of vector design, expression levels, and light delivery will be critical for the success of these advanced experimental approaches.
References
Application Notes and Protocols for Live-Cell Imaging with Near-Infrared Fluorescent Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to setting up and performing live-cell imaging using Near-Infrared Fluorescent Proteins (Nir-FPs). The protocols outlined below are designed to be adaptable to various research applications, from basic cell biology to high-content screening in drug discovery.
Introduction to Near-Infrared Fluorescent Proteins (Nir-FPs)
Near-infrared fluorescent proteins are a class of genetically encoded probes that absorb and emit light in the near-infrared spectrum (typically >650 nm). This spectral window offers significant advantages for live-cell imaging, including reduced phototoxicity, deeper tissue penetration, and lower autofluorescence from endogenous cellular components compared to traditional fluorescent proteins like GFP and RFP.[1][2] These properties make Nir-FPs ideal for long-term time-lapse imaging and in vivo studies.
Nir-FPs are derived from bacterial phytochromes and utilize the endogenous chromophore biliverdin, a product of heme metabolism in mammalian cells.[3] This eliminates the need for exogenous co-factors in most eukaryotic systems. Recent advancements in protein engineering have led to the development of monomeric Nir-FPs with improved brightness and photostability, further expanding their utility in live-cell imaging applications.
Quantitative Properties of Modern Nir-FPs
The selection of an appropriate Nir-FP is critical for successful live-cell imaging. The following table summarizes the key quantitative properties of several state-of-the-art monomeric Nir-FPs to facilitate comparison and selection.
| This compound Variant | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness (%) | Photostability |
| miRFP670 | 645 | 670 | 110,000 | 0.11 | 100 | High |
| miRFP703 | 675 | 703 | 90,000 | 0.08 | 60 | High |
| miRFP709 | 684 | 709 | 105,000 | 0.09 | 78 | Moderate |
| miRFP720 | 690 | 720 | 120,000 | 0.07 | 70 | Moderate |
| iRFP713 | 690 | 713 | 95,000 | 0.07 | 55 | High |
| iRFP720 | 690 | 720 | 120,000 | 0.07 | 70 | High |
| NirFP | 605 | 670 | 70,000 | 0.06 | 13 (vs EGFP) | Extremely High[4] |
Note: Brightness is relative to miRFP670 unless otherwise stated. Data is compiled from various sources and may vary slightly between studies.
Experimental Protocols
Protocol 1: Transfection of Mammalian Cells with this compound Plasmids
This protocol describes the transient transfection of HeLa cells with a plasmid encoding a this compound, such as pmRFP670-N1, using a lipid-based transfection reagent.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound expression plasmid (e.g., pmRFP670-N1)
-
Lipid-based transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density of 1.5 x 10^5 to 3.5 x 10^5 cells per well in 2 mL of complete growth medium.[5] The cells should be 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute 2.5 µg of the this compound plasmid DNA in 125 µL of Opti-MEM.
-
In a separate sterile microcentrifuge tube, add 3.75 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM and mix gently.
-
Combine the diluted DNA and the diluted Lipofectamine 3000 reagent. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Gently add the 250 µL of the transfection complex mixture dropwise to each well of the 6-well plate containing the HeLa cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for gene expression.
-
Verification of Expression: After 24-48 hours, check for this compound expression using a fluorescence microscope with the appropriate filter set.
Protocol 2: Live-Cell Imaging of this compound Expressing Cells
This protocol outlines the general procedure for acquiring fluorescence images of live cells expressing Nir-FPs using a confocal microscope.
Materials:
-
HeLa cells expressing the desired this compound
-
Live-Cell Imaging Buffer (see recipe below)
-
Confocal microscope equipped with a 633 nm or similar laser line and appropriate emission filters.
-
Environmental chamber for the microscope stage (to maintain 37°C and 5% CO₂)
Live-Cell Imaging Buffer Recipe (1X):
| Component | Concentration |
| NaCl | 137 mM |
| KCl | 5.36 mM |
| CaCl₂·2H₂O | 1.67 mM |
| MgSO₄·7H₂O | 1.66 mM |
| KH₂PO₄ | 0.44 mM |
| Na₂HPO₄ | 0.33 mM |
| Glucose | 5.50 mM |
| HEPES | 10 mM |
Dissolve in sterile, cell culture grade water and adjust pH to 7.4. This buffer is designed to maintain cell health and optimal pH for several hours during imaging.
Procedure:
-
Prepare for Imaging:
-
Pre-warm the microscope environmental chamber to 37°C and equilibrate with 5% CO₂.
-
Pre-warm the Live-Cell Imaging Buffer to 37°C.
-
Gently wash the cells expressing the this compound twice with the pre-warmed Live-Cell Imaging Buffer to remove the culture medium.
-
Add 2 mL of fresh, pre-warmed Live-Cell Imaging Buffer to the cells.
-
-
Microscope Setup:
-
Place the culture dish on the microscope stage within the environmental chamber.
-
Use a high numerical aperture objective lens (e.g., 60x or 100x oil immersion) for optimal light collection.
-
Use transmitted light (e.g., DIC) to locate and focus on the cells.
-
-
Image Acquisition:
-
Excitation: Use a laser line appropriate for the specific this compound. For example, for miRFP670, a 633 nm or 640 nm laser is suitable.
-
Emission: Use a long-pass filter that collects emission above ~660 nm.
-
Laser Power: Start with a low laser power (e.g., 1-5%) and increase only as necessary to obtain a good signal-to-noise ratio, minimizing phototoxicity.
-
Exposure Time: Use the shortest possible exposure time that provides a clear image to reduce photobleaching and phototoxicity.
-
Pinhole: For confocal microscopy, set the pinhole to 1 Airy unit for optimal sectioning.
-
Image Capture: Acquire images of the this compound expressing cells. For time-lapse imaging, define the time intervals and total duration of the experiment.
-
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Live-Cell Imaging
The following diagram illustrates the general workflow for a live-cell imaging experiment using Nir-FPs.
EGFR Signaling Pathway for FRET Microscopy
Nir-FPs can be used as donor-acceptor pairs in Förster Resonance Energy Transfer (FRET) microscopy to study protein-protein interactions. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system where FRET can be applied to visualize the interaction between EGFR and its downstream signaling partners, such as Grb2.
References
Application Notes and Protocols for AAV-Mediated Nir-FP Expression in Specific Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adeno-associated virus (AAV) vectors have become a prominent tool for in vivo gene delivery due to their low immunogenicity and ability to achieve long-term transgene expression in a variety of tissues.[1][2] When combined with Near-Infrared Fluorescent Proteins (Nir-FPs), these vectors provide a powerful system for non-invasive, deep-tissue imaging in living organisms.[3][4] The near-infrared window (650-900 nm) offers significant advantages for in vivo imaging, including reduced light scattering and absorption by endogenous molecules like hemoglobin and melanin, leading to higher signal-to-background ratios and deeper tissue penetration.[5]
This document provides detailed application notes and protocols for achieving tissue-specific expression of Nir-FPs using AAV vectors. It covers vector design considerations, production and purification of high-titer AAV, in vivo delivery strategies, and methods for analyzing Nir-FP expression.
Key Components for Tissue-Specific Expression
Achieving precise transgene expression is dependent on the strategic selection of the AAV capsid (serotype) and the gene promoter.
-
AAV Serotypes: Different AAV serotypes exhibit natural tropism for specific tissues and cell types. The choice of serotype is a critical first step in targeting the desired organ.
-
Tissue-Specific Promoters: To further restrict transgene expression to a particular cell type within a tissue, a tissue-specific promoter is incorporated into the AAV expression cassette. This ensures that even if the AAV vector transduces off-target cells, the this compound will only be expressed in the cells of interest.
Data Presentation: AAV Serotype and Promoter Selection for Targeted Tissues
The following tables summarize recommended AAV serotypes and promoters for directing this compound expression to specific tissues.
Table 1: AAV Serotype Tropism for Common Tissues
| Target Tissue | Recommended AAV Serotypes | References |
| Liver | AAV8, AAV9 | |
| Skeletal Muscle | AAV1, AAV6, AAV8, AAV9 | |
| Cardiac Muscle | AAV9, AAV8, AAV6 | |
| Central Nervous System (CNS) - Neurons | AAV9, AAV-PHP.B, AAV-PHP.eB | |
| Central Nervous System (CNS) - Astrocytes | AAV5 | |
| Retina | AAV2, AAV5, AAV8 |
Table 2: Tissue-Specific Promoters for this compound Expression
| Target Tissue | Promoter | Description | References |
| Liver | Alpha-1-antitrypsin (AAT) | Drives strong, hepatocyte-specific expression. | |
| Thyroxine-binding globulin (TBG) | Another potent and widely used liver-specific promoter. | ||
| Skeletal Muscle | Muscle Creatine Kinase (MCK) | Highly specific for skeletal muscle. | |
| Desmin (Des) | Active in both skeletal and cardiac muscle. | ||
| Cardiac Muscle | Alpha-myosin heavy chain (α-MHC) | Restricts expression primarily to cardiomyocytes. | |
| Cardiac Troponin T (cTnT) | Highly specific for cardiac muscle. | ||
| Neurons | Synapsin-1 (Syn) | Pan-neuronal promoter driving widespread CNS expression. | |
| Calcium/calmodulin-dependent protein kinase II (CaMKIIα) | Specific for excitatory neurons in the forebrain. | ||
| Astrocytes | Glial fibrillary acidic protein (GFAP) | Standard promoter for astrocyte-specific expression. |
Table 3: Properties of Common Near-Infrared Fluorescent Proteins
| This compound | Excitation Max (nm) | Emission Max (nm) | Molecular Brightness (vs. iRFP) | Reference |
| iRFP670 | 647 | 670 | 119% | |
| iRFP682 | 651 | 682 | 87% | |
| iRFP702 | 670 | 702 | 61% | |
| iRFP713 | 690 | 713 | 100% | |
| iRFP720 | 690 | 720 | 74% | |
| miRFP670nano | ~645 | ~670 | High | |
| miRFP720 | ~690 | ~720 | High |
Experimental Protocols
Protocol 1: Recombinant AAV (rAAV) Production and Purification
This protocol describes a standard method for producing high-titer rAAV vectors using triple transient transfection of HEK293 cells followed by iodixanol gradient purification.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
pAAV-cis plasmid (containing ITRs flanking the this compound expression cassette)
-
pAAV-helper plasmid (providing adenovirus helper functions)
-
pAAV-rep/cap plasmid (providing AAV replication and capsid proteins for the desired serotype)
-
Polyethylenimine (PEI)
-
Lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 8.5)
-
Benzonase nuclease
-
Iodixanol solutions (15%, 25%, 40%, 60%)
-
PBS
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 15 cm dishes to reach 70-80% confluency on the day of transfection.
-
Prepare a DNA mix containing the pAAV-cis, pAAV-helper, and pAAV-rep/cap plasmids in a 1:1:1 molar ratio.
-
Add PEI to the DNA mix, vortex, and incubate for 15-20 minutes at room temperature.
-
Add the DNA/PEI mixture dropwise to the cell culture medium and incubate at 37°C with 5% CO2.
-
-
Harvesting AAV Particles:
-
After 72 hours, harvest the cells by scraping and pellet them by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by three freeze-thaw cycles.
-
Add Benzonase nuclease to the lysate to digest cellular DNA and incubate for 30-60 minutes at 37°C.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification by Iodixanol Gradient Ultracentrifugation:
-
Prepare a discontinuous iodixanol gradient in an ultracentrifuge tube by carefully layering 60%, 40%, 25%, and 15% iodixanol solutions.
-
Layer the clarified viral lysate on top of the gradient.
-
Perform ultracentrifugation (e.g., 50,000 rpm for 2 hours at 18°C).
-
Carefully collect the viral band, which should be visible at the 40% iodixanol interface.
-
Dilute the collected virus in PBS and concentrate using an appropriate centrifugal filter unit.
-
-
Titer Determination:
-
Determine the viral genome titer (vector genomes/mL) using quantitative PCR (qPCR) with primers specific to a region of the AAV vector genome, such as the ITRs or the promoter.
-
Protocol 2: In Vivo Delivery of AAV Vectors
This protocol outlines the systemic delivery of AAV vectors to adult mice via retro-orbital injection.
Materials:
-
Purified and titered rAAV-Nir-FP vector
-
Adult mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 30-gauge needles
-
Sterile saline
Procedure:
-
Vector Preparation: Dilute the AAV vector stock to the desired concentration in sterile saline. A typical dose for systemic delivery is 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse.
-
Anesthesia: Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by a toe pinch.
-
Injection:
-
Position the mouse to allow access to the eye.
-
Gently apply pressure to the skin above and below the eye to cause the eyeball to protrude slightly.
-
Insert the needle at a 45-degree angle into the retro-orbital sinus.
-
Slowly inject a total volume of 100-150 µL.
-
-
Recovery: Place the mouse in a clean cage for recovery and monitor until it is fully ambulatory.
-
Expression: Allow 3-4 weeks for robust transgene expression before analysis.
Protocol 3: Analysis of this compound Expression
A. In Vivo Imaging:
-
Anesthetize the mouse.
-
Use an in vivo imaging system (IVIS) equipped with appropriate lasers and filters for the specific this compound being used (e.g., excitation at ~690 nm and emission at ~713 nm for iRFP713).
-
Acquire images to visualize the biodistribution and intensity of this compound expression.
B. Ex Vivo Tissue Analysis (Fluorescence Microscopy):
-
Euthanize the mouse and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the target tissues (e.g., liver, muscle, brain).
-
Post-fix the tissues in 4% PFA overnight.
-
Cryoprotect the tissues in a sucrose solution gradient.
-
Embed the tissues in OCT compound and freeze.
-
Cut tissue sections using a cryostat.
-
Mount the sections on slides and coverslip with mounting medium.
-
Image the sections using a fluorescence microscope with the appropriate filter sets for the this compound.
C. Quantitative Analysis (RT-qPCR):
-
Euthanize the mouse and harvest target tissues.
-
Isolate total RNA from the tissues using a standard RNA extraction kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the this compound transcript to quantify its expression level. Normalize to a housekeeping gene.
Visualizations
Diagram 1: AAV Vector Production Workflow
Caption: Workflow for recombinant AAV vector production and purification.
Diagram 2: In Vivo Experimental Workflow
Caption: Workflow for in vivo AAV delivery and expression analysis.
Diagram 3: Logic for Tissue-Specific Expression
Caption: Logic of achieving tissue specificity via AAV serotype and promoter.
References
- 1. Adeno-Associated Virus (AAV) as a Vector for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Tissue Selectivity of AAV Serotypes for Gene Delivery to Chondrocytes and Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bright and stable near infra-red fluorescent protein for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Near-infrared fluorescent proteins for multicolor in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Stable Cell Lines Expressing Nir-FP
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the generation, selection, and validation of stable mammalian cell lines constitutively expressing Near-Infrared Fluorescent Proteins (Nir-FPs). These cell lines are invaluable tools for various research applications, including in vivo imaging, high-content screening, and tracking cellular processes over extended periods.
Introduction
Near-Infrared Fluorescent Proteins (Nir-FPs) offer significant advantages for deep-tissue and whole-body imaging due to reduced light scattering, lower tissue autofluorescence, and minimal absorbance by hemoglobin and melanin in the near-infrared window (650-900 nm).[1] Establishing stable cell lines that reliably express Nir-FPs is crucial for long-term studies, ensuring consistent and reproducible results by eliminating the variability associated with transient transfections. This protocol outlines a robust workflow for creating these valuable research tools.
The generation of stable cell lines involves introducing a vector containing the Nir-FP gene and a selectable marker into the host cells.[2] The cells that successfully integrate the vector into their genome are then selected using an appropriate antibiotic.[2] Subsequent screening and clonal selection identify cell populations with optimal and homogenous this compound expression.
Data Presentation
Table 1: Properties of Selected Near-Infrared Fluorescent Proteins
| This compound Variant | Excitation (nm) | Emission (nm) | Relative Brightness (%) | Photostability (half-time, s) | Oligomeric State | Reference |
| iRFP670 | 647 | 670 | 18 | 108 | Monomer | [3] |
| iRFP682 | 663 | 682 | 10 | 125 | Dimer | [3] |
| iRFP713 | 690 | 713 | 12 | 102 | Dimer | |
| miRFP670 | 662 | 670 | 38 | 115 | Monomer | |
| miRFP720 | 690 | 720 | 15 | 110 | Monomer | |
| emiRFP670 | 650 | 670 | 45 | 130 | Monomer |
*Relative brightness and photostability are compared to a standard green fluorescent protein (EGFP) and can vary depending on the cell type and expression system.
Table 2: Recommended Antibiotic Concentrations for Selection
| Antibiotic | Resistance Gene | Typical Concentration Range (Adherent Cells) | Typical Concentration Range (Suspension Cells) | Selection Time |
| G418 (Geneticin) | Neomycin (neo) | 200 - 800 µg/mL | 200 - 800 µg/mL | 1-2 weeks |
| Puromycin | Puromycin N-acetyl-transferase (pac) | 1 - 7 µg/mL | 0.5 - 2 µg/mL | < 1 week |
| Hygromycin B | Hygromycin phosphotransferase (hph) | 100 - 1000 µg/mL | 100 - 1000 µg/mL | 1-2 weeks |
| Blasticidin S | Blasticidin S deaminase (bsd) | 2 - 10 µg/mL | 2 - 10 µg/mL | < 1 week |
*It is crucial to perform a kill curve experiment to determine the optimal antibiotic concentration for your specific cell line.
Experimental Protocols
I. Vector Design and Preparation
Successful stable expression begins with a well-designed expression vector. The vector should contain the this compound coding sequence driven by a strong, constitutive mammalian promoter (e.g., CMV, EF1α, or CAG). For efficient selection, the vector must also carry a selectable marker, such as a gene conferring resistance to an antibiotic like G418, puromycin, hygromycin B, or blasticidin.
References
- 1. Bright and stable near infra-red fluorescent protein for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Cell Line Generation | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Designing brighter near-infrared fluorescent proteins: insights from structural and biochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Stem Cell Fate In Vivo Using Nir-FP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared fluorescent proteins (Nir-FPs) have emerged as powerful tools for in vivo imaging, offering significant advantages for tracking the fate of stem cells in living organisms. Their emission in the near-infrared spectrum (typically >650 nm) minimizes interference from tissue autofluorescence and reduces light scattering, enabling deeper tissue penetration and higher signal-to-background ratios compared to conventional fluorescent proteins like GFP and RFP.[1][2] This allows for non-invasive, longitudinal monitoring of stem cell survival, migration, and engraftment in preclinical models, providing critical insights for regenerative medicine and drug development.
This document provides detailed application notes and protocols for the use of Nir-FPs, with a focus on the iRFP (infrared fluorescent protein) family, for tracking stem cell fate in vivo.
Key Advantages of Nir-FP for In Vivo Stem Cell Tracking
-
Deep Tissue Penetration: The near-infrared light emitted by Nir-FPs is less absorbed and scattered by tissues, allowing for the visualization of cells at greater depths.[1]
-
Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the near-infrared window, resulting in a high signal-to-noise ratio and enhanced sensitivity.[1]
-
High Photostability: Many this compound variants exhibit excellent photostability, enabling long-term imaging studies without significant signal loss.
-
Genetic Encoding: As genetically encoded reporters, Nir-FPs allow for stable and heritable labeling of stem cells, ensuring that the fluorescent signal is passed on to daughter cells.
-
Non-invasive, Longitudinal Imaging: The ability to visualize this compound-labeled cells in living animals non-invasively allows for repeated imaging of the same animal over time to monitor dynamic cellular processes.[2]
Quantitative Data of this compound Variants
The choice of this compound variant can significantly impact the outcome of in vivo imaging studies. The following tables summarize the key quantitative properties of commonly used iRFP variants to aid in selection.
Table 1: Spectral Properties of iRFP Variants
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| iRFP670 | 647 | 670 | 0.09 | 120,000 | |
| iRFP682 | 663 | 682 | 0.08 | 130,000 | |
| iRFP702 | 685 | 702 | 0.07 | 140,000 | |
| iRFP713 | 690 | 713 | 0.06 | 110,000 | |
| iRFP720 | 698 | 720 | 0.05 | 150,000 | |
| miRFP670 | 642 | 670 | 0.09 | 180,000 | |
| miRFP703 | 684 | 703 | 0.06 | 165,000 |
Table 2: Brightness and Photostability of iRFP Variants in Mammalian Cells
| Fluorescent Protein | Relative Brightness in HeLa Cells (vs. miRFP670) | Photostability (Half-life in min) | Cytotoxicity | Reference |
| iRFP670 | ~70% | High | Low | |
| iRFP713 | ~60% | Moderate | Low | |
| iRFP720 | ~55% | Moderate | Low | |
| miRFP670 | 100% | High | Low | |
| miRFP703 | ~50% | High | Low | |
| mIFP | ~11-25% | Moderate | Low | |
| smURFP | ~2% | Low | High |
Note: Brightness and photostability can vary depending on the cell type, expression level, and imaging conditions.
Experimental Protocols
Protocol 1: Lentiviral Production for this compound Expression
This protocol describes the production of lentiviral particles for stably expressing an this compound (e.g., iRFP) in stem cells. This method utilizes a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the this compound gene under a constitutive promoter (e.g., EF1a or CMV)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for virus concentration)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile tube, prepare the plasmid DNA mixture:
-
10 µg of this compound transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Transfection:
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
(Optional) Virus Concentration: For higher titers, concentrate the virus by ultracentrifugation (e.g., 50,000 x g for 2 hours at 4°C) and resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
Titration: Determine the viral titer using a method such as qPCR for lentiviral genome copies or by transducing a cell line with serial dilutions of the virus and quantifying the percentage of fluorescent cells via flow cytometry.
Protocol 2: Lentiviral Transduction of Mesenchymal Stem Cells (MSCs)
This protocol details the procedure for stably transducing MSCs with the produced this compound lentivirus.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Complete MSC growth medium
-
This compound lentiviral particles
-
Polybrene (8 mg/mL stock solution)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MSCs in a 6-well plate at a density of 5 x 10⁴ cells per well in 2 mL of complete growth medium. Allow cells to adhere overnight.
-
Transduction:
-
The next day, replace the medium with 1 mL of fresh complete medium.
-
Add Polybrene to a final concentration of 8 µg/mL.
-
Add the this compound lentivirus at the desired Multiplicity of Infection (MOI). For MSCs, an MOI of 10-50 is a good starting point for optimization.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells with the virus for 24-48 hours.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Expansion and Selection:
-
Allow the cells to expand for 3-5 days.
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for transduced cells.
-
Monitor this compound expression using fluorescence microscopy.
-
-
FACS Analysis and Sorting (Optional): To obtain a pure population of this compound expressing cells, perform Fluorescence-Activated Cell Sorting (FACS).
Protocol 3: In Vivo Imaging of this compound Labeled Stem Cells in Mice
This protocol outlines the procedure for intravenous injection of this compound labeled MSCs into mice and subsequent in vivo imaging using an IVIS imaging system.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound labeled MSCs
-
Sterile PBS
-
Insulin syringes with 28-30 gauge needles
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Trypsinize and count the this compound labeled MSCs.
-
Wash the cells once with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL. Keep the cells on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on a warming pad to maintain body temperature.
-
-
Intravenous Injection:
-
Position the mouse to visualize the lateral tail vein.
-
Gently inject 100 µL of the cell suspension (1 x 10⁶ cells) into the tail vein. Inject slowly to prevent emboli.
-
-
In Vivo Imaging:
-
Transfer the anesthetized mouse to the imaging chamber of the IVIS system.
-
Acquire a white light reference image.
-
For fluorescence imaging of iRFP, use an appropriate excitation filter (e.g., 675 nm) and emission filter (e.g., 720 nm).
-
Set the exposure time, binning, and f/stop to optimize signal detection.
-
Acquire images at desired time points (e.g., immediately after injection, 24h, 48h, 1 week, etc.) to track cell distribution and survival.
-
-
Image Analysis:
-
Use the imaging software to quantify the fluorescent signal in regions of interest (ROIs).
-
The signal can be expressed as radiant efficiency or total flux.
-
Protocol 4: Ex Vivo Validation of Stem Cell Localization
This protocol describes how to confirm the presence of this compound labeled cells in specific organs after the final in vivo imaging time point.
Materials:
-
Euthanasia solution (e.g., CO₂ and cervical dislocation or perfusion with 4% PFA)
-
Dissection tools
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Tissue Harvest: Euthanize the mouse and perfuse with PBS followed by 4% PFA to fix the tissues.
-
Organ Collection: Carefully dissect the organs of interest (e.g., lungs, liver, spleen, and the target tissue).
-
Post-fixation and Cryoprotection:
-
Post-fix the organs in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by incubating in 30% sucrose in PBS at 4°C until they sink.
-
-
Tissue Embedding and Sectioning:
-
Embed the tissues in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on glass slides.
-
-
Fluorescence Microscopy:
-
Image the tissue sections using a fluorescence microscope equipped with appropriate filters for this compound detection.
-
This will allow for the visualization of the cellular localization of the transplanted stem cells within the tissue architecture.
-
Visualizations
Experimental Workflow for In Vivo Stem Cell Tracking
Caption: Experimental workflow for tracking this compound labeled stem cells in vivo.
Lentiviral Transduction Signaling Pathway
Caption: Simplified signaling pathway of lentiviral transduction for this compound expression.
References
Application Notes and Protocols for Non-invasive Monitoring of Biological Processes with Near-Infrared Fluorescent Proteins (Nir-FPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared fluorescent proteins (Nir-FPs) are a class of genetically encoded reporters that have revolutionized non-invasive in vivo imaging.[1][2] Derived from bacterial phytochromes (BphPs), these proteins utilize the endogenous chromophore biliverdin (BV) to fluoresce in the near-infrared spectrum (650-900 nm).[1][3] This spectral window is optimal for deep-tissue and whole-body imaging in small mammals due to reduced light scattering, low tissue autofluorescence, and minimal absorbance by hemoglobin and melanin.[1] This allows for high-contrast imaging of biological processes with an improved signal-to-noise ratio compared to conventional fluorescent proteins like GFP and RFP.
This document provides detailed application notes and protocols for utilizing Nir-FPs in non-invasive monitoring of biological processes, aimed at researchers, scientists, and professionals in drug development.
Advantages of Nir-FPs for In Vivo Imaging
The use of Nir-FPs for in vivo imaging offers several key advantages over other fluorescent reporters:
-
Deep Tissue Penetration: The near-infrared light used to excite Nir-FPs and the emitted fluorescence can penetrate deeper into biological tissues, enabling the visualization of internal organs and deep-seated tumors.
-
Low Autofluorescence: Mammalian tissues exhibit minimal autofluorescence in the NIR window, leading to a significantly higher signal-to-background ratio and enhanced sensitivity.
-
Reduced Light Scattering: Light scattering is less pronounced at longer wavelengths, resulting in sharper and clearer images of deep structures.
-
Genetically Encoded: As genetically encoded reporters, Nir-FPs can be expressed in specific cells or tissues to track a wide range of biological processes, including cell proliferation, migration, and gene expression.
-
No Exogenous Substrate Required for some series: Advanced Nir-FPs, such as the iRFP series, efficiently utilize endogenous biliverdin, a product of heme metabolism, eliminating the need for external substrate administration.
-
Longitudinal Imaging: The stable signal produced by Nir-FPs allows for long-term, longitudinal studies to monitor disease progression or treatment response over time in the same animal.
-
Multiplexing Capabilities: The availability of spectrally distinct Nir-FPs enables multicolor imaging to simultaneously visualize multiple biological events.
Quantitative Data of Common Nir-FPs
The selection of an appropriate Nir-FP is critical for successful in vivo imaging. The following table summarizes the key quantitative properties of several commonly used Nir-FPs.
| This compound | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness (vs. iRFP713, %) | Oligomeric State |
| mCardinal | 604 | 659 | 87,000 | 0.19 | 16.53 | Monomer |
| E2-Crimson | 611 | 646 | 126,000 | 0.23 | 28.98 | Dimer |
| smURFP | 642 | 670 | 180,000 | 0.18 | 32.4 | Monomer |
| emiRFP670 | 642 | 670 | 87,400 | 0.14 | 12.24 | Monomer |
| iRFP670 | 643 | 670 | 114,000 | 0.11 | 12.54 | Dimer |
| miRFP680 | 661 | 680 | 94,000 | 0.145 | 13.63 | Monomer |
| iRFP682 | 663 | 682 | 90,000 | 0.11 | 9.9 | Dimer |
| emiRFP703 | 674 | 703 | 90,900 | 0.086 | 7.82 | Monomer |
| iRFP713 | 690 | 713 | 105,000 | 0.06 | 6.3 | Dimer |
| miRFP713 | 690 | 713 | 99,000 | 0.07 | 6.93 | Monomer |
| iRFP720 | 690 | 720 | 105,000 | 0.075 | - | Dimer |
Data compiled from multiple sources. Brightness is relative and can vary based on cellular conditions and expression levels. It is important to consider the effective brightness in cells for optimal performance.
Signaling Pathway and Chromophore Formation
Nir-FPs are engineered from bacterial phytochrome photoreceptors (BphPs). These photoreceptors naturally consist of a photosensory module and an effector domain. For use as fluorescent reporters, the effector domain is typically removed. The photosensory module contains PAS, GAF, and PHY domains. The chromophore, biliverdin (BV), binds within a pocket of the GAF domain. In eukaryotic cells, BV is an intermediate product of heme degradation by the enzyme heme oxygenase.
Figure 1: Simplified diagram of this compound chromophore formation and fluorescence.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth and Metastasis Monitoring
This protocol describes the use of Nir-FPs to non-invasively monitor tumor growth and metastasis in a mouse model.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Lentiviral or retroviral vector encoding an iRFP (e.g., iRFP713)
-
Cell culture reagents
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Generation of Stable this compound Expressing Cancer Cells:
-
Transduce the cancer cell line with the lentiviral or retroviral vector carrying the iRFP gene.
-
Select for stably transduced cells using an appropriate selection marker (e.g., puromycin) or by fluorescence-activated cell sorting (FACS).
-
Verify iRFP expression and fluorescence using a fluorescence microscope or flow cytometer.
-
-
Tumor Implantation:
-
Harvest the iRFP-expressing cancer cells and resuspend them in sterile PBS or culture medium. For some models, cells can be mixed with Matrigel to promote tumor formation.
-
Anesthetize the mice.
-
Inject a defined number of cells (e.g., 1 x 10⁶ cells in 100 µL) subcutaneously or orthotopically into the anesthetized mice.
-
-
In Vivo Fluorescence Imaging:
-
At desired time points post-implantation (e.g., weekly), anesthetize the mice.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen iRFP. For iRFP713, typical settings are excitation around 675 nm and emission around 720 nm.
-
Acquire a photographic image of the mouse for anatomical reference.
-
Use the system's software to overlay the fluorescence signal on the photographic image and quantify the fluorescence intensity (radiant efficiency).
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor in each image.
-
Measure the total fluorescence signal within the ROI at each time point.
-
Plot the fluorescence intensity over time to monitor tumor growth.
-
Monitor for the appearance of fluorescence in other parts of the body, which may indicate metastasis.
-
Figure 2: Experimental workflow for in vivo tumor imaging with Nir-FPs.
Protocol 2: Multiplexed Imaging of Two Cell Populations
This protocol outlines a method for simultaneously tracking two different cell populations in vivo using spectrally distinct Nir-FPs.
Materials:
-
Two different cell lines or two populations of the same cell line.
-
Lentiviral or retroviral vectors encoding two spectrally distinct iRFPs (e.g., iRFP670 and iRFP720).
-
Cell culture reagents.
-
Animal model.
-
In vivo imaging system with spectral unmixing capabilities.
-
Anesthesia.
Methodology:
-
Generate Stable Cell Lines:
-
Separately transduce the two cell populations with the iRFP670 and iRFP720 vectors, respectively.
-
Select for stable expression as described in Protocol 1.
-
-
Cell Implantation:
-
Co-implant or implant the two labeled cell populations at different locations in the same animal, depending on the experimental question.
-
-
Multiplexed In Vivo Imaging:
-
Anesthetize the animal and place it in the imaging system.
-
Acquire a series of images using different sets of excitation and emission filters that can distinguish between the two iRFPs.
-
Alternatively, use the spectral unmixing feature of the imaging system. This involves acquiring a complete emission spectrum for each pixel and then using algorithms to separate the contributions of each fluorophore and autofluorescence.
-
-
Data Analysis:
-
The unmixed images will show the spatial distribution of each cell population.
-
Quantify the signal from each iRFP separately to monitor the dynamics of each cell population over time.
-
Logical Relationship of NIR Imaging Advantages
The superior performance of Nir-FPs for in vivo imaging is a result of the fundamental properties of light interaction with biological tissue.
Figure 3: Relationship between NIR properties and imaging advantages.
Conclusion
Nir-FPs represent a powerful tool for non-invasive, longitudinal monitoring of a wide array of biological processes in living animals. Their superior optical properties in the near-infrared window provide significant advantages for deep-tissue imaging. The availability of spectrally diverse and monomeric Nir-FPs continues to expand the possibilities for complex, multiplexed imaging experiments in basic research and preclinical studies. By following the protocols outlined in this guide, researchers can effectively leverage this technology to gain deeper insights into dynamic biological systems.
References
Troubleshooting & Optimization
Troubleshooting poor Nir-FP expression in cells
Welcome to the technical support center for near-infrared fluorescent protein (Nir-FP) expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is very weak or undetectable. What are the common causes?
Low or absent this compound fluorescence is a frequent issue that can stem from several factors throughout the experimental workflow. The primary reasons can be categorized as issues with the expression vector, suboptimal protein expression and maturation, or problems with the cellular environment and imaging setup.
A logical approach to troubleshooting this problem is to systematically evaluate each component of your experiment, from the initial plasmid or viral vector to the final imaging parameters.
Caption: A flowchart for troubleshooting poor this compound signal.
Q2: How does the choice of this compound affect expression and brightness?
The intrinsic properties of the this compound variant you choose play a critical role in the "effective brightness" observed in your cells. This is a combination of the protein's molecular brightness (extinction coefficient × quantum yield), its stability, folding efficiency, and its ability to incorporate the necessary chromophore, biliverdin (BV).[1][2][3][4][5]
Different Nir-FPs exhibit significantly different performance in mammalian cells. For instance, comparative studies have shown that miRFP670 is substantially brighter than many other variants like mIFP and smURFP in common cell lines.
| This compound Variant | Relative Brightness in HeLa Cells (miRFP670 = 100%) | Key Characteristics |
| miRFP670 | 100% | High fluorescence intensity in various mammalian cells. |
| miRFP703 | ~50% | Red-shifted emission. |
| mIFP | ~11% | Intermediate BV binding efficiency. |
| smURFP | ~2% | Low BV binding efficiency; often requires exogenous BV. |
Recommendation: For general applications requiring a bright signal, consider starting with a well-characterized, bright monomeric this compound such as those from the miRFP or emiRFP series.
Q3: My vector is supposed to be expressing the this compound, but I see nothing. What could be wrong with my vector or delivery method?
Even with a bright this compound, issues with the expression vector or its delivery into the target cells can lead to poor results.
-
Promoter Choice: The promoter driving your this compound expression is crucial. A weak promoter will result in low transcript levels and, consequently, a dim signal. For robust expression across most cell types, use a strong constitutive promoter like CAG or EF1a. Promoters like CMV can sometimes be silenced in vivo.
-
Codon Optimization: Ensure the this compound coding sequence is codon-optimized for expression in mammalian cells.
-
Vector Integrity: Verify the integrity of your plasmid DNA through sequencing to ensure the this compound coding sequence and regulatory elements are correct and in-frame. For viral vectors, incorrect packaging can lead to truncated genomes.
-
Transfection/Transduction Efficiency: Low transfection or transduction efficiency will naturally lead to a weak overall signal.
-
Transient Transfection: Optimize your transfection protocol (e.g., lipid reagent-to-DNA ratio, cell confluency). Include a bright, well-established fluorescent protein like EGFP as a positive control for transfection efficiency.
-
Viral Transduction (Lentivirus/AAV): Low viral titer is a common problem. Ensure you are using a high-titer, quality-controlled viral stock. Viral vectors can be sensitive to freeze-thaw cycles, which can reduce titer. For AAV, expression can take 3-4 weeks to reach stable levels.
-
Caption: Key stages for optimizing this compound vector delivery.
Q4: Can the cellular environment affect my this compound signal? How can I enhance it?
Yes, the cellular environment is critical. Nir-FPs are not fluorescent on their own; they require the endogenous chromophore biliverdin (BV), a product of heme degradation, to mature and fluoresce.
Caption: The heme degradation pathway produces biliverdin for this compound fluorescence.
-
Low Biliverdin Availability: The concentration of endogenous BV can be a limiting factor, especially for Nir-FPs with lower binding affinity.
-
Competition for Binding: Other heme-related compounds, like protoporphyrin IX (PPIX), can compete with BV for binding to the this compound apoprotein, resulting in a non-fluorescent complex and lower overall signal.
Strategies to Enhance Signal:
-
Exogenous Biliverdin: Supplementing the cell culture medium with BV can increase the brightness of some Nir-FPs, particularly those with lower affinity for the endogenous chromophore (e.g., mIFP, smURFP). A typical concentration is 25 µM.
-
Co-expression of Heme Oxygenase (HO1): Co-expressing the gene for human HO1 can increase the intracellular production of BV. However, studies show this provides only a modest increase in brightness for modern, high-affinity Nir-FPs like miRFP670 and may not be necessary.
| Enhancement Strategy | Effect on this compound Brightness (HeLa Cells) | Notes |
| Exogenous BV (25 µM) | mIFP: ~7-fold increase | Highly effective for lower-affinity Nir-FPs. |
| miRFP670/miRFP703: ~2-fold increase | Modest effect on high-affinity Nir-FPs. | |
| HO1 Co-expression | Weakly affects brightness of modern Nir-FPs. | May not be worth the added complexity for high-affinity Nir-FPs. |
Experimental Protocols
Protocol 1: Enhancing this compound Signal with Exogenous Biliverdin
This protocol is for researchers observing a weak signal from Nir-FPs known to have lower or intermediate affinity for biliverdin.
-
Cell Culture and Transfection/Transduction:
-
Plate and grow your target cells under standard conditions.
-
Transfect or transduce the cells with your this compound expression vector.
-
Allow 24-48 hours for initial protein expression.
-
-
Biliverdin Supplementation:
-
Prepare a stock solution of biliverdin IXα (e.g., 25 mM in DMSO). Store protected from light at -20°C.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to a final concentration of 25 µM.
-
Remove the old medium from your cells and replace it with the BV-containing medium.
-
Incubate the cells for 3 to 24 hours prior to imaging. A 24-hour incubation may result in a greater increase in fluorescence.
-
-
Imaging:
-
Wash the cells with PBS to remove excess BV from the medium, which can increase background fluorescence.
-
Image the cells using an appropriate NIR filter set (e.g., Cy5).
-
Protocol 2: Quantification of this compound Expression by Flow Cytometry
This method allows for the quantitative comparison of brightness between different this compound constructs or treatment conditions.
-
Cell Preparation:
-
Co-transfect cells with your this compound plasmid and a control plasmid expressing a fluorescent protein in a different channel (e.g., EGFP). The EGFP signal will be used to normalize for transfection efficiency.
-
Culture cells for 48 hours post-transfection to allow for robust protein expression.
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using a gentle enzyme (e.g., TrypLE Express).
-
Resuspend cells in FACS buffer (e.g., PBS with 2% FBS) and transfer to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with lasers for exciting both your this compound (e.g., 633/640 nm) and your normalization control (e.g., 488 nm).
-
Use appropriate emission filters (e.g., 700LP for this compound, 530/40 for EGFP).
-
Gate on the live, single-cell population.
-
Further gate on the double-positive population (EGFP+ and this compound+).
-
To calculate the effective brightness, divide the mean fluorescence intensity (MFI) of the this compound channel by the MFI of the EGFP channel for the same double-positive population. This normalizes the this compound signal to transfection efficiency.
-
References
- 1. How to Increase Brightness of Near-Infrared Fluorescent Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations for expression of fluorescent proteins and imaging in mammalian cells [focalplane.biologists.com]
- 3. Near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. einsteinmed.edu [einsteinmed.edu]
Technical Support Center: Strategies to Reduce Nir-FP Photobleaching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Near-Infrared Fluorescent Proteins (Nir-FPs) during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Nir-FP imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, a this compound, upon exposure to excitation light.[1][2][3] This process leads to a gradual loss of the fluorescent signal, which can limit the duration of imaging experiments, reduce image quality, and complicate quantitative analysis.[3] For live-cell imaging, photobleaching can also be associated with phototoxicity, where the byproducts of the photochemical reactions damage cellular components, potentially leading to artifacts or cell death.[2]
Q2: How do I choose the most photostable this compound for my experiment?
A2: Selecting a photostable this compound is a critical first step. Different Nir-FPs exhibit varying levels of photostability. A systematic assessment of 22 Nir-FPs identified emiRFP670, miRFP680, miRFP713, and miRFP720 as top-performing proteins in terms of brightness and photostability for a majority of imaging applications. When choosing, consider the specific requirements of your experiment, including the imaging modality and the expression system. Addgene and other resources provide tables comparing the properties of modern Nir-FPs, including their photostability.
Q3: What are the general principles to minimize photobleaching during image acquisition?
A3: Several general strategies can be employed to reduce photobleaching for any fluorescent imaging, including with Nir-FPs:
-
Minimize Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting laser settings.
-
Reduce Exposure Time: Limit the sample's exposure to light by using the shortest possible exposure time per frame and avoiding unnecessary illumination between acquisitions.
-
Optimize Imaging Parameters: Carefully plan your experiment to collect only the necessary data. This includes minimizing the number of images, the frequency of time-lapse acquisition, and the height of z-stacks.
-
Use Efficient Detectors: Employ highly sensitive detectors, such as sCMOS or EMCCD cameras, which can capture a signal with less excitation light.
Q4: Are there specific imaging techniques that can reduce this compound photobleaching?
A4: Yes, a novel technique called Near-Infrared (NIR) co-illumination has been shown to significantly reduce the photobleaching of a wide range of fluorescent proteins, including those in the near-infrared spectrum. This method involves simultaneously illuminating the sample with the standard excitation wavelength and a second, lower-energy NIR light (around 900 nm). The NIR co-illumination helps to depopulate a long-lived, non-fluorescent triplet state of the fluorophore, which is a precursor to photobleaching, through a process called reverse intersystem crossing (RISC). This can reduce photobleaching effects by 1.5 to 9.2-fold.
Q5: How does the chemical environment affect this compound photostability?
A5: The chemical environment plays a crucial role in fluorophore stability. The presence of oxygen and reactive oxygen species (ROS) can accelerate photobleaching. Using antifade mounting media is a highly effective way to combat this. These reagents typically contain antioxidants or oxygen scavengers that reduce the rate of photobleaching. For live-cell imaging, specialized reagents like ProLong™ Live Antifade Reagent are available that are designed to be non-toxic.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during time-lapse imaging. | 1. Excitation light intensity is too high. 2. Exposure time is too long. 3. Imaging frequency is too high. 4. The chosen this compound has low intrinsic photostability. | 1. Reduce laser power or use a neutral density filter. 2. Decrease the exposure time to the minimum required for a good signal. 3. Increase the interval between image acquisitions. 4. Switch to a more photostable this compound variant like emiRFP670 or miRFP720. |
| Initial fluorescence is bright but fades quickly. | 1. Photobleaching is occurring due to excessive light exposure. 2. The imaging medium lacks photoprotective agents. | 1. Implement the general strategies to reduce light exposure (see Q3 in FAQs). 2. For fixed samples, use an antifade mounting medium. For live cells, add an antioxidant or a commercial antifade reagent to the imaging medium. |
| Phototoxicity observed in live cells (e.g., blebbing, apoptosis). | 1. High illumination intensity is generating reactive oxygen species. 2. Prolonged exposure to excitation light. | 1. Reduce light intensity and exposure time. 2. Consider implementing NIR co-illumination, which has been shown to reduce phototoxicity. 3. Use imaging media with antioxidants. |
| Low signal-to-noise ratio, tempting you to increase laser power. | 1. Suboptimal this compound expression. 2. Inefficient detector. 3. Mismatched excitation/emission filters. | 1. Optimize transfection or expression conditions for higher this compound levels. 2. Use a more sensitive detector (e.g., sCMOS, EMCCD). 3. Ensure your microscope's filter sets are appropriate for the specific this compound you are using. |
Quantitative Data Summary
Table 1: Comparison of Top-Performing Near-Infrared Fluorescent Proteins
| This compound | Relative Photostability | Relative Brightness | Oligomeric State | Recommended For |
| emiRFP670 | High | High | Monomer | General imaging applications |
| miRFP680 | High | High | Monomer | General imaging applications |
| miRFP713 | High | High | Monomer | General imaging applications |
| miRFP720 | High | High | Monomer | General imaging applications, FRET donor with miRFP670nano |
| miRFP670nano | 2.8x higher than miRFP670 | - | Monomer | High-photostability applications |
Note: Relative photostability and brightness are based on comparative studies and can vary depending on experimental conditions.
Table 2: Efficacy of Different Antifade Reagents
| Antifade Agent | Efficacy | Potential Drawbacks |
| p-Phenylenediamine (PPD) | Highly effective | Can reduce initial fluorescence intensity; may react with cyanine dyes. |
| n-Propyl gallate (NPG) | Effective | Can have anti-apoptotic properties, potentially affecting biological processes. |
| Vectashield™ | Highly effective for multiple fluorophores | May slightly reduce initial fluorescence intensity. |
| ProLong™ Live | Effective for live cells | Optimized for minimal cytotoxicity. |
Experimental Protocols & Methodologies
Protocol: Implementing Near-Infrared (NIR) Co-illumination to Reduce Photobleaching
This protocol outlines the general steps to implement NIR co-illumination, a technique that reduces photobleaching by depopulating the triplet excited state of the fluorophore.
Objective: To decrease the rate of photobleaching of a this compound during fluorescence microscopy.
Materials:
-
Fluorescence microscope equipped for imaging the desired this compound.
-
A secondary light source capable of delivering NIR light (e.g., a laser or LED centered around 900 nm).
-
Dichroic mirrors and filters to combine the excitation and NIR light paths and direct them to the sample.
-
Sample expressing the this compound of interest.
Methodology:
-
Microscope Modification:
-
Integrate the NIR light source into the light path of the microscope. This typically involves using a dichroic mirror that reflects the excitation wavelength and transmits the NIR wavelength (or vice versa) to co-align both beams onto the sample.
-
Ensure that the NIR illumination covers the same field of view as the excitation light.
-
-
Illumination Conditions:
-
Set the primary excitation laser to the appropriate wavelength and a minimal intensity required for a good signal.
-
Turn on the NIR co-illumination source. The intensity of the NIR light can be modulated, but studies have shown efficacy at moderate intensities.
-
-
Image Acquisition:
-
Acquire images using your standard protocol (e.g., time-lapse, z-stack).
-
As a control, acquire a parallel dataset under the same conditions but without the NIR co-illumination to quantify the reduction in photobleaching.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the this compound over time for both the NIR co-illuminated and control samples.
-
Compare the photobleaching rates to determine the effectiveness of the technique.
-
Visualizations
Caption: Simplified Jablonski diagram of the photobleaching pathway.
Caption: Mechanism of photobleaching reduction by NIR co-illumination.
Caption: A logical workflow for troubleshooting this compound photobleaching.
References
Technical Support Center: Solving Nir-FP Aggregation in Fusion Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered when working with Near-Infrared Fluorescent Protein (Nir-FP) fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound fusion protein aggregation?
A1: Aggregation of this compound fusion proteins can stem from several factors:
-
Inherent Properties of the Fusion Partner: The protein of interest fused to the this compound may have a natural tendency to aggregate, which can be exacerbated by the fusion.
-
High Expression Levels: Overexpression of the fusion protein can overwhelm the cellular protein folding and quality control machinery, leading to the accumulation of misfolded and aggregated proteins.[1]
-
Suboptimal Linker Design: The linker connecting the this compound to the protein of interest plays a crucial role in ensuring proper folding and stability. Inflexible, short, or poorly designed linkers can lead to steric hindrance and aggregation.[2][3]
-
Environmental Stress: Factors such as improper buffer conditions (pH, ionic strength), temperature fluctuations, and oxidative stress can induce protein misfolding and aggregation.
-
This compound Oligomerization Tendency: Some fluorescent proteins have a natural tendency to form oligomers, which can contribute to the aggregation of the fusion protein. While many modern Nir-FPs are engineered to be monomeric, this can still be a contributing factor.
Q2: How can I detect and quantify the aggregation of my this compound fusion protein?
A2: Several biophysical techniques can be employed to detect and quantify protein aggregation. The choice of method depends on the nature of the aggregates and the level of detail required.
| Method | Principle | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. | Provides information on the size distribution (hydrodynamic radius) and polydispersity of the protein sample, allowing for the detection of aggregates.[4][5] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a porous column. | Can separate monomers from aggregates, allowing for quantification of the different species. Fluorescence detection can be used for specific monitoring of the this compound fusion (FSEC). |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of macromolecules in a centrifugal field. | Provides detailed information on the size, shape, and stoichiometry of protein complexes and aggregates in solution. |
| Fluorescence Spectroscopy | Measures changes in the fluorescence properties of the this compound upon aggregation. | Can provide insights into conformational changes and the formation of aggregates. |
Q3: Can the choice of this compound affect aggregation?
A3: Yes, the specific this compound variant can influence the aggregation propensity of the fusion protein. Newer generations of Nir-FPs are often engineered for improved monomericity and stability. A systematic assessment of 22 different Nir-FPs highlighted variations in their intracellular brightness and photostability, which can indirectly relate to their folding efficiency and potential for aggregation. It is advisable to consult recent literature to select a well-characterized and monomeric this compound for your fusion constructs.
Troubleshooting Guides
Problem: My this compound fusion protein is forming visible precipitates.
This indicates severe aggregation. The following steps can help troubleshoot this issue.
Caption: Troubleshooting workflow for visible this compound fusion protein precipitation.
Solutions:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: For inducible expression systems, lowering the concentration of the inducing agent can decrease the rate of protein production.
-
Use a Weaker Promoter: If possible, switch to a weaker promoter to reduce the overall expression level.
-
-
Evaluate and Modify the Linker:
-
Increase Flexibility: Incorporate flexible linkers, such as those rich in glycine and serine residues (e.g., (GGS)n or (GGGGS)n), to provide spatial separation between the this compound and the protein of interest, which can reduce steric hindrance and promote proper folding.
-
Optimize Length: The optimal linker length is protein-dependent and may require empirical testing. Linkers of 5-20 amino acids are a common starting point.
-
Consider Rigid Linkers: In some cases, a rigid linker (e.g., containing proline residues or alpha-helical structures) may be necessary to maintain a specific distance and orientation between the fusion partners.
-
-
Modify Buffer Composition:
-
Adjust pH and Ionic Strength: The solubility of proteins is highly dependent on the pH and salt concentration of the buffer. Empirically test a range of pH values and salt concentrations to find the optimal conditions for your fusion protein.
-
Include Additives: Certain additives can help stabilize proteins and prevent aggregation.
-
| Additive | Concentration | Mechanism of Action |
| L-Arginine | 0.5 - 1 M | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure. |
| Non-detergent sulfobetaines (NDSBs) | 0.1 - 1 M | Can improve the solubility of some proteins. |
| Reducing agents (DTT, TCEP) | 1 - 5 mM | Prevent the formation of intermolecular disulfide bonds that can lead to aggregation. |
Problem: My this compound fusion protein appears soluble but is non-functional or shows altered localization.
This may be due to the formation of soluble oligomers or misfolded protein.
Caption: Logical workflow for addressing issues with soluble this compound fusion protein aggregates.
Solutions:
-
Analyze Oligomeric State: Use techniques like SEC, DLS, or AUC to determine if your protein is forming soluble oligomers.
-
Change the Fusion Terminus: The position of the this compound tag (N- or C-terminus) can significantly impact the folding and function of the fusion partner. If an N-terminal fusion is problematic, try creating a C-terminal fusion, and vice versa.
-
Switch to a More Monomeric this compound: If you suspect that the this compound itself is contributing to oligomerization, switch to a variant that has been rigorously characterized as monomeric.
-
Confirm Protein Function: After making modifications, it is crucial to perform functional assays to ensure that the fusion protein retains the activity of the protein of interest.
Experimental Protocols
Protocol: Characterization of this compound Fusion Protein Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of a this compound fusion protein sample to assess the presence of aggregates.
Materials:
-
Purified this compound fusion protein sample (at least 0.2 mg/ml)
-
DLS-compatible buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Centrifuge the protein sample at high speed (e.g., 14,000 x g) for 10-30 minutes at 4°C to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement temperature to the desired value (e.g., 25°C).
-
Enter the buffer viscosity and refractive index into the software.
-
-
Measurement:
-
Place the cuvette containing the sample into the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform a series of measurements (e.g., 10-20 runs of 10 seconds each) to obtain an average size distribution.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.
-
Protocol: Quantification of this compound Fusion Protein Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric this compound fusion protein from aggregated species.
Materials:
-
Purified this compound fusion protein sample
-
SEC column appropriate for the size of the fusion protein
-
SEC running buffer (filtered and degassed)
-
HPLC or FPLC system with a UV and/or fluorescence detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of running buffer at a constant flow rate.
-
-
Sample Injection:
-
Inject a known amount of the filtered protein sample onto the column.
-
-
Chromatography:
-
Run the chromatography at a constant flow rate and monitor the elution profile using UV absorbance (e.g., 280 nm) and fluorescence emission of the this compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric protein and any aggregates based on their elution volumes (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of monomer and aggregates.
-
Protocol: Cellular Degradation Pathway Analysis
Objective: To investigate if aggregated this compound fusion proteins are targeted for degradation by specific cellular pathways (e.g., proteasome or lysosome).
Materials:
-
Cells expressing the this compound fusion protein
-
Proteasome inhibitor (e.g., MG132)
-
Lysosome inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Lysis buffer
-
Antibodies against the this compound or the fusion partner
-
Western blotting reagents and equipment
Procedure:
-
Inhibitor Treatment:
-
Treat cells expressing the this compound fusion protein with the proteasome inhibitor, the lysosome inhibitor, or a vehicle control (e.g., DMSO) for a suitable duration (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest the cells and prepare protein lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific to the this compound or the fusion partner.
-
-
Data Analysis:
-
Compare the protein levels in the inhibitor-treated samples to the control. An accumulation of the this compound fusion protein in the presence of a specific inhibitor suggests that it is degraded by that pathway.
-
Caption: Experimental workflow for investigating the cellular degradation pathway of this compound fusion proteins.
References
- 1. Comparison of endogenously expressed fluorescent protein fusions behaviour for protein quality control and cellular ageing research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
Technical Support Center: Nir-FP Expression & Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cytotoxicity issues associated with the expression of Near-Infrared Fluorescent Proteins (Nir-FPs).
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Nir-FP-induced cytotoxicity?
A1: Common indicators of cytotoxicity include reduced cell viability, altered cellular morphology (e.g., rounding, detachment), increased apoptosis or necrosis, and the formation of intracellular protein aggregates.[1] In some cases, high expression levels of certain FPs can lead to cellular stress and interfere with normal biological processes.[2]
Q2: Are some Nir-FPs more cytotoxic than others?
A2: Yes, cytotoxicity can vary significantly between different Nir-FPs. Factors such as the protein's origin, its tendency to oligomerize, and its intrinsic brightness can influence its cytotoxic potential.[1][3] For instance, monomeric Nir-FPs are generally less cytotoxic than their dimeric or tetrameric counterparts as they are less prone to forming aggregates.[1] Studies have identified several top-performing Nir-FPs with lower cytotoxicity, including emiRFP670, miRFP680, miRFP713, and miRFP720.
Q3: What causes this compound cytotoxicity?
A3: The primary causes of this compound cytotoxicity include:
-
Protein Aggregation: Many fluorescent proteins, particularly those that are not truly monomeric, have a tendency to form aggregates within the cell, which can be toxic.
-
Phototoxicity: The illumination required to excite fluorescent proteins can generate reactive oxygen species (ROS), leading to phototoxic effects and cell death. This is a general issue with fluorescent proteins, not just Nir-FPs.
-
High Expression Levels: Overexpression of any exogenous protein can place a metabolic burden on the cell and disrupt normal cellular functions.
-
Biliverdin (BV) Dependence: Most Nir-FPs are derived from bacteriophytochromes and require the endogenous chromophore biliverdin (BV) to fluoresce. Alterations in heme metabolism to produce BV could potentially impact cellular health, although many modern iRFPs are engineered to utilize endogenous BV without requiring co-expression of heme oxygenase.
Q4: How can I minimize phototoxicity during imaging?
A4: To reduce phototoxicity, you can:
-
Use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.
-
For high-resolution imaging, consider using widefield microscopy instead of confocal if possible, as it generally requires lower laser intensities.
-
A recently developed method involves near-infrared co-illumination during fluorophore excitation, which has been shown to reduce photobleaching and phototoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death after transfection/transduction with an this compound construct.
| Possible Cause | Troubleshooting Step |
| Intrinsic Cytotoxicity of the this compound | Switch to a different this compound that has been reported to have lower cytotoxicity. Monomeric variants are preferable. Consider using one of the top-performing FPs like emiRFP670, miRFP680, miRFP713, or miRFP720. |
| High Expression Levels | Reduce the amount of plasmid used for transfection or use a viral vector with a lower titer. Employ a weaker, cell-type-specific, or inducible promoter to control expression levels. |
| Protein Aggregation | Use a monomeric this compound. If using a fusion protein, ensure the this compound is properly folded and does not interfere with the localization or function of the protein of interest. |
Issue 2: Cells expressing the this compound show abnormal morphology or reduced proliferation.
| Possible Cause | Troubleshooting Step |
| Cellular Stress | Lower the expression level of the this compound. Ensure the culture conditions are optimal for your cell type. |
| Interference with Cellular Processes | If using a fusion tag, the this compound may be disrupting the function of the target protein. Try attaching the this compound to the other terminus of the protein or using a different linker. |
| Selection of a Stable Cell Line | When generating stable cell lines, select clones with moderate, yet sufficient, fluorescence intensity rather than the brightest clones, which may have unsustainably high expression levels. |
Quantitative Data on this compound Performance
The following table summarizes the performance of several near-infrared fluorescent proteins based on a systematic assessment in cultured mammalian cells.
| This compound | Relative Intracellular Brightness (HEK cells) | Photostability (t1/2 in s, HEK cells) | Monomeric Characterization (Product of OSER and MFI:NE MFI ratio) |
| emiRFP670 | High | High | Good |
| miRFP680 | Very High | Moderate | Very Good |
| miRFP713 | High | Very High | Good |
| miRFP720 | High | High | Excellent |
| iRFP670 | Moderate | High | Good |
Note: This table provides a simplified summary. For detailed quantitative values and comparisons across different cell types, please refer to the primary literature.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using Annexin V and Live/Dead Staining
This protocol is adapted from a study that quantitatively assessed the cytotoxicity of 22 Nir-FPs.
1. Cell Culture and Transfection: a. Plate HEK293T cells in a 24-well plate at a suitable density to reach 70-80% confluency on the day of transfection. b. Transfect the cells with a plasmid encoding the this compound of interest using a liposomal transfection reagent according to the manufacturer's instructions. Include a negative control (e.g., a plasmid lacking a fluorescent protein) and a positive control for apoptosis if desired.
2. Staining: a. At 36-48 hours post-transfection, gently wash the cells with 1X PBS. b. Prepare the staining solution containing Annexin V conjugate (e.g., Alexa Fluor™ 568 conjugate) and a viability dye (e.g., Live/Dead reagent) in 1X Annexin-binding buffer according to the manufacturer's protocol. c. Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.
3. Imaging and Analysis: a. Image the cells using a fluorescence microscope with appropriate filter sets for the this compound, Annexin V, and the viability dye. b. Quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (viability dye positive) among the transfected (this compound positive) and non-transfected cell populations.
Diagrams
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of near-infrared fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to validate Nir-FP expression and localization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the expression and localization of Near-Infrared Fluorescent Proteins (Nir-FPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to validate the expression of my Nir-FP fusion protein?
The two most common and complementary methods for validating the expression of an this compound fusion protein are Western Blotting and Fluorescence Microscopy.
-
Western Blotting allows you to verify the protein's expression and its correct molecular weight. This is crucial for confirming that the full-length fusion protein is being expressed and for detecting any potential degradation products.
-
Fluorescence Microscopy directly visualizes the fluorescent signal within the cellular context. This method confirms that the this compound is folding correctly and its chromophore is maturing to produce a fluorescent signal.[1]
Q2: How can I confirm the subcellular localization of my this compound fusion protein?
Confirming subcellular localization requires demonstrating that the this compound fusion protein is present in a specific organelle or compartment. The primary techniques are:
-
Co-localization with Known Markers via Fluorescence Microscopy : This involves co-expressing or co-staining cells with your this compound fusion and a validated marker for the organelle of interest (e.g., a GFP-tagged mitochondrial protein or an antibody against a nuclear marker). The overlap between the two fluorescent signals is then analyzed.[2][3] For rigorous analysis, quantitative methods should be employed to measure the degree of overlap.[4][5]
-
Subcellular Fractionation followed by Western Blotting : This biochemical technique physically separates cellular compartments (e.g., nucleus, cytoplasm, mitochondria) through differential centrifugation. A Western blot is then performed on each fraction to determine which one contains your this compound fusion protein. This provides biochemical evidence of localization that is independent of microscopy.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Weak or No Fluorescence Signal
Q: I have transfected my cells with an this compound construct, but I can't detect a fluorescent signal using microscopy. What are the potential problems?
A weak or absent signal is a common issue. The underlying cause can range from problems with protein expression to technical issues with your imaging setup. Use the following guide to diagnose and solve the problem.
Troubleshooting Workflow for No/Weak this compound Signal
Caption: A workflow for troubleshooting a weak or absent this compound signal.
| Potential Cause | Recommended Solution | Experimental Context |
| Low Protein Expression | Verify expression with a more sensitive method like Western blot. Use a vector with a strong promoter (e.g., CAG, EF1A). Some FPs can be cytotoxic at high levels, leading to the selection of low-expressing cells. | Microscopy, Western Blot |
| Incorrect Fluorophore Maturation | Nir-FPs require the endogenous chromophore biliverdin (BV), a product of heme degradation. Ensure cells are healthy, as BV levels can be affected by cell state. The fusion partner might also interfere with proper folding. | Microscopy |
| Incorrect Imaging Setup | Verify that your microscope's filter sets match the excitation and emission spectra of your specific this compound. Not all light sources (e.g., mercury lamps) are optimal for exciting NIR probes; xenon lamps are often better. | Fluorescence Microscopy |
| Photobleaching | Nir-FPs are generally photostable, but excessive exposure to high-intensity light can cause irreversible bleaching. Reduce laser power and exposure time. Use an anti-fade mounting medium. | Fluorescence Microscopy |
| Inherently Dim Fluorophore | The effective brightness of FPs can vary significantly in cells. Consider switching to a brighter, monomeric variant like one from the miRFP series if the signal remains low. | Microscopy |
Issue: Discrepancies Between Methods
Q: My Western blot shows a clear band at the correct size for my this compound fusion, but I see no fluorescence in my cells. Why is there a discrepancy?
This common scenario points to a problem with the fluorescent properties of the protein, not its expression.
| Potential Cause | Explanation |
| Protein Misfolding | The protein is being expressed but is not folding correctly to allow for chromophore maturation. This can be caused by the fusion partner interfering with the this compound's structure. The denaturing conditions of SDS-PAGE for Western blotting would not reveal this folding issue. |
| Chromophore Maturation Failure | Nir-FPs require biliverdin to become fluorescent. While the polypeptide is present, it remains in a non-fluorescent "apo" state if it fails to incorporate the chromophore. |
| Rapid Photobleaching | The fluorescent signal may be present initially but bleaches so quickly upon illumination that it is not detected. This is less common with modern Nir-FPs but can occur with very high laser power. |
Q: I can see a clear fluorescent signal in my cells, but my Western blot is negative or very weak. What could be the issue?
This suggests a problem with the detection of the protein via immunoassay, not its expression or fluorescence.
| Potential Cause | Explanation |
| Poor Antibody Performance | The antibody may not recognize the denatured protein on the membrane, or its epitope might be masked by the fusion partner. Ensure the antibody is validated for Western blotting. |
| Low Protein Abundance | Fluorescence microscopy is extremely sensitive and can detect very low protein concentrations. The total amount of protein in your cell lysate may be below the detection limit for a standard Western blot. Try concentrating your lysate or loading more protein per lane. |
| Protein Degradation | The fusion protein might be prone to degradation during the lysis and sample preparation steps for Western blotting. Ensure you use protease inhibitors throughout the procedure. |
Issue: Incorrect Subcellular Localization
Q: My this compound fusion protein is localizing to the wrong cellular compartment or forming aggregates. What are the possible causes?
Logical Flow for Investigating Incorrect Localization
Caption: A flowchart for diagnosing incorrect protein localization.
| Potential Cause | Recommended Solution |
| FP Tag Interference | The bulky FP tag can mask native localization signals (e.g., Nuclear Localization Signal). Try moving the tag to the other terminus (N- vs. C-terminus) of your protein of interest. Also, optimize the flexible linker between your protein and the FP. |
| FP Oligomerization | Older or dimeric FPs can self-associate, causing artificial aggregation or mislocalization. It is highly recommended to use a truly monomeric variant, such as those in the miRFP series, to avoid these artifacts. |
| Overexpression Artifacts | Very high levels of protein expression can overwhelm the cellular machinery, leading to mislocalization or aggregation in compartments like the cytoplasm or aggresomes. Use a weaker promoter or generate a stable cell line with lower, more physiologically relevant expression levels. |
| Cellular Health | Stressed or unhealthy cells can exhibit abnormal protein localization. Ensure your cells are healthy and growing under optimal conditions. |
Experimental Protocols
Protocol 1: Fluorescent Western Blotting for this compound
This protocol is adapted for detecting proteins using fluorophore-conjugated secondary antibodies, which is ideal for quantitative analysis.
Workflow for Fluorescent Western Blotting
Caption: Key steps in a fluorescent Western blotting workflow.
-
Sample Preparation :
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE :
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a pre-stained molecular weight marker suitable for fluorescent detection.
-
-
Protein Transfer :
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
Confirm successful transfer using a reversible stain like Ponceau S.
-
-
Immunodetection :
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA or commercial fluorescent-blotting buffer).
-
Incubate the membrane with the primary antibody (e.g., anti-NirFP or anti-tag) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane 3-5 times for 5-10 minutes each in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit-IRDye 800CW) for 1 hour at room temperature, protected from light.
-
Repeat the washing steps, ensuring all procedures are performed in the dark to prevent photobleaching the secondary antibody.
-
-
Imaging :
-
Image the dry membrane using a digital imaging system capable of detecting near-infrared fluorescence (e.g., Odyssey, iBright).
-
Protocol 2: Co-localization Analysis by Confocal Microscopy
This protocol outlines the steps for preparing samples and acquiring images to assess the co-localization of an this compound fusion with a known organellar marker.
-
Sample Preparation :
-
Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Co-transfect cells with your this compound fusion construct and a plasmid expressing a fluorescent marker for your organelle of interest (e.g., EGFP-Mito).
-
Allow 24-48 hours for protein expression.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Optional (for antibody staining): Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes, then proceed with blocking and antibody incubation steps.
-
Mount coverslips using a mounting medium, preferably with an anti-fade agent.
-
-
Image Acquisition (Confocal Microscopy) :
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for the best resolution.
-
Set up separate imaging tracks for each fluorophore to prevent spectral bleed-through. Acquire images sequentially, scanning for one color at a time.
-
Adjust laser power and detector gain to use the full dynamic range of the detector without saturating the signal in the brightest regions.
-
Acquire Z-stacks through the entire volume of the cell to ensure that observed overlap is not an artifact of a 2D projection.
-
-
Image Analysis :
-
Open the multi-channel image in an analysis software (e.g., Fiji/ImageJ with the JACoP plugin, or commercial software).
-
Select a Region of Interest (ROI) around a single cell to exclude background from the analysis.
-
Generate a scatterplot of the pixel intensities from the two channels. Visual co-localization will appear as pixels along the diagonal.
-
Calculate quantitative co-localization coefficients, such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC), to obtain an objective measure of the degree of co-localization.
-
Protocol 3: Subcellular Fractionation
This protocol provides a general method to separate nuclear and cytoplasmic fractions. Optimization may be required for specific cell types.
-
Cell Lysis :
-
Harvest cells and wash once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, plus protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Lyse the plasma membrane by passing the suspension through a narrow-gauge needle (e.g., 25-gauge) 10-15 times or by using a Dounce homogenizer. Monitor lysis under a microscope.
-
-
Isolate Cytoplasmic Fraction :
-
Centrifuge the lysate at 720 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant. This is the crude cytoplasmic fraction.
-
For a cleaner cytoplasmic fraction, centrifuge the supernatant again at 10,000 x g for 20 minutes to pellet mitochondria and other large organelles. The resulting supernatant is the cytosolic fraction.
-
-
Isolate Nuclear Fraction :
-
Wash the nuclear pellet from step 2 with 500 µL of hypotonic buffer. Centrifuge again at 720 x g for 10 minutes.
-
Discard the supernatant and resuspend the pellet in a high-salt nuclear extraction buffer (containing detergents like NP-40) to lyse the nuclear membrane.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the soluble nuclear proteins.
-
-
Analysis :
-
Perform a Western blot on equal protein amounts from the cytoplasmic and nuclear fractions.
-
Probe the blot for your this compound fusion protein.
-
Crucially, also probe for known markers to validate the purity of your fractions (e.g., Tubulin for cytoplasm, Histone H3 or Lamin B1 for the nucleus).
-
References
- 1. Near-infrared fluorescent proteins: multiplexing and optogenetics across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 3. addgene.org [addgene.org]
- 4. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence colocalization microscopy analysis can be improved by combining object‐recognition with pixel‐intensity‐correlation - PMC [pmc.ncbi.nlm.nih.gov]
Nir-FP imaging artifacts and how to solve them
Welcome to the technical support center for near-infrared fluorescent protein (Nir-FP) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during this compound imaging in a question-and-answer format.
Topic 1: Photobleaching
Q: My this compound signal is fading rapidly during image acquisition. What is causing this, and how can I minimize it?
A: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. It is a common issue in fluorescence microscopy that leads to a progressive decrease in signal intensity over time.
Troubleshooting Steps:
-
Reduce Excitation Light Exposure: This is the most critical factor in minimizing photobleaching.
-
Lower Laser Power: Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio. For live cells, it is often recommended to use laser powers as low as 0.2% of a 10mW laser, and generally not exceeding 10-15% for live imaging.[1] For fixed samples, higher power can be used, but be mindful of bleaching if you need to re-image the sample.
-
Decrease Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.
-
Minimize Illumination During Focusing: Use transmitted light or a lower laser power to find and focus on your region of interest before switching to your imaging settings for acquisition.[2]
-
Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area. Move to a fresh field of view for each new acquisition to ensure you are starting with a non-photobleached sample.
-
-
Optimize Your Imaging Protocol:
-
Time-Lapse Imaging: For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
-
Z-stacks: Limit the number of Z-slices to the minimum required to capture the structure of interest.
-
-
Use Photostable Nir-FPs: Some Nir-FPs are inherently more resistant to photobleaching than others. Refer to quantitative data on this compound photostability when selecting a protein for your experiments. For example, a study assessing 22 Nir-FPs identified emiRFP670, miRFP680, miRFP713, and miRFP720 as top-performing proteins in terms of brightness and photostability.[3]
-
Employ Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium to protect your sample from photobleaching.[2]
-
Consider Advanced Techniques: A method involving near-infrared co-illumination during fluorophore excitation has been shown to reduce photobleaching of fluorescent proteins by 1.5 to 9.2-fold.[4]
Logical Diagram: Troubleshooting Photobleaching
Caption: Troubleshooting workflow for photobleaching in this compound imaging.
Topic 2: Autofluorescence
Q: I'm seeing a high background signal in my images, even in my negative controls. What is this and how can I reduce it?
A: This background signal is likely autofluorescence, which is the natural fluorescence emitted by various biological structures (e.g., collagen, elastin, FAD, NADH) and some experimental reagents. In preclinical animal imaging, chlorophyll from standard rodent chow is a major contributor to autofluorescence in the gastrointestinal tract.
Troubleshooting Steps:
-
Control for Autofluorescence: Always prepare an unstained control sample (and a sample with only secondary antibody if applicable) and image it using the same settings as your experimental samples. This will help you determine the intensity and spectral properties of the autofluorescence in your specific sample.
-
Optimize Wavelength Selection:
-
Choose Nir-FPs with Longer Emission Wavelengths: Autofluorescence is typically more pronounced in the blue and green regions of the spectrum. Using Nir-FPs that emit further in the red and near-infrared can significantly improve the signal-to-background ratio.
-
Select Appropriate Excitation and Emission Filters: Use narrow bandpass filters to specifically excite your this compound and collect only its emission, thereby excluding autofluorescent signals at other wavelengths.
-
-
Preclinical Imaging Specifics:
-
Dietary Modification: For in vivo animal imaging, switching from a standard chlorophyll-containing chow to a purified, chlorophyll-free diet for at least one week prior to imaging can dramatically reduce autofluorescence from the gut.
-
Longer Wavelength Excitation: Using excitation wavelengths of 760 nm or 808 nm can reduce autofluorescence by over two orders of magnitude compared to 670 nm excitation.
-
-
Sample Preparation and Treatment:
-
Fixation: Aldehyde-based fixatives like formalin can induce autofluorescence. Consider using an alternative fixative, such as chilled methanol or ethanol, or reducing the fixation time.
-
Chemical Quenching: Reagents like Sodium Borohydride or Sudan Black B can be used to quench autofluorescence, although their effectiveness can vary. Commercially available quenching kits are also an option.
-
-
Image Processing:
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can record the emission spectrum of the autofluorescence from a control sample and use spectral unmixing algorithms to subtract this signal from your experimental images.
-
Background Subtraction: Simple background subtraction can be effective if the autofluorescence is uniform across the image.
-
Experimental Workflow: Reducing Autofluorescence in Preclinical Imaging
Caption: Workflow for minimizing autofluorescence in preclinical this compound imaging.
Topic 3: Spectral Bleed-through
Q: In my multi-color imaging experiment, I'm seeing signal from one this compound in the detection channel of another. How can I resolve this?
A: This is known as spectral bleed-through or crosstalk, and it occurs when the emission spectrum of one fluorophore overlaps with the detection window of another. This is a common challenge in multi-color fluorescence microscopy.
Troubleshooting Steps:
-
Optimize Fluorophore and Filter Selection:
-
Choose Spectrally Distinct Nir-FPs: Select Nir-FPs with the largest possible separation between their emission maxima.
-
Use Narrow Bandpass Emission Filters: Employ emission filters with narrow bandwidths that are tightly matched to the emission peak of each this compound to minimize the detection of overlapping signals from other channels.
-
-
Sequential Imaging:
-
Acquire Channels Sequentially: Instead of exciting all Nir-FPs simultaneously and separating the emission with dichroic mirrors and filters, acquire the image for each channel sequentially. In this mode, only one laser line is active at a time, and only the corresponding detector is collecting the signal. This is one of the most effective ways to eliminate bleed-through.
-
-
Image Processing Correction:
-
Spectral Unmixing: For imaging systems with spectral detectors, you can acquire a reference emission spectrum for each individual this compound. Linear unmixing algorithms can then be used to calculate the true contribution of each fluorophore to the mixed signal in your multi-color image.
-
Correction Coefficients: A simpler method involves imaging single-labeled control samples to determine the percentage of bleed-through from one channel into another. This correction factor can then be used to subtract the bleed-through signal from the multi-channel image.
-
Signaling Pathway Diagram: Logic for Multi-Color this compound Imaging
Caption: Decision pathway for setting up a multi-color this compound imaging experiment.
Data Presentation
Table 1: Recommended Filter Sets for Common Nir-FPs
| This compound Family | Excitation Max (nm) | Emission Max (nm) | Recommended Excitation Filter (nm) | Recommended Dichroic Mirror (nm) | Recommended Emission Filter (nm) |
| iRFP670 | ~645 | ~670 | 628/40 | 660 LP | 692/40 |
| miRFP670 | ~645 | ~670 | 628/40 | 660 LP | 692/40 |
| iRFP713 | ~690 | ~713 | 685/30 | 705 LP | 730/40 |
| miRFP720 | ~690 | ~720 | 685/30 | 705 LP | 730/40 |
| mCardinal | ~604 | ~659 | 590/20 | 610 LP | 670/50 |
Note: This table provides starting recommendations. Optimal filter sets may vary depending on the specific microscope configuration and other fluorophores used in the experiment.
Table 2: Quantitative Comparison of Select Nir-FPs
| This compound | Relative Brightness (Normalized to EGFP) | Photobleaching Half-Time (s) in live HEK cells | Oligomeric State |
| emiRFP670 | High | High | Monomer |
| miRFP680 | Very High | Moderate | Monomer |
| miRFP713 | Moderate | Very High | Monomer |
| miRFP720 | Moderate | High | Monomer |
| iRFP670 | Moderate | Moderate | Dimer |
Data summarized from a comprehensive study by Piatkevich et al. Brightness and photostability are qualitative summaries for ease of comparison.
Experimental Protocols
Protocol 1: Minimizing Autofluorescence in Fixed Tissue Sections
-
Perfusion (Optional but Recommended): Before fixation, perfuse the animal with phosphate-buffered saline (PBS) to remove red blood cells, which are a source of autofluorescence.
-
Fixation:
-
Use 4% paraformaldehyde (PFA) in PBS for the minimum time required for adequate fixation.
-
Alternatively, consider using chilled methanol or ethanol as a fixative to reduce aldehyde-induced autofluorescence.
-
-
Washing: After fixation, wash the tissue thoroughly with PBS.
-
Autofluorescence Quenching (Optional):
-
Incubate the tissue sections in a freshly prepared solution of 0.1% Sodium Borohydride in PBS for 30 minutes at room temperature.
-
Alternatively, use a commercial autofluorescence quenching reagent according to the manufacturer's instructions.
-
-
Washing: Wash the tissue extensively with PBS (e.g., 3 x 10 minutes) to remove the quenching agent.
-
Staining: Proceed with your standard immunofluorescence or other staining protocol.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging:
-
Image an unstained, quenched control slide to confirm the reduction in background fluorescence.
-
Use appropriate narrow bandpass filters for your this compound.
-
Protocol 2: Sequential Imaging for Multi-Color this compound Experiments
-
Sample Preparation: Prepare your sample labeled with two or more spectrally distinct Nir-FPs.
-
Microscope Setup:
-
On your confocal microscope software, select the sequential imaging or multi-track mode.
-
Create a separate imaging track for each this compound.
-
-
Track 1 Configuration:
-
Select the laser line appropriate for the first this compound (e.g., 640 nm laser).
-
Set the corresponding detector to collect the emission from the first this compound, using a narrow bandpass filter (e.g., 670/30 nm).
-
Ensure all other laser lines are turned off for this track.
-
-
Track 2 Configuration:
-
Select the laser line for the second this compound (e.g., 685 nm laser).
-
Set the corresponding detector to collect the emission from the second this compound with a specific filter (e.g., 720/40 nm).
-
Ensure all other laser lines are turned off for this track.
-
-
Repeat for Additional Channels: Create and configure a separate track for each additional this compound in your experiment.
-
Image Acquisition:
-
Set the desired image parameters (e.g., resolution, scan speed, averaging).
-
Initiate the scan. The microscope will automatically acquire the image for Track 1 (line by line or frame by frame), then switch laser and detector settings to acquire the image for Track 2, and so on, until all tracks are completed.
-
-
Image Analysis: The resulting image will have separate channels for each this compound with minimal to no spectral bleed-through. These channels can be merged to create a multi-color composite image.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. Quantitative assessment of near-infrared fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-infrared co-illumination of fluorescent proteins reduces photobleaching and phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biliverdin for Near-Infrared Fluorescent Protein (Nir-FP) Maturation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing biliverdin availability for the maturation of near-infrared fluorescent proteins (Nir-FPs).
Troubleshooting Guide: Low Nir-FP Fluorescence Signal
A common challenge encountered when working with Nir-FPs is a weak or undetectable fluorescent signal. This guide provides a systematic approach to diagnose and resolve potential issues related to biliverdin availability.
| Potential Cause | Recommended Action | Relevant Experimental Context |
| Insufficient Endogenous Biliverdin | Co-express heme oxygenase-1 (HO-1) to increase intracellular biliverdin synthesis.[1][2][3] Add exogenous biliverdin (BV) or a more membrane-permeable analog like biliverdin dimethyl ester (BVMe2) to the culture medium.[1] | Cell culture, in vivo imaging |
| Rapid Biliverdin Depletion | Consider using a cell line with reduced biliverdin reductase (BVR) activity or utilize BVR inhibitors if available. For in vivo studies, a biliverdin reductase-a knockout (Blvra–/–) model can significantly enhance this compound fluorescence.[2] | Cell culture, in vivo animal models |
| Suboptimal this compound Variant | Select an this compound variant known for high binding efficiency of endogenous biliverdin, such as miRFP670 or miRFP703. Some Nir-FPs, like smURFP, show a more substantial fluorescence increase with exogenous biliverdin. | Plasmid design, cell line generation |
| Inefficient Protein Expression or Maturation | Use a strong constitutive promoter (e.g., EF1A, CAG) to drive this compound expression. Ensure the fusion of the this compound to a protein of interest does not hinder proper folding. Allow sufficient time for protein expression and chromophore incorporation. | Vector construction, experimental timing |
| Incorrect Imaging Setup | Use appropriate filters and a light source suitable for near-infrared wavelengths. Xenon lamps are often recommended for this spectral range. | Fluorescence microscopy, in vivo imaging systems |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak compared to GFP?
A1: Near-infrared fluorescent proteins (Nir-FPs) differ fundamentally from GFP and its variants. While GFPs autocatalytically form their chromophore from their own amino acids, Nir-FPs require an external chromophore, biliverdin (BV), for maturation and fluorescence. The intracellular concentration of biliverdin can be a limiting factor, leading to a lower proportion of mature, fluorescent Nir-FPs and consequently, a dimmer signal.
Q2: What is biliverdin and how is it produced in cells?
A2: Biliverdin is a green tetrapyrrolic bile pigment that is a product of heme catabolism. In cells, the enzyme heme oxygenase (HO) breaks down heme into biliverdin, iron, and carbon monoxide. Heme oxygenase-1 (HO-1) is an inducible isoform of this enzyme that can be overexpressed to increase biliverdin production.
Q3: Will co-expressing heme oxygenase-1 (HO-1) always increase the brightness of my this compound?
A3: Co-expression of HO-1 can increase intracellular biliverdin levels and enhance the fluorescence of some Nir-FPs. However, the effect varies depending on the specific this compound variant. For some proteins with high affinity for biliverdin, the endogenous levels are sufficient, and co-expression of HO-1 has a minimal effect. For others with lower binding efficiency, increasing biliverdin production can lead to a noticeable improvement in brightness.
Q4: What is the role of biliverdin reductase (BVR) in this compound maturation?
A4: Biliverdin reductase (BVR) is an enzyme that converts biliverdin to bilirubin. This conversion reduces the available pool of biliverdin that is necessary for this compound maturation. Consequently, high BVR activity can lead to a decrease in this compound fluorescence.
Q5: When should I consider adding exogenous biliverdin?
A5: Adding exogenous biliverdin is recommended when you are using an this compound with low specificity for the endogenous chromophore or when co-expression of HO-1 does not sufficiently improve the signal. For instance, smURFP fluorescence can be enhanced up to 10-fold with the addition of exogenous biliverdin. For some cell types or in vivo models where biliverdin uptake may be limited, more membrane-permeable analogs like biliverdin dimethyl ester (BVMe2) can be more effective.
Experimental Protocols
Protocol 1: Enhancing this compound Fluorescence by HO-1 Co-expression
Objective: To increase the intracellular concentration of biliverdin by co-expressing human heme oxygenase-1 (hHO-1) with the this compound of interest.
Methodology:
-
Vector Construction: Create a co-expression vector containing the this compound and hHO-1 coding sequences. A common strategy is to use a vector with two separate expression cassettes, each with its own strong promoter (e.g., CMV or EF1a). Alternatively, an internal ribosome entry site (IRES) or a self-cleaving 2A peptide can be used to express both proteins from a single transcript, though expression of the downstream gene may be lower with an IRES.
-
Transfection/Transduction: Introduce the co-expression vector into the target cells using a suitable method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).
-
Cell Culture: Culture the cells under standard conditions for 24-48 hours to allow for protein expression.
-
Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific this compound.
-
Data Analysis: Quantify the fluorescence intensity of cells expressing the this compound both with and without HO-1 co-expression.
Protocol 2: Supplementation with Exogenous Biliverdin
Objective: To increase the availability of the biliverdin chromophore by adding it directly to the cell culture medium.
Methodology:
-
Preparation of Biliverdin Stock Solution: Prepare a stock solution of biliverdin (e.g., 25 mM in DMSO). Store in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed the cells expressing the this compound in a suitable culture vessel (e.g., multi-well plate, petri dish).
-
Addition of Biliverdin: Once the cells are adhered, add biliverdin to the culture medium to a final concentration of 25 µM. For biliverdin dimethyl ester (BVMe2), a final concentration of 5 µM is often used.
-
Incubation: Incubate the cells with biliverdin for 3 to 24 hours. The optimal incubation time may vary depending on the this compound and cell type.
-
Fluorescence Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Data Analysis: Compare the fluorescence intensity of biliverdin-treated cells to untreated control cells.
Quantitative Data Summary
| This compound Variant | Effect of HO-1 Co-expression on Brightness | Effect of Exogenous Biliverdin (25 µM) on Brightness (24h incubation) | Reference |
| miRFP670 | Weakly affected | < 2-fold increase | |
| miRFP703 | Weakly affected | < 2-fold increase | |
| mIFP | Weakly affected | ~7-fold increase | |
| smURFP | Not specified | ~10-fold increase |
Note: The brightness increase is relative to cells expressing the this compound alone without any supplementation.
Visualizations
References
Validation & Comparative
Benchmarking Nir-FP Performance for Deep Tissue Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the expanding landscape of in vivo imaging, selecting the optimal fluorescent protein is paramount for achieving high-fidelity, deep-tissue visualization. This guide provides a comprehensive performance comparison of near-infrared fluorescent proteins (Nir-FPs) against other common alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.
Near-infrared fluorescent proteins have revolutionized deep-tissue imaging by operating within the "optical window" of biological tissues (roughly 650-900 nm), a spectral range where light absorption by endogenous molecules like hemoglobin and melanin is minimized.[1][2] This intrinsic property leads to deeper light penetration and a higher signal-to-background ratio compared to conventional fluorescent proteins like GFP and RFP.[2][3] This guide focuses on the performance of top-tier Nir-FPs, providing a quantitative basis for selecting the most suitable probe for your specific application.
Quantitative Performance Comparison
The selection of a fluorescent protein for deep-tissue imaging hinges on several key photophysical properties. These include molecular brightness (a product of the extinction coefficient and quantum yield), cellular brightness (the effective brightness within a cellular context), photostability, and the resulting signal-to-background ratio in a scattering medium. The following tables summarize the performance of leading Nir-FPs, including monomeric (miRFP) and dimeric (iRFP) variants, alongside a widely used far-red fluorescent protein, mCherry, for comparison.
Table 1: Photophysical Properties of Near-Infrared and Far-Red Fluorescent Proteins
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness (vs. iRFP713) | Oligomeric State |
| emiRFP670 | 649 | 670 | 110,000 | 7.5 | ~1.3x | Monomer |
| miRFP680 | 662 | 680 | 130,000 | 8.0 | ~1.7x | Monomer |
| miRFP713 | 690 | 713 | 125,000 | 5.0 | ~1.0x | Monomer |
| miRFP720 | 702 | 720 | 110,000 | 4.2 | ~0.7x | Monomer |
| iRFP713 | 690 | 713 | 125,000 | 5.0 | 1.0x | Dimer |
| mCherry | 587 | 610 | 72,000 | 22.0 | ~0.25x (in NIR context) | Monomer |
Note: Molecular brightness is calculated as (Extinction Coefficient * Quantum Yield) / 1000 and normalized to iRFP713. Data compiled from multiple sources.
Table 2: Performance in Cellular and In Vivo Contexts
| Fluorescent Protein | Cellular Brightness (vs. iRFP713) | Photostability | Signal-to-Background Ratio (Deep Tissue) |
| emiRFP670 | High | High | High |
| miRFP680 | Very High | Moderate | Very High |
| miRFP713 | High | High | High |
| miRFP720 | High | High | Very High |
| iRFP713 | Standard | High | High |
| mCherry | Moderate | High | Low |
Note: Cellular brightness and signal-to-background ratio are relative assessments based on published in vivo and in vitro studies.
Signaling Pathway and Experimental Workflow
The fluorescence of bacterially derived Nir-FPs is dependent on the endogenous chromophore biliverdin (BV), a product of heme metabolism.[4] This process is illustrated in the signaling pathway diagram below.
Caption: this compound fluorescence activation pathway.
A typical experimental workflow for in vivo deep-tissue imaging using Nir-FPs in a mouse model is outlined below.
Caption: Experimental workflow for deep-tissue imaging.
Key Performance Considerations
The choice between different Nir-FPs often involves trade-offs between brightness, photostability, and monomeric versus dimeric states.
References
- 1. Bright monomeric near-infrared fluorescent proteins as tags and biosensors for multiscale imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 4. blog.addgene.org [blog.addgene.org]
Validating Near-Infrared Fluorescent Protein Signals with Immunohistochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging the power of in vivo imaging, near-infrared fluorescent proteins (Nir-FPs) offer unparalleled advantages in deep-tissue visualization. However, robust validation of the Nir-FP signal is crucial for accurate interpretation of experimental data. This guide provides a comprehensive comparison of this compound performance and detailed protocols for validating their expression using immunohistochemistry (IHC), ensuring confidence in your research findings.
The use of genetically encoded reporters, such as Nir-FPs, has revolutionized the study of biological processes in living organisms. Their emission wavelengths in the near-infrared spectrum (650-900 nm) minimize tissue autofluorescence and light scattering, enabling deeper tissue penetration and higher signal-to-noise ratios compared to traditional fluorescent proteins. This makes them ideal for applications in oncology, immunology, and neuroscience.
To ensure that the detected fluorescent signal accurately reflects the expression and localization of the protein of interest, it is essential to validate the this compound signal with an independent method. Immunohistochemistry, a widely used technique to detect specific antigens in tissue sections, provides a powerful tool for this validation. By using an antibody that specifically recognizes the this compound, researchers can confirm that the observed fluorescence originates from the intended protein.
Performance Comparison of Near-Infrared Fluorescent Proteins
A variety of Nir-FPs have been developed, each with unique spectral and photophysical properties. The choice of this compound will depend on the specific application, required brightness, photostability, and whether a monomeric or dimeric form is preferred. The following table summarizes the key characteristics of several popular Nir-FPs, including the iRFP and miRFP families.[1][2][3][4][5]
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness in HeLa cells (vs. iRFP713) | Oligomeric State |
| iRFP670 | 649 | 670 | 110,000 | 0.08 | 180% | Dimer |
| iRFP682 | 664 | 682 | 130,000 | 0.06 | 180% | Dimer |
| iRFP702 | 686 | 702 | 120,000 | 0.05 | 50% | Dimer |
| iRFP713 | 690 | 713 | 125,000 | 0.07 | 100% | Dimer |
| iRFP720 | 690 | 720 | 110,000 | 0.05 | 150% | Dimer |
| miRFP670 | 648 | 670 | 130,000 | 0.14 | 100% | Monomer |
| miRFP703 | 685 | 703 | 110,000 | 0.09 | 70% | Monomer |
| miRFP709 | 690 | 709 | 120,000 | 0.08 | 90% | Monomer |
| miRFP720 | 702 | 720 | 105,000 | 0.04 | 100% | Monomer |
Experimental Protocols
This section provides a detailed methodology for validating the this compound signal through co-localization with immunohistochemistry. The following protocol is a generalized guideline and may require optimization based on the specific this compound, antibody, and tissue type. A crucial aspect of this protocol is the preservation of the intrinsic this compound fluorescence throughout the IHC process.
Experimental Workflow for this compound Signal Validation
Detailed Protocol for Co-localization of this compound and IHC Signal
This protocol is adapted from methods designed to preserve endogenous fluorescence of reporters like GFP during immunostaining and should be optimized for your specific this compound and antibody.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Glass slides
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibody against the specific this compound (e.g., Anti-tRFP antibody for NirFP)
-
Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from the this compound)
-
Antifade mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C overnight or until it sinks.
-
Embed the tissue in OCT compound and freeze rapidly.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged glass slides.
-
-
Immunohistochemistry:
-
Wash the sections three times for 5 minutes each with PBS to remove the OCT compound.
-
Permeabilize the sections with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the sections three times for 5 minutes each with PBS.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash the sections three times for 10 minutes each with PBS.
-
Incubate the sections with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times for 10 minutes each with PBS, protected from light.
-
-
Imaging and Analysis:
-
Mount the sections with an antifade mounting medium containing DAPI to counterstain the nuclei.
-
Image the sections using a confocal microscope. It is crucial to acquire the intrinsic this compound signal and the secondary antibody signal in sequential scanning mode to avoid bleed-through between the channels.
-
Perform co-localization analysis using appropriate software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to determine Pearson's or Manders' co-localization coefficients.
-
For quantitative comparison, measure the fluorescence intensity of the this compound signal and the IHC signal in regions of interest.
-
Logical Relationship for Signal Validation
The validation process relies on the logical premise that if the genetically encoded this compound is being expressed, then an antibody specific to that this compound should bind to the same location.
By following these guidelines and protocols, researchers can confidently validate their this compound signals, ensuring the accuracy and reliability of their in vivo imaging studies. This robust validation is a critical step in translating preclinical findings to clinical applications.
References
A Head-to-Head Battle of Reporters: Nir-FP vs. Luciferase
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of biomedical research and drug development, the ability to accurately monitor cellular processes in real-time is paramount. Reporter genes are indispensable tools in this endeavor, with near-infrared fluorescent proteins (Nir-FPs) and luciferases standing out as two of the most powerful and widely used systems. This guide provides an objective, data-driven comparison of Nir-FP and luciferase reporters to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (Near-Infrared Fluorescent Proteins) | Luciferase |
| Signal Generation | Fluorescence (requires external excitation light) | Bioluminescence (light produced via enzymatic reaction) |
| Sensitivity | High | Exceptionally High[1][2] |
| In Vivo Imaging Depth | Deeper tissue penetration due to NIR light properties[3][4] | Signal attenuation with increasing tissue depth[5] |
| Substrate Requirement | No exogenous substrate required (utilizes endogenous biliverdin) | Requires exogenous substrate (e.g., luciferin, coelenterazine) |
| Signal Stability | Continuous and stable signal | Signal can decay over time, depending on the specific luciferase and substrate |
| Multiplexing | Excellent; spectrally distinct Nir-FPs and compatibility with other fluorophores | Possible with different luciferases and substrates, but can be more complex |
| Phototoxicity | Potential for phototoxicity with high-intensity excitation light | No phototoxicity as no excitation light is needed |
| Temporal Resolution | High; suitable for dynamic imaging | High; can capture rapid changes in gene expression |
Delving Deeper: A Quantitative Showdown
The choice between this compound and luciferase reporters often hinges on the specific quantitative requirements of an experiment. Here, we present a summary of their performance characteristics based on available data.
| Parameter | This compound | Luciferase | Key Findings |
| Sensitivity | High | Very High | Bioluminescent luciferase imaging has been shown to be more sensitive than fluorescent imaging. One study reported a 10-fold increased sensitivity of NIR bioluminescence imaging over NIR fluorescence imaging for detecting tumor cells. |
| Signal-to-Noise Ratio (SNR) | Generally lower than luciferase due to potential autofluorescence | Generally higher due to the absence of background fluorescence | The lack of a need for an external light source for excitation in luciferase assays results in a very high signal-to-noise ratio. |
| Early Detection | Good | Excellent | In a tumor model, luciferase-expressing tumors were detectable as early as 1 day after cell inoculation, whereas GFP-expressing tumors were not detected until 7 days later. |
| Photostability | Variable depending on the specific this compound, but generally good | Not applicable (bioluminescent signal) | iRFP has been shown to have greater photostability compared to earlier phytochrome-derived fluorescent probes. |
How They Work: Mechanisms of Action
Understanding the fundamental mechanisms of this compound and luciferase reporters is crucial for their effective implementation.
This compound: Harnessing Endogenous Molecules for Light Emission
Near-infrared fluorescent proteins are derived from bacterial phytochromes. Their fluorescence is dependent on the incorporation of a chromophore, biliverdin, which is an intermediate of heme metabolism and is naturally present in eukaryotic cells. This eliminates the need for the external addition of a substrate. When excited by light of a specific wavelength in the near-infrared spectrum, the this compound-biliverdin complex emits fluorescent light at a longer wavelength, which can then be detected.
Luciferase: An Enzymatic Light Show
Luciferases are a class of oxidative enzymes that produce bioluminescence through the catalysis of a substrate, such as luciferin or coelenterazine. This reaction typically requires cofactors like ATP and molecular oxygen. The energy released in this chemical reaction is emitted as light, which can be quantified using a luminometer. Different luciferases, such as firefly and Renilla luciferase, utilize different substrates and emit light at distinct wavelengths, enabling multiplexed assays.
References
- 1. Comparison of noninvasive fluorescent and bioluminescent small animal optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near-infrared fluorescent proteins: multiplexing and optogenetics across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Next Wave of Cellular Imaging: A Comparative Guide to New Near-Infrared Fluorescent Protein Biosensors
For researchers, scientists, and professionals in drug development, the advent of near-infrared fluorescent protein (NIR-FP) biosensors has opened new frontiers in observing complex cellular processes. Their ability to penetrate deeper into tissue with less phototoxicity and background autofluorescence marks a significant leap forward from traditional visible-spectrum biosensors. This guide provides a comprehensive comparison of the performance of recently developed this compound biosensors, supported by experimental data and detailed methodologies to aid in the selection of the optimal tool for your research needs.
The development of genetically encoded biosensors has revolutionized our ability to visualize and quantify dynamic cellular events in real-time. The shift towards the near-infrared spectrum addresses key limitations of earlier fluorescent proteins, offering improved signal-to-noise ratios and enabling multiplexed imaging with other visible-light probes.[1] This guide focuses on the performance of new this compound biosensors, providing a side-by-side comparison of their key characteristics.
Performance Comparison of this compound Biosensors
The selection of a biosensor is critical and depends on the specific biological question and experimental setup. The following table summarizes the quantitative performance of several recently developed this compound biosensors for key cellular analytes like calcium (Ca2+) and the small GTPase Rac1.
| Biosensor | Analyte | This compound(s) Used | ΔF/Fmax | Affinity (Kd) | Brightness | Photostability | Key Advantages |
| iGECI | Ca2+ | miRFP670 & miRFP720 (FRET) | ~150% | 260 nM | Substantially brighter than NIR-GECO1 | Similar to NIR-GECO1 in neurons | High signal-to-noise ratio, faster rise time than NIR-GECO1.[2] |
| NIR-GECO1 | Ca2+ | mIFP (Intensiometric) | ~3-fold change | 215 nM | Dimer, lower efficiency of BV binding | Higher in neurons than non-neuronal cells.[2] | First-generation intensiometric NIR GECI. |
| NIR-GECO2 | Ca2+ | mIFP derivative (Intensiometric) | ~16% (-ΔF/F0 for 1 AP) | - | Dimmer than NIR-GECO1 | - | Higher response amplitude than NIR-GECO1 for neuronal activity.[3] |
| NIR-GECO2G | Ca2+ | mIFP derivative (Intensiometric) | ~17% (-ΔF/F0 for 1 AP) | - | ~50% brighter than NIR-GECO1 | - | Improved brightness and sensitivity over NIR-GECO1.[3] |
| NIR-GECO3.5 | Ca2+ | miRFP680 (Intensiometric) | ~1400% (in cultured cells) | - | High molecular brightness in Ca2+-unbound state | - | Substantially larger fluorescence change compared to other NIR-GECO variants. |
| NIR Rac1 Biosensor | Rac1 | miRFP670 & miRFP720 (FRET) | - | - | - | - | Enables simultaneous imaging with CFP-YFP biosensors to study protein-protein interactions. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these this compound biosensors.
Live-Cell Imaging and FRET Analysis
This protocol outlines the general procedure for expressing this compound biosensors in cultured cells and measuring their response to stimuli.
-
Cell Culture and Transfection: HeLa cells or primary neurons are cultured under standard conditions. Plasmids encoding the this compound biosensor are transfected into the cells using appropriate methods (e.g., lipofection or electroporation).
-
Imaging Setup: Cells are imaged using a wide-field or confocal microscope equipped with appropriate laser lines (e.g., 600 nm for miRFP670 excitation) and filter sets for NIR emission (e.g., 684/24 nm for donor and 794/160 nm for FRET).
-
Stimulation and Data Acquisition: For calcium biosensors, cells are stimulated with an appropriate agonist (e.g., histamine) to induce calcium transients. For GTPase biosensors, activation can be induced by co-expression of a constitutively active upstream regulator. Time-lapse images of both donor and acceptor fluorescence are acquired.
-
FRET Ratio Calculation: The ratio of acceptor fluorescence to donor fluorescence (FRET ratio) is calculated for each time point. The change in FRET ratio upon stimulation (ΔR/R) is used to quantify biosensor activation. For intensiometric biosensors, the change in fluorescence intensity (-ΔF/F0) is calculated.
In Vivo Imaging in Model Organisms
This protocol describes the use of this compound biosensors for in vivo imaging in organisms like C. elegans and mice.
-
Generation of Transgenic Animals: Plasmids carrying the biosensor gene under a suitable promoter are injected into the organism to generate transgenic lines expressing the biosensor in specific cells or tissues.
-
Animal Preparation and Imaging: The organism is anesthetized and mounted on a microscope stage. For imaging in deeper tissues, two-photon microscopy may be employed.
-
Data Analysis: Fluorescence changes corresponding to specific physiological events are recorded and analyzed to correlate biosensor activity with behavior or other stimuli.
Photostability Assay
This protocol is used to determine the photostability of the this compound biosensor.
-
Sample Preparation: Cells expressing the biosensor are prepared as for live-cell imaging.
-
Continuous Illumination: A region of interest is continuously illuminated with the excitation laser at a defined power density.
-
Fluorescence Intensity Measurement: The fluorescence intensity is measured over time.
-
Photobleaching Half-life Calculation: The time it takes for the fluorescence intensity to decrease by 50% is determined as the photobleaching half-life (t1/2).
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Next-generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A near-infrared genetically encoded calcium indicator for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved genetically encoded near-infrared fluorescent calcium ion indicators for in vivo imaging | PLOS Biology [journals.plos.org]
A Comparative Guide to Near-Infrared Fluorescent Proteins (Nir-FPs) and Organic Dyes for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the complexities of in vivo imaging, the choice between Near-Infrared Fluorescent Proteins (Nir-FPs) and organic dyes is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to facilitate an informed selection process.
The near-infrared (NIR) window (700-1700 nm) offers a significant advantage for in vivo imaging due to reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to the visible spectrum.[1][2] Both genetically encoded Nir-FPs and synthetically produced organic dyes have emerged as powerful tools to exploit this spectral window. While Nir-FPs offer the unique advantage of being genetically encodable for precise labeling of specific proteins and cell populations, organic dyes often exhibit superior brightness and photostability.[1][3]
Quantitative Performance Comparison
The selection of an appropriate fluorescent probe is often a trade-off between various performance metrics. The following tables summarize the key quantitative data for a selection of popular Nir-FPs and organic dyes.
| Near-Infrared Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molecular Brightness (Relative to EGFP) | Photostability (Half-life in seconds) | Oligomeric State |
| iRFP670 | 647 | 670 | ~1.0 | ~100 | Dimer |
| iRFP682 | 660 | 682 | ~0.8 | ~80 | Dimer |
| iRFP702 | 685 | 702 | ~0.7 | ~60 | Dimer |
| iRFP713 | 690 | 713 | 1.2 | >200 | Dimer |
| iRFP720 | 690 | 720 | ~1.5 | ~150 | Dimer |
| miRFP670 | 647 | 670 | ~1.3 | ~120 | Monomer |
| miRFP720 | 690 | 720 | ~1.8 | ~180 | Monomer |
| emiRFP670 | 647 | 670 | ~2.5 | ~250 | Monomer |
| emiRFP703 | 680 | 703 | ~2.2 | ~220 | Monomer |
Note: Brightness and photostability of Nir-FPs can be cell-type dependent and are presented here as relative values for comparison. Data synthesized from multiple sources.[4]
| Organic Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Common Applications |
| Indocyanine Green (ICG) | 780 | 820 | ~0.01-0.03 | ~200,000 | Angiography, tumor imaging |
| Cy5.5 | 675 | 694 | ~0.28 | 250,000 | Antibody/peptide labeling |
| Cy7 | 747 | 776 | ~0.28 | 250,000 | Deep tissue imaging |
| Alexa Fluor 680 | 679 | 702 | ~0.36 | 184,000 | High-resolution imaging |
| Alexa Fluor 750 | 749 | 775 | ~0.12 | 270,000 | In vivo Western blotting |
| IRDye 800CW | 774 | 789 | ~0.05 | 240,000 | Targeted probes, cell tracking |
Note: Quantum yield and extinction coefficient are key determinants of brightness. These values can be influenced by the molecular environment. Data synthesized from multiple sources.
Key Distinctions: Nir-FPs vs. Organic Dyes
| Feature | Near-Infrared Fluorescent Proteins (Nir-FPs) | Organic Dyes |
| Labeling Strategy | Genetically encoded, enabling specific protein fusion and cell line generation. | Covalent or non-covalent labeling of molecules (antibodies, peptides, etc.). |
| Specificity | High, determined by the fusion partner or promoter driving expression. | Dependent on the targeting moiety; can have non-specific binding. |
| Brightness | Generally lower than bright organic dyes. | Can be exceptionally high. |
| Photostability | Variable, with newer variants showing improved stability. | Generally high, but can be susceptible to photobleaching. |
| Size | Larger (~35 kDa), can potentially affect protein function. | Small, less likely to interfere with biomolecule function. |
| Toxicity | Generally low cytotoxicity. | Can be toxic at high concentrations; dependent on the specific dye. |
| In Vivo Application | Long-term tracking of specific cells and proteins. | Short-term imaging, angiography, targeted probe delivery. |
Experimental Protocols
In Vivo Imaging with Nir-FPs
This protocol outlines a general procedure for in vivo imaging of tumor xenografts expressing an Nir-FP in a mouse model.
1. Cell Line Generation:
-
Transfect mammalian cells (e.g., MTLn3 breast cancer cells) with a plasmid encoding the desired this compound (e.g., iRFP713).
-
Select for stably expressing cells using an appropriate antibiotic marker.
-
Confirm this compound expression and fluorescence using flow cytometry or fluorescence microscopy.
2. Animal Model:
-
Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or intraperitoneal injection of ketamine/xylazine).
3. Tumor Cell Implantation:
-
Inject a suspension of this compound expressing cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the mammary fat pad of the anesthetized mouse.
4. In Vivo Imaging:
-
Allow the tumors to grow to a detectable size (typically 5-7 days).
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images using an appropriate excitation filter (e.g., 675 nm) and emission filter (e.g., 720 nm).
-
Acquire a photographic image of the mouse for anatomical reference.
-
Overlay the fluorescence and photographic images to visualize the tumor.
5. Data Analysis:
-
Quantify the fluorescent signal from the tumor region of interest (ROI).
-
The signal intensity can be correlated with tumor volume over time to monitor growth.
In Vivo Imaging with Organic Dyes (Cyanine Dyes)
This protocol describes a general method for in vivo imaging using a cyanine dye-labeled antibody targeting a specific tumor antigen.
1. Antibody Labeling:
-
Conjugate a near-infrared cyanine dye (e.g., Cy7 NHS ester) to a targeting antibody (e.g., an antibody against a tumor-specific antigen) according to the manufacturer's protocol.
-
Purify the labeled antibody to remove unconjugated dye.
2. Animal Model:
-
Use mice bearing tumors that express the target antigen.
-
Anesthetize the mice as described in the this compound protocol.
3. Probe Administration:
-
Inject the dye-labeled antibody (e.g., 10-100 µg in 100-200 µL PBS) into the tail vein of the anesthetized mouse.
4. In Vivo Imaging:
-
Image the mouse at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal time for tumor accumulation and clearance from non-target tissues.
-
Use an in vivo imaging system with appropriate excitation (e.g., 745 nm) and emission (e.g., 800 nm) filters for the specific cyanine dye.
-
Acquire and overlay fluorescence and photographic images.
5. Ex Vivo Analysis:
-
After the final imaging session, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected tissues to confirm the biodistribution of the fluorescent probe.
Visualizing the Workflow and Concepts
Conclusion
The decision between Nir-FPs and organic dyes for in vivo imaging is highly dependent on the specific research question. For long-term studies requiring the tracking of specific cell populations or the expression of a particular gene, the genetic encodability of Nir-FPs is unparalleled. Conversely, for applications demanding high sensitivity, deep tissue penetration, and when targeting extracellular molecules or for short-term tracking, the superior brightness and smaller size of organic dyes make them the preferred choice. Recent advancements continue to improve the properties of both classes of probes, with brighter and more photostable monomeric Nir-FPs being developed, and novel organic dyes with enhanced biocompatibility and targeting capabilities emerging. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, is essential for designing robust and insightful in vivo imaging experiments.
References
- 1. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of near-infrared fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Utility of Nir-FP for High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of near-infrared fluorescent proteins (NIR FPs) has opened new avenues for deep-tissue imaging and multiplexed cellular assays, addressing some of the limitations of traditional fluorescent proteins that operate in the visible spectrum. Among these, Nir-FP (also known as eqFP670) presents a compelling option for high-throughput screening (HTS) applications due to its far-red spectral properties, which minimize background autofluorescence and light scattering in biological samples.[1][2] This guide provides an objective comparison of this compound with other relevant NIR FPs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reporter for their HTS needs.
This compound: A Profile
This compound is a dimeric near-infrared fluorescent protein derived from a red-shifted variant of TurboFP635 (Katushka).[3][4] It is characterized by a significant bathochromic shift, with excitation and emission maxima at 605 nm and 670 nm, respectively.[3] This positions its emission peak in the near-infrared range, where cellular autofluorescence is considerably lower, leading to an improved signal-to-background ratio in cellular assays. Notably, approximately half of its emission falls within the infrared part of the spectrum. This compound exhibits high pH stability and exceptional photostability, which are advantageous for prolonged imaging experiments often required in HTS.
However, its dimeric structure may be a limitation for some applications, particularly in fusion proteins where it could interfere with the function or localization of the protein of interest. Additionally, its brightness, while substantial in the near-infrared region, is lower compared to some other fluorescent proteins like EGFP.
Comparative Analysis of Near-Infrared Fluorescent Proteins
The selection of a fluorescent reporter for HTS depends on a variety of factors, including its spectral properties, brightness, photostability, and suitability for genetic fusion. The following table provides a quantitative comparison of this compound with other commonly used near-infrared fluorescent proteins.
| Property | This compound (eqFP670) | iRFP713 | miRFP670nano | mIFP | E2-Crimson |
| Excitation Max (nm) | 605 | 690 | 643 | 684 | 611 |
| Emission Max (nm) | 670 | 713 | 670 | 708 | 646 |
| Quantum Yield | 0.06 | 0.06 | 0.136 | 0.10 | 0.23 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 70,000 | 105,000 | 103,000 | 110,000 | 126,000 |
| Brightness * | 4.2 | 6.3 | 14.0 | 11.0 | 29.0 |
| Photostability | Super high | High | High | Moderate | High |
| Oligomeric State | Dimer | Dimer | Monomer | Monomer | Dimer |
| Cellular Brightness (% of EGFP) | 13 | ~20 | ~30 | ~25 | ~40 |
*Brightness is calculated as the product of the quantum yield and the extinction coefficient, divided by 1000.
Experimental Protocols for High-Throughput Screening
The following are detailed methodologies for key experiments where this compound or a similar NIR FP can be employed as a reporter in a high-throughput format.
Promoter Activity Reporter Assay in 384-Well Plates
This assay measures the activity of a specific promoter in response to small molecule treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector containing the promoter of interest upstream of the this compound coding sequence
-
Control vector (e.g., CMV promoter driving this compound)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well clear-bottom, black-walled plates
-
Compound library
-
Plate reader with appropriate filters for this compound (e.g., Ex: 600/20 nm, Em: 670/30 nm)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 384-well plate at a density of 5,000 cells per well in 40 µL of complete medium. Incubate at 37°C and 5% CO₂ overnight.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by diluting 50 ng of the this compound reporter plasmid in 1 µL of Opti-MEM.
-
In a separate tube, dilute 0.15 µL of Lipofectamine 3000 in 1 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 and incubate for 15 minutes at room temperature.
-
Add 2 µL of the DNA-lipid complex to each well.
-
-
Compound Treatment: 24 hours post-transfection, add compounds from the library to the wells at the desired final concentration (typically 10 µM). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Fluorescence Measurement: Measure the this compound fluorescence intensity using a plate reader with the specified filter set.
-
Data Analysis: Normalize the fluorescence signal of the test wells to the vehicle control wells to determine the effect of each compound on promoter activity.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions
This assay detects the interaction between two proteins in live cells.
Materials:
-
HEK293T cells
-
Expression vector for Protein A fused to a luciferase donor (e.g., NanoLuc)
-
Expression vector for Protein B fused to this compound (acceptor)
-
Nano-Glo® Luciferase Assay Reagent
-
384-well white-walled, white-bottom plates
-
Luminometer with dual-channel emission detection capabilities (for luciferase and this compound emission)
Protocol:
-
Cell Seeding and Transfection: Co-transfect HEK293T cells in a 384-well plate with the NanoLuc-Protein A and this compound-Protein B constructs as described in the previous protocol.
-
Compound Treatment: 24 hours post-transfection, treat the cells with compounds from the library.
-
Incubation: Incubate for the desired treatment duration (e.g., 1-24 hours).
-
BRET Measurement:
-
Add Nano-Glo® Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence at two wavelengths: the emission peak of the NanoLuc donor (e.g., 460 nm) and the emission peak of the this compound acceptor (e.g., 670 nm).
-
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A change in the BRET ratio in the presence of a compound indicates modulation of the protein-protein interaction.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound offers significant advantages for high-throughput screening, primarily due to its near-infrared emission profile that reduces interference from cellular autofluorescence. Its high photostability is also a key benefit for automated imaging platforms. However, its dimeric nature and moderate brightness compared to some other fluorescent proteins should be considered when designing experiments. For applications requiring monomeric tags, alternatives like miRFP670nano or mIFP may be more suitable. The choice of the optimal NIR FP will ultimately depend on the specific requirements of the HTS assay, including the need for protein fusions, the desired level of brightness, and the imaging instrumentation available. This guide provides the necessary data and protocols to make an informed decision and successfully implement this compound or other near-infrared reporters in high-throughput drug discovery and basic research.
References
A Head-to-Head Comparison of Monomeric vs. Dimeric Near-Infrared Fluorescent Proteins for Advanced Protein Tagging
For researchers, scientists, and drug development professionals, the choice of a fluorescent protein tag is critical for the accurate visualization and tracking of proteins of interest. In the realm of deep-tissue and whole-animal imaging, near-infrared fluorescent proteins (Nir-FPs) have emerged as powerful tools due to the reduced light scattering and lower tissue autofluorescence in the near-infrared spectrum.[1][2] A key consideration in selecting an Nir-FP is its oligomeric state. This guide provides an objective comparison of monomeric and dimeric Nir-FPs, supported by experimental data, to aid in the selection of the optimal tag for your research needs.
The primary advantage of monomeric Nir-FPs is their reduced likelihood of causing aggregation or interfering with the natural function, localization, and oligomerization of the protein they are fused to.[3][4] Dimeric FPs, on the other hand, can force the dimerization of the target protein, leading to experimental artifacts.[5] This is a critical consideration for studying proteins that exist in specific oligomeric states or are part of complex signaling pathways.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key photophysical properties of commonly used monomeric and dimeric Nir-FPs. Monomeric infrared FPs (miRFPs) and their enhanced versions (emiRFPs) represent the latest generation of monomeric probes, while iRFPs are their dimeric predecessors.
Table 1: Photophysical Properties of Monomeric Nir-FPs
| Fluorescent Protein | Quaternary Structure | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness¹ |
| miRFP670 | Monomer | 648 | 670 | 110,000 | 0.11 | 1.00 |
| emiRFP670 | Monomer | 648 | 670 | 120,000 | 0.12 | 1.20 |
| miRFP703 | Monomer | 670 | 703 | 90,000 | 0.06 | 0.45 |
| emiRFP703 | Monomer | 672 | 703 | 100,000 | 0.07 | 0.58 |
| miRFP720 | Monomer | 690 | 720 | 115,000 | 0.04 | 0.38 |
¹Relative brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 12,100, normalized to miRFP670. Data compiled from various sources.
Table 2: Photophysical Properties of Dimeric Nir-FPs
| Fluorescent Protein | Quaternary Structure | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness¹ |
| iRFP670 | Dimer | 647 | 670 | 115,000 | 0.08 | 0.76 |
| iRFP682 | Dimer | 664 | 682 | 130,000 | 0.05 | 0.54 |
| iRFP702 | Dimer | 670 | 702 | 100,000 | 0.04 | 0.33 |
| iRFP713 | Dimer | 690 | 713 | 125,000 | 0.04 | 0.41 |
| iRFP720 | Dimer | 690 | 720 | 120,000 | 0.03 | 0.30 |
¹Relative brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 12,100, normalized to miRFP670. Data compiled from various sources.
As the data indicates, modern monomeric Nir-FPs, such as emiRFP670, can exhibit brightness comparable to or even exceeding that of their dimeric counterparts.
Experimental Protocols
To ensure reproducible and reliable comparisons, detailed experimental protocols for key performance indicators are provided below.
Protocol 1: Comparison of Fluorescent Protein Brightness in Mammalian Cells
This protocol outlines a method for quantifying the relative brightness of different fluorescent proteins when expressed in mammalian cells.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Plasmids encoding the Nir-FPs of interest fused to a common, well-behaved protein (e.g., β-actin or histone H2B)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Nir-FPs
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
24 hours after seeding, transfect the cells with the plasmids encoding the this compound fusions according to the manufacturer's protocol for the transfection reagent. Use a consistent amount of plasmid DNA for each construct.
-
48 hours post-transfection, wash the cells twice with PBS.
-
Add fresh culture medium to the wells.
-
Image the cells using a fluorescence microscope. For each this compound, acquire at least 10 random fields of view using identical acquisition settings (e.g., excitation intensity, exposure time, and camera gain).
-
Using image analysis software, quantify the mean fluorescence intensity of at least 50 individual cells for each this compound construct.
-
Subtract the mean background fluorescence from a region without cells for each image.
-
Calculate the average background-corrected fluorescence intensity for each this compound. This value represents the relative cellular brightness.
Protocol 2: Assessment of Photostability
This protocol describes a method to measure the photostability of fluorescent proteins in living cells.
Materials:
-
Cells expressing the this compound fusions (from Protocol 1)
-
Confocal or widefield fluorescence microscope with a time-lapse imaging capability
-
Image analysis software
Procedure:
-
Identify a field of view containing several cells expressing the this compound of interest.
-
Set the microscope for time-lapse acquisition. Use a consistent, relatively low excitation power that is representative of a typical imaging experiment.
-
Acquire a series of images of the same field of view at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of several individual cells at each time point.
-
Normalize the fluorescence intensity of each cell to its initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate common applications of Nir-FPs in protein tagging and cellular imaging.
Conclusion
The development of bright and stable monomeric Nir-FPs has significantly advanced the field of in vivo imaging. For most protein tagging applications, monomeric Nir-FPs are the superior choice as they minimize the risk of artifacts and provide a more accurate representation of the target protein's behavior. While dimeric Nir-FPs may still have utility in specific contexts, such as reporters for cellular events where oligomerization is not a concern, the versatility and reliability of monomeric variants make them the recommended tool for robust and reproducible protein tracking and functional studies in complex biological systems.
References
- 1. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of near-infrared fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KappaBle fluorescent reporter mice enable low-background single-cell detection of NF-κB transcriptional activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric effects of chromophore interaction with dimeric near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Near-Infrared Fluorescent Proteins (Nir-FPs) as Reporters for Gene Expression: A Comparative Guide
Near-Infrared Fluorescent Proteins (Nir-FPs) have emerged as powerful tools for reporting gene expression, particularly for deep-tissue and whole-body imaging in living organisms. Their fluorescence in the near-infrared spectrum (650-900 nm) circumvents the limitations of conventional fluorescent proteins (like GFP and RFP), which are hampered by strong tissue absorption and high autofluorescence in the visible range.[1][2][3] This guide provides an objective comparison of key Nir-FPs, supported by experimental data and protocols to assist researchers in selecting the optimal reporter for their needs.
Nir-FPs are primarily derived from bacterial phytochrome photoreceptors (BphPs) and utilize the endogenous chromophore biliverdin (BV), a product of heme catabolism, which is readily available in mammalian cells.[1][4] This eliminates the need for an external substrate, simplifying their use as genetically encoded reporters. Key series of Nir-FPs include the dimeric iRFPs (infra-Red Fluorescent Proteins) and the monomeric miRFPs (monomeric infra-Red Fluorescent Proteins) and mIFP (monomeric Infrared Fluorescent Protein).
Quantitative Comparison of Key Nir-FPs
The selection of an appropriate Nir-FP depends on several key performance metrics. The "effective" or "cellular" brightness in a specific cell type is a critical parameter, as it depends not only on the intrinsic molecular brightness but also on protein expression levels, stability, and affinity for the endogenous biliverdin chromophore.
| Property | miRFP670 | iRFP713 (Original iRFP) | iRFP720 | mIFP |
| Excitation Max (nm) | ~645-650 | 690 | 702 | ~664 |
| Emission Max (nm) | ~670 | 713 | 720 | ~687 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 115,000 | 110,000 | 135,000 | 54,300 |
| Quantum Yield (%) | 13.5 | 5.9 | 4.0 | 5.2 |
| Relative Molecular Brightness | High | Moderate | Moderate | Low |
| Relative Cellular Brightness | Very High | High | High (most red-shifted) | Low |
| Oligomeric State | Monomer | Dimer | Dimer | Monomer |
| Photostability | High | High | High | Low |
Note: Values are compiled from multiple sources and can vary based on experimental conditions. Brightness is often compared relatively between proteins under identical conditions.
Among monomeric proteins, miRFPs have been shown to be several-fold brighter than mIFPs in mammalian cells. While dimeric iRFPs can be very bright, their dimeric nature may interfere with the function or localization of fused proteins, making monomeric variants preferable for creating fusion tags. For deep-tissue imaging, the most red-shifted proteins like iRFP720 often provide the best signal-to-noise ratio due to lower tissue autofluorescence at longer wavelengths.
Experimental Validation Workflow
Validating a this compound as a gene expression reporter follows a standard molecular biology workflow. The process involves cloning the this compound gene into an expression vector under the control of a promoter of interest, introducing the vector into cells or an organism, and subsequently detecting the fluorescent signal.
Caption: General workflow for validating a this compound gene reporter.
Application: Monitoring a Signaling Pathway
A key application of this compound reporters is monitoring the activity of specific signaling pathways. By placing the this compound gene under the control of a promoter that contains response elements for a pathway-specific transcription factor (e.g., NF-κB, AP-1), the fluorescent signal becomes a direct readout of pathway activation.
Caption: Monitoring a signaling pathway with a this compound reporter.
Key Experimental Protocols
Below are generalized protocols for the validation and use of this compound reporters. Specific details should be optimized for the chosen this compound, cell type, and experimental setup.
1. Plasmid Construction
-
Objective: To place the this compound coding sequence under the control of a promoter of interest in a mammalian expression vector.
-
Procedure:
-
Obtain the coding sequence for the desired this compound (e.g., miRFP670, iRFP720) from a plasmid repository or via gene synthesis.
-
Select a mammalian expression vector with a suitable multiple cloning site (MCS).
-
If using a specific promoter (e.g., for a signaling pathway), clone this promoter upstream of the MCS.
-
Use restriction enzymes or a seamless cloning method (e.g., Gibson Assembly) to insert the this compound coding sequence in-frame downstream of the promoter.
-
Verify the final construct by Sanger sequencing.
-
2. Mammalian Cell Culture and Transfection
-
Objective: To express the this compound reporter construct in cultured mammalian cells for validation.
-
Procedure:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media and conditions.
-
Seed cells in a multi-well plate or on coverslips suitable for microscopy.
-
Transfect the cells with the this compound reporter plasmid using a standard method (e.g., lipofection, electroporation). A co-transfection marker like EGFP can be used to normalize for transfection efficiency.
-
Allow 24-48 hours for protein expression. For some BphP-based FPs, adding exogenous biliverdin (e.g., 25 µM) to the culture medium can increase the fluorescent signal, though many modern iRFPs and miRFPs are engineered to work efficiently with endogenous levels.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen this compound (e.g., Excitation: 620-640 nm, Emission: >660 nm).
-
3. In Vivo Imaging in a Mouse Model
-
Objective: To monitor gene expression non-invasively in a living animal.
-
Procedure:
-
Deliver the this compound reporter construct to the target tissue in a mouse model. This can be achieved by creating a transgenic animal, viral vector delivery (e.g., AAV), or implanting transfected cells.
-
Anesthetize the animal for the imaging procedure.
-
Place the animal in a whole-body optical imaging system equipped with a laser source and camera sensitive to the near-infrared spectrum.
-
Use appropriate excitation and emission filters for the specific this compound. For example, a filter set for >700 nm is often used for red-shifted proteins like iRFP720 to minimize background signals.
-
Acquire images and analyze the fluorescent signal intensity and location over time. The signal-to-background ratio is a key metric, and Nir-FPs generally provide a superior ratio compared to far-red FPs for in vivo applications.
-
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 3. Near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A set of monomeric near-infrared fluorescent proteins for multicolor imaging across scales - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nir-FP
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nir-FP (Near-infrared Fluorescent Protein) in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient use of this product.
Personal Protective Equipment (PPE)
While this compound is a protein generally considered to be of low toxicity, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. The following personal protective equipment is recommended when handling this compound solutions or powders.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated | Protects eyes from accidental splashes of this compound solutions. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. | Prevents direct skin contact with the this compound material. |
| Body Protection | Laboratory Coat | Standard cotton or polyester lab coat. | Protects clothing and skin from potential spills. |
| Respiratory | Face Mask | Recommended when handling the lyophilized powder form to prevent inhalation of fine particles. A standard surgical mask is sufficient. | Prevents inhalation of aerosolized protein. |
| Footwear | Closed-toe Shoes | Sturdy, non-perforated shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Put on the recommended PPE as detailed in the table above.
-
Reconstitution: If working with lyophilized this compound, carefully open the vial in a designated area. Use a calibrated pipette to add the appropriate buffer or solvent as specified in the product datasheet. Gently pipette up and down or vortex at a low speed to dissolve the protein completely. Avoid vigorous shaking to prevent protein denaturation and foaming.
-
Use in Experiments: Handle the reconstituted this compound solution with care, avoiding splashes and aerosol generation. Use appropriate laboratory equipment for all transfers and manipulations.
-
Storage: Store this compound solutions as recommended in the product datasheet, typically at 4°C for short-term storage and -20°C or -80°C for long-term storage. Protect from light to prevent photobleaching.
Disposal Plan:
This compound is considered a non-hazardous biological material.[1] Disposal should be in accordance with institutional and local regulations for non-hazardous laboratory waste.
-
Liquid Waste:
-
Small quantities of this compound solutions can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with your institution's policies.[2][3]
-
For larger volumes, or if local regulations prohibit drain disposal, collect the liquid waste in a designated, leak-proof container. This container should be clearly labeled as "Non-hazardous Biological Waste".[1]
-
The collected waste can then be autoclaved or treated with a 10% bleach solution before being discarded with regular laboratory waste.[1]
-
-
Solid Waste:
-
Consumables contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves) should be collected in a biohazard bag or a designated container for non-hazardous lab waste.
-
This waste can then be disposed of as regular laboratory trash, unless institutional policies require autoclaving of all biological materials.
-
-
Decontamination:
-
Spills should be cleaned immediately. Absorb the spill with an appropriate absorbent material.
-
Wipe the area with a 10% bleach solution or another suitable disinfectant, followed by a water rinse to remove bleach residue.
-
Dispose of the cleaning materials in the solid waste stream.
-
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
